molecular formula C25H26F3N5O3 B1684527 PND-1186 CAS No. 1061353-68-1

PND-1186

Cat. No.: B1684527
CAS No.: 1061353-68-1
M. Wt: 501.5 g/mol
InChI Key: IGUBBWJDMLCRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VS-4718 is under investigation in clinical trial NCT02215629 (Dose Escalation Study in Acute Myeloid or B-Cell Acute Lymphoblastic Leukemia).
FAK Inhibitor VS-4718 is an orally bioavailable focal adhesion kinase (FAK) inhibitor with potential antineoplastic activity. Upon administration, VS-4718 inhibits FAK, blocks fibronectin-stimulated FAK autophosphorylation of Tyr397, and may prevent the integrin-mediated activation of several downstream signal transduction pathways, including ERK, JNK/MAPK and PI3K/Akt. This results in the reduction of the number of cancer stem cells (CSCs) and inhibits tumor cell migration, proliferation and survival. The cytoplasmic tyrosine kinase FAK is a signal transducer for integrins and is constitutively activated in various tumor cell types;  it is involved in tumor cell invasion, migration and proliferation and plays a key role in the development, function and survival of CSCs.
VS-4718 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
has antineoplastic activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUBBWJDMLCRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061353-68-1
Record name VS-4718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061353681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VS-4718
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VS-4718
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2BD0MW4OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PND-1186 (VS-4718)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PND-1186, also identified as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[4][5][6] Its overexpression and elevated activity are strongly associated with tumor progression, metastasis, and survival.[4][5] this compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK to disrupt its function.[6][7] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of this compound is the direct inhibition of FAK's enzymatic activity. In normal cellular processes, the binding of integrins to the extracellular matrix triggers the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[8] This event is a critical activation step, creating a high-affinity binding site for Src-family kinases and other signaling proteins containing SH2 domains.[7][8]

This compound binds to the ATP-binding pocket within the FAK kinase domain, preventing the transfer of phosphate and thereby inhibiting this crucial autophosphorylation at the Tyr-397 site.[4][7][9] This blockade abrogates the recruitment and activation of downstream signaling effectors, effectively shutting down the FAK signaling cascade at its origin.

cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Cytoplasm ECM Fibronectin / Collagen Integrin Integrin Receptor ECM->Integrin binds FAK_inactive FAK (Inactive) Integrin->FAK_inactive activates FAK_active FAK-pY397 (Active) Src Recruitment FAK_inactive->FAK_active Autophosphorylation (at Tyr-397) PND1186 This compound PND1186->FAK_inactive binds & inhibits (ATP-Competitive)

Figure 1: Core mechanism of this compound action.

Quantitative Data on Inhibitory Activity

This compound demonstrates high potency against FAK in both enzymatic and cellular assays. Its inhibitory concentration (IC50) varies depending on the experimental context.

Assay TypeTargetIC50 ValueReference(s)
In Vitro Kinase AssayRecombinant FAK1.5 nM[2][3][4][8]
Cellular AssayFAK in breast carcinoma cells (inhibition of pY397)~100 nM (0.1 µM)[1][4][5][8][9]
Cellular Panel AssayMedian across pediatric tumor cell lines1.22 µM[3][10]

Downstream Signaling and Cellular Consequences

The inhibition of FAK by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity. A key consequence is the selective induction of apoptosis in tumor cells grown in three-dimensional (3D) or anchorage-independent conditions.[4][5][8]

  • Inhibition of Survival Signaling: In adherent 2D cultures, this compound has minimal impact on cell proliferation.[5][9] However, in non-adherent conditions (e.g., spheroids or soft agar), which mimic aspects of a tumor microenvironment, FAK inhibition by this compound prevents the phosphorylation of downstream substrates like p130Cas.[5][8] The disruption of this FAK-p130Cas survival pathway leads to the activation of caspase-3 and subsequent apoptosis.[4][5][8]

  • Reduction of Cell Motility and Metastasis: FAK is a central regulator of cell migration. This compound has been shown to inhibit breast carcinoma cell motility in a dose-dependent manner.[4][8] Preclinical studies demonstrate that oral administration of this compound significantly decreases spontaneous breast-to-lung metastasis.[9]

  • Targeting of Cancer Stem Cells (CSCs): FAK signaling is implicated in the maintenance of CSCs. This compound preferentially targets breast CSCs and can inhibit the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal.[11]

  • Modulation of the Tumor Microenvironment: this compound can reduce tumor-associated inflammation by decreasing the infiltration of leukocytes.[9] It also has the potential to affect angiogenesis, as nuclear FAK is involved in regulating the formation of new blood vessels.[4]

PND1186 This compound FAK FAK Activity PND1186->FAK inhibits p130Cas p130Cas Phosphorylation FAK->p130Cas promotes Wnt Wnt/β-catenin Signaling FAK->Wnt promotes Migration Cell Motility & Invasion FAK->Migration promotes Survival Anchorage-Independent Survival FAK->Survival promotes p130Cas->Survival CSCs ↓ Cancer Stem Cell Maintenance Wnt->CSCs inhibition leads to Metastasis ↓ Metastasis Migration->Metastasis inhibition leads to Apoptosis ↑ Caspase-3 Activation ↑ Apoptosis Survival->Apoptosis inhibition leads to

Figure 2: Downstream cellular effects of FAK inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a variety of key experiments.

1. In Vitro FAK Kinase Activity Assay

  • Objective: To determine the direct inhibitory effect of this compound on FAK's enzymatic activity.

  • Methodology: The catalytic domain of FAK (amino acids 411-686) is expressed as a GST-fusion protein using a baculovirus system.[6] The kinase activity is measured using an ELISA-based format (K-LISA), where a substrate polymer like poly(Glu:Tyr) is immobilized on microtiter plates.[2] Recombinant FAK, ATP, and varying concentrations of this compound are added to the wells. The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent substrate. The IC50 is calculated from the resulting dose-response curve.[2]

2. Cellular FAK Autophosphorylation Assay (Western Blot)

  • Objective: To measure the potency of this compound in a cellular context.

  • Methodology: Cancer cell lines (e.g., 4T1 breast carcinoma) are cultured and treated with increasing concentrations of this compound (e.g., 0.1 to 1.0 µM) for a specified time (e.g., 1 hour).[1][4] Cells are then lysed, and protein concentrations are normalized. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated FAK (pY397) and total FAK.[4][9] HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection. The ratio of pY397-FAK to total FAK is quantified by densitometry to determine the cellular IC50.[4]

3. Anchorage-Independent Growth and Apoptosis Assays

  • Objective: To assess the effect of this compound on tumor cell survival in 3D environments.

  • Methodology:

    • Soft Agar Assay: Cells are suspended in a low-melting-point agarose solution containing growth medium and this compound (e.g., 0.1 µM) and overlaid onto a solidified layer of agarose in a culture dish.[5][8] Colonies are allowed to form over several weeks, after which they are stained and counted to assess anchorage-independent growth.[5]

    • Apoptosis Detection: Cells grown as spheroids or in suspension with and without this compound are harvested. Apoptosis is measured by immunoblotting for activated (cleaved) caspase-3 or by flow cytometry after staining with Annexin V and a viability dye.[5][8][9]

4. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Murine breast carcinoma cells (e.g., 4T1 or MDA-MB-231) are injected either subcutaneously into the flank or orthotopically into the mammary fat pad of immunodeficient or syngeneic mice.[8][9]

    • Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control. Administration can be via intraperitoneal (i.p.) injection, oral gavage (p.o.), or ad libitum in drinking water.[2][8][9]

    • Efficacy Measurement: Tumor volume is measured regularly. At the end of the study, primary tumors are excised and weighed.[9] Lungs and other organs are harvested to enumerate metastatic lesions.[9] Tumor tissue is analyzed via immunohistochemistry for markers of apoptosis (e.g., TUNEL staining) and FAK inhibition (pY397-FAK).[9]

cluster_analysis Endpoint Analysis start Inject Tumor Cells (e.g., 4T1) into Mice (Orthotopic/Subcutaneous) tumor_growth Allow Tumors to Establish and Grow start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_control Administer Vehicle Control (e.g., daily p.o.) randomize->treat_control Control Group treat_pnd1186 Administer this compound (e.g., 150 mg/kg p.o.) randomize->treat_pnd1186 this compound Group measure Monitor Tumor Volume and Animal Weight treat_control->measure treat_pnd1186->measure endpoint Study Endpoint (e.g., 21 days) measure->endpoint analysis Excise Tumors & Organs for Analysis endpoint->analysis tumor_weight Primary Tumor Weight analysis->tumor_weight metastasis Lung Metastasis Count analysis->metastasis ihc Immunohistochemistry (pFAK, TUNEL) analysis->ihc

Figure 3: Workflow for a preclinical in vivo xenograft study.

Conclusion

This compound is a highly specific FAK inhibitor that disrupts tumor cell survival, motility, and metastasis. Its mechanism is centered on the ATP-competitive inhibition of FAK autophosphorylation at Tyr-397. This action is particularly effective at inducing apoptosis in cancer cells under anchorage-independent conditions, a hallmark of malignancy. By downregulating key survival pathways and impacting the cancer stem cell population, this compound demonstrates significant potential as a therapeutic agent for solid tumors. The detailed experimental protocols outlined provide a robust framework for its continued investigation and development in oncology.

References

PND-1186: A Potent FAK Inhibitor for Cancer Research - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PND-1186 (also known as VS-4718), a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). This compound has emerged as a significant tool in cancer research, demonstrating promising anti-tumor and anti-metastatic effects in preclinical models. This document details the mechanism of action of this compound, its efficacy in various cancer models, comprehensive experimental protocols for its use, and a summary of key quantitative data.

Introduction to this compound and FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpressed and activated in a multitude of cancer types, FAK is a key mediator of signals from integrins and growth factor receptors, making it a compelling target for cancer therapy.[1][2] this compound is a reversible, ATP-competitive inhibitor of FAK, exhibiting high specificity and potency.[3][4] Its ability to selectively induce apoptosis in tumor cells, particularly in three-dimensional (3D) environments, underscores its therapeutic potential.[3][5]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr-397).[3][6] This autophosphorylation event is a critical step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[7] The subsequent formation of the FAK-Src complex initiates a cascade of downstream signaling events that promote cancer progression.[7]

By blocking FAK autophosphorylation, this compound disrupts this signaling axis, leading to the inhibition of downstream effectors such as p130Cas.[3][6] Notably, in 3D culture conditions, this compound treatment leads to the dephosphorylation of both FAK and p130Cas, culminating in the activation of caspase-3 and subsequent apoptosis.[3][5]

FAK_Inhibition_by_PND1186 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation pY397-FAK FAK-pY397 FAK->pY397-FAK Autophosphorylation FAK-Src_Complex FAK-Src Complex pY397-FAK->FAK-Src_Complex Recruits Src Src Src->FAK-Src_Complex p-p130Cas p130Cas FAK-Src_Complex->p-p130Cas Phosphorylates p130Cas p130Cas p130Cas->p-p130Cas Caspase-3 Caspase-3 p-p130Cas->Caspase-3 Inhibits Apoptotic Signal Cleaved_Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved_Caspase-3 Activation Apoptosis Apoptosis Cleaved_Caspase-3->Apoptosis This compound This compound This compound->FAK Inhibits Autophosphorylation

Fig 1. this compound Mechanism of Action on the FAK Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Parameter Value Assay Condition Reference
IC501.5 nMIn vitro, recombinant FAK[3][5][6]
IC50~100 nMIn breast carcinoma cells (inhibition of FAK Tyr-397 phosphorylation)[3][5][6]

Table 1. In Vitro Potency of this compound.

Cancer Model Cell Line Administration Route Dosage Effect Reference
Breast Carcinoma4T1 (syngeneic)Subcutaneous (s.c.)30 mg/kg or 100 mg/kg (twice daily)Inhibition of subcutaneous tumor growth, increased apoptosis.[3][6] 100 mg/kg significantly reduced final tumor weight by 2-fold.[3][3][6]
Breast Carcinoma4T1 (syngeneic)Oral (p.o.)150 mg/kg (twice daily)Significantly inhibited orthotopic tumor growth and spontaneous lung metastasis.[8]
Breast CarcinomaMDA-MB-231 (human)Oral (in drinking water)0.5 mg/mL (ad libitum)Prevented tumor growth and metastasis.[8]
Ovarian CarcinomaID8 (murine)Oral (in drinking water)Not specifiedInhibited ascites-associated tumor growth.[3]

Table 2. In Vivo Efficacy of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant FAK.

Methodology:

  • A glutathione-S-transferase (GST)-tagged FAK kinase domain is used in an in vitro kinase assay.[3]

  • The assay is performed in a microtiter plate format using a K-LISA screening kit with poly(Glu:Tyr) (4:1) copolymer as a substrate.[9]

  • Varying concentrations of this compound are incubated with the recombinant FAK in a buffer containing 50 µM ATP and 10 mM MnCl2 for 5 minutes at room temperature.[9]

  • Substrate phosphorylation is quantified using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody with spectrophotometric color quantitation.[9]

  • IC50 values are calculated using the Hill-Slope Model.[9]

Cellular FAK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on FAK autophosphorylation in cancer cell lines.

Methodology:

  • Cancer cells (e.g., 4T1 breast carcinoma cells) are cultured to sub-confluency.

  • Cells are treated with increasing concentrations of this compound (e.g., 0.1 to 1.0 µM) for a specified time (e.g., 1 hour).[6]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phospho-FAK (Tyr-397) and total FAK.[3][6]

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[10]

  • The intensity of the phospho-FAK band is normalized to the total FAK band to determine the extent of inhibition.

Cell Motility (Wound Healing) Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Methodology:

  • Cells are grown to a confluent monolayer in a multi-well plate.[11]

  • A sterile pipette tip or a specialized tool is used to create a uniform "scratch" or "wound" in the monolayer.[11]

  • The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound.

  • The closure of the wound is monitored and imaged at different time points (e.g., 0, 8, 24 hours).[11]

  • The rate of cell migration is quantified by measuring the change in the wound area over time.

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To determine the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

Methodology:

  • A base layer of 0.5-0.7% agar in culture medium is prepared in multi-well plates and allowed to solidify.[3][9]

  • A top layer containing a single-cell suspension in 0.3-0.4% agar and culture medium with or without this compound is overlaid on the base layer.[3][9]

  • The plates are incubated at 37°C in a humidified incubator for 10-21 days, with periodic feeding with culture medium.[3][9]

  • Colonies are stained with crystal violet and counted using a microscope.[3] The number and size of colonies are compared between treated and untreated groups.

3D Spheroid Apoptosis Assay

Objective: To assess the induction of apoptosis by this compound in a 3D tumor spheroid model.

Methodology:

  • Cancer cell spheroids are formed by culturing cells in ultra-low attachment plates.[6]

  • Once formed, spheroids are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[6]

  • Apoptosis can be assessed by several methods:

    • Caspase-3/7 Activity: Spheroids are incubated with a reagent that fluoresces upon cleavage by active caspases-3 and -7. Fluorescence intensity is measured using a plate reader or high-content imaging system.[12]

    • Annexin V Staining: Spheroids are dissociated into single cells, stained with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry.[8]

    • Western Blot for Cleaved Caspase-3: Spheroids are lysed, and the protein extracts are analyzed by Western blotting for the presence of cleaved (active) caspase-3.[6]

In Vivo Tumor Xenograft/Syngeneic Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology (Example: 4T1 Syngeneic Breast Cancer Model):

  • Female BALB/c mice are injected subcutaneously or orthotopically into the mammary fat pad with 4T1 murine breast cancer cells.[3][8]

  • Tumors are allowed to establish for a set period (e.g., 8 days).[3]

  • Mice are randomized into treatment and control groups.

  • This compound is administered via the desired route (e.g., subcutaneous injection at 30 or 100 mg/kg twice daily, or oral gavage at 150 mg/kg twice daily).[3][8] The vehicle is administered to the control group.

  • Tumor volume is measured regularly with calipers.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.[3]

  • Tumor tissues can be further analyzed for biomarkers of FAK inhibition (e.g., phospho-FAK levels by immunohistochemistry or Western blot) and apoptosis (e.g., TUNEL staining).[8]

Visualized Workflows

The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of this compound.

in_vitro_workflow Target_ID Target Identification (FAK in Cancer) Kinase_Assay In Vitro Kinase Assay (IC50 vs. recombinant FAK) Target_ID->Kinase_Assay Cellular_Assay Cellular FAK Phosphorylation Assay (Western Blot for p-FAK) Kinase_Assay->Cellular_Assay Functional_Assays Functional In Vitro Assays Cellular_Assay->Functional_Assays Motility Cell Motility Assay (Wound Healing) Functional_Assays->Motility Growth Anchorage-Independent Growth (Soft Agar Assay) Functional_Assays->Growth Apoptosis_3D 3D Spheroid Apoptosis Assay (Caspase-3 Activation) Functional_Assays->Apoptosis_3D

Fig 2. Workflow for In Vitro Evaluation of this compound.

in_vivo_workflow Positive_In_Vitro Positive In Vitro Results Model_Selection Animal Model Selection (e.g., 4T1 Syngeneic Model) Positive_In_Vitro->Model_Selection Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Model_Selection->Tumor_Implantation Treatment This compound Administration (s.c. or p.o.) Tumor_Implantation->Treatment Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Weight Tumor Weight Measurement Endpoint->Tumor_Weight Biomarker Biomarker Analysis (p-FAK, TUNEL) Endpoint->Biomarker Metastasis Metastasis Assessment Endpoint->Metastasis

Fig 3. Workflow for In Vivo Efficacy Studies of this compound.

Conclusion

This compound is a well-characterized FAK inhibitor with demonstrated preclinical efficacy against various cancer models, particularly breast and ovarian cancers. Its mechanism of action, involving the inhibition of FAK autophosphorylation and the subsequent induction of apoptosis in 3D tumor environments, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of FAK inhibition in oncology.

References

A Technical Whitepaper on the Role of PND-1186 in Inducing Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers, where it plays a critical role in promoting cell survival, proliferation, migration, and anchorage-independent growth. Its central role in tumor progression has made it a compelling target for anti-cancer therapeutics. This document provides a detailed technical overview of PND-1186 (also known as VS-4718), a potent and selective small molecule inhibitor of FAK. We explore its mechanism of action, focusing on its ability to induce apoptosis in tumor cells, particularly within three-dimensional (3D) tumor microenvironments. This guide synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to Focal Adhesion Kinase (FAK) in Cancer

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1][2][3] In normal cells, FAK is crucial for processes such as cell adhesion, motility, and survival. However, in many tumor types, FAK expression and activity are elevated, which correlates with advanced tumor grade and poor prognosis.[1][2][3][4] FAK promotes tumor progression by activating multiple downstream signaling cascades that prevent apoptosis, a process known as programmed cell death.[5][6] A hallmark of cancer cells is their ability to evade apoptosis and grow in an anchorage-independent manner, a process in which FAK is deeply implicated.[1][2][3] The inhibition of FAK, therefore, represents a promising therapeutic strategy to override survival signals in cancer cells and restore their sensitivity to apoptotic stimuli.

This compound: A Selective FAK Inhibitor

This compound is a reversible, ATP-competitive, substituted pyridine-based small molecule inhibitor of FAK.[1][2][3][4] It exhibits high specificity and potency for FAK, making it an excellent tool for studying the kinase's function and a candidate for clinical development.[1][7]

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting FAK's intrinsic kinase activity. The primary mechanism involves the following key steps:

  • Inhibition of FAK Autophosphorylation: this compound directly binds to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation at Tyrosine-397 (Tyr-397).[1][3][4][8] This autophosphorylation event is the critical first step in FAK activation, creating a binding site for Src family kinases.

  • Suppression of Downstream Survival Signals: In 3D environments, such as spheroids or soft agar cultures which mimic anchorage-independent growth, FAK inhibition by this compound leads to a significant reduction in the tyrosine phosphorylation of downstream substrates, most notably p130Cas.[1][2][8] Interestingly, this effect on p130Cas is context-dependent; in traditional 2D monolayer (adherent) cultures, this compound inhibits FAK phosphorylation but does not significantly alter p130Cas or c-Src phosphorylation.[1][2][3] This highlights the unique dependence of tumor cells on a FAK-p130Cas survival pathway specifically during 3D growth.[1][2]

  • Activation of the Apoptotic Cascade: By disrupting this FAK-p130Cas survival axis, this compound treatment triggers the activation of the executioner caspase, Caspase-3.[1][2][3][4][6] Activated (cleaved) Caspase-3 then orchestrates the systematic dismantling of the cell by cleaving key cellular proteins, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[1][9]

  • p53-Independent Apoptosis: The pro-apoptotic effect of this compound has been observed in both p53-intact (ID8 ovarian carcinoma) and p53-null (4T1 breast carcinoma) cell lines.[1][2] This indicates that this compound induces apoptosis through a p53-independent pathway, which is a significant advantage for treating tumors with mutated or deficient p53, a common occurrence in cancer.[1][2]

Quantitative Efficacy Data

The potency and pro-apoptotic activity of this compound have been quantified across various preclinical models. The data below is summarized for clarity and ease of comparison.

Table 1: In Vitro and Cellular Potency of this compound

Target Assay Type IC₅₀ Value Reference
Recombinant FAK In Vitro Kinase Assay 1.5 nM [1][2][3][4][7][10]

| FAK (pTyr-397) | Cellular Assay (Breast Carcinoma Cells) | ~100 nM |[1][2][3][4][7][10] |

Table 2: Pro-Apoptotic and Anti-Tumor Activity of this compound in Cancer Models

Cell Line / Model Culture Condition This compound Concentration Observed Effect Reference
4T1 Breast Carcinoma 2D (Adherent) Up to 1.0 µM Limited effect on cell proliferation. [1][2][3]
4T1 Breast Carcinoma 3D (Suspended/Spheroid) 0.1 µM Blocked FAK and p130Cas phosphorylation; promoted Caspase-3 activation and apoptosis. [1][2][3][6]
4T1 Breast Carcinoma 3D (Spheroid) 0.1 µM ~3-fold reduction in average spheroid size. [1]
ID8 Ovarian Carcinoma 3D (Suspended) 0.1 µM Significant inhibition of cell number at 72h. [1]
4T1 Subcutaneous Tumor In Vivo 30-100 mg/kg (s.c.) Inhibition of tumor growth correlated with increased tumor cell apoptosis and Caspase-3 activation. [1][3][7]

| 4T1 Orthotopic Tumor | In Vivo | 150 mg/kg (oral, b.i.d.) | Significantly inhibited tumor growth and spontaneous lung metastasis; increased TUNEL staining in tumors. |[8][11] |

Key Experimental Methodologies

The following protocols describe standard procedures for assays used to evaluate the pro-apoptotic effects of this compound.

Western Blotting for Phospho-FAK and Cleaved Caspase-3

This method is used to detect the phosphorylation status of FAK and the activation of Caspase-3.

  • Cell Lysis: Treat cells with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-FAK Tyr-397, anti-total FAK, anti-cleaved Caspase-3, anti-β-actin).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[12]

3D Spheroid Culture and Viability Assay

This assay models anchorage-independent growth and is critical for observing this compound-induced apoptosis.[1]

  • Cell Seeding: Seed cells (e.g., 2,500 cells/well) in ultra-low attachment 96-well round-bottom plates to promote spheroid formation.

  • Spheroid Formation: Centrifuge the plate briefly to initiate cell aggregation and incubate for 48-72 hours until uniform spheroids are formed.

  • Treatment: Add this compound at various concentrations to the wells.

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment: Measure spheroid size and viability. Spheroid size can be quantified by imaging each well and calculating the spheroid area using software like ImageJ.[1] Viability can be assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.

  • Analysis: Analyze data by normalizing treated groups to the vehicle control.

TUNEL Assay for Apoptosis in Tissue Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in vivo.[8][11][13]

  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Permeabilization: Treat sections with Proteinase K for 15-30 minutes at 37°C to retrieve antigenic sites.

  • Labeling Reaction: Incubate the slides with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

  • Washing: Wash slides with PBS to remove unincorporated nucleotides.

  • Counterstaining: Counterstain nuclei with DAPI or Hoechst 33342.

  • Mounting and Visualization: Mount coverslips with anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Caspase-3 Activity Assay

This biochemical assay directly measures the activity of the key executioner caspase.[13]

  • Lysate Preparation: Culture and treat cells with this compound as desired. Collect cells and prepare a cell lysate using a non-denaturing lysis buffer.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a specific Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measurement: Read the absorbance (for colorimetric pNA substrate) or fluorescence using a plate reader.

  • Data Analysis: The signal is proportional to the Caspase-3 activity in the lysate. Normalize the results to the protein concentration of the lysate.

Signaling Pathways and Workflows

Visual representations of the molecular pathway and experimental processes are provided below.

PND1186_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activates pFAK pFAK (Y397) FAK->pFAK Autophosphorylation p130Cas p130Cas pFAK->p130Cas Phosphorylates (in 3D environment) Caspase3 Pro-Caspase-3 p130Cas->Caspase3 Suppresses Activation CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes PND1186 This compound PND1186->FAK Inhibits

Diagram 1: this compound Signaling Pathway to Apoptosis. This diagram illustrates how this compound inhibits FAK autophosphorylation, preventing the phosphorylation of p130Cas in 3D environments, which relieves the suppression of Caspase-3 and leads to apoptosis.

In_Vitro_Workflow cluster_analysis Apoptosis & Viability Analysis start Seed Tumor Cells in Ultra-Low Attachment Plate spheroid Incubate 48-72h to Form 3D Spheroids start->spheroid treat Treat with this compound or Vehicle Control spheroid->treat incubate Incubate for Treatment Period (e.g., 72h) treat->incubate analysis_size Image and Measure Spheroid Size incubate->analysis_size analysis_atp Measure ATP Levels (Viability Assay) incubate->analysis_atp analysis_wb Harvest for Western Blot (Cleaved Caspase-3) incubate->analysis_wb In_Vivo_Workflow cluster_analysis Tumor Analysis start Implant Tumor Cells (e.g., 4T1) into Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Administer this compound or Vehicle (e.g., oral, i.p.) tumor_growth->treatment monitor Monitor Tumor Volume and Animal Health treatment->monitor endpoint Endpoint: Harvest Tumors monitor->endpoint analysis_weight Measure Final Tumor Weight endpoint->analysis_weight analysis_wb Prepare Lysates for Western Blot (pFAK) endpoint->analysis_wb analysis_tunel Fix Tissue for TUNEL Staining endpoint->analysis_tunel

References

PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PND-1186, also known as VS-4718, is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[4][5][6][7] Upregulation of FAK is observed in numerous cancer types and is often associated with tumor progression and metastasis.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a reversible and highly specific inhibitor of FAK, targeting its kinase activity.[2][4] It functions by blocking the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[2][3][4][5] This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for SH2 domain-containing proteins, most notably Src family kinases. By preventing this, this compound effectively abrogates the downstream signaling cascades initiated by FAK.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various assays, as summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
Recombinant FAKIn vitro kinase assay1.5 nM[1][2][4][8][9]
FAK in breast carcinoma cellsAnti-phospho-specific immunoblotting (Tyr-397)~100 nM[2][4][8][9]
PYK2In vitro assay85 nM[10]
PYK2 in multiple myeloma cellsIn vivo assay20 nM[10]
Pediatric tumor cell linesIn vitro cell line panelMedian relative IC50 of 1.22 µM[11][12]
MV-4-11 AML cellsCell viability assay200 nM[13]

Table 2: In Vivo Efficacy of this compound

Cancer ModelDosing RegimenEffectReference
4T1 breast carcinoma subcutaneous tumors30 mg/kg or 100 mg/kg s.c. (twice daily for 5 days)100 mg/kg significantly reduced final tumor weight by 2-fold.[2][8]
4T1 orthotopic breast carcinoma150 mg/kg p.o. (twice daily)Significantly inhibited tumor growth and spontaneous lung metastasis.[5]
MDA-MB-231 breast carcinoma0.5 mg/ml in drinking waterPrevented tumor growth and metastasis.[5]
ID8 ovarian carcinoma ascites0.5 mg/ml in drinking waterInhibited tumor growth.[4][14]
Pediatric solid tumor xenografts50 mg/kg p.o. (twice daily for 21 days)Induced significant differences in event-free survival distribution in 18 of 36 xenografts.[11][12]
MV-4-11 AML subcutaneous xenografts75 mg/kg p.o. (twice daily for 14 days)Caused 50% tumor growth delay and extended median survival.[13]
NUGC4 gastric cancer xenografts50 mg/kg p.o. (twice daily)Part of a combination therapy study.[15]

Effects on Signal Transduction

This compound modulates several critical signaling pathways implicated in cancer progression.

FAK/p130Cas Signaling

Inhibition of FAK autophosphorylation by this compound prevents the recruitment and subsequent phosphorylation of downstream substrates, including p130Cas.[8][9] Under non-adherent conditions, this compound has been shown to block the tyrosine phosphorylation of both FAK and p130Cas.[4][8][9] This disruption is significant as the FAK/p130Cas complex is crucial for cell migration and survival.

FAK_p130Cas_Pathway cluster_membrane Cell Membrane Integrins Integrins FAK FAK Integrins->FAK ECM Extracellular Matrix ECM->Integrins pY397 pY397 FAK->pY397 autophosphorylation p130Cas p130Cas FAK->p130Cas phosphorylates PND1186 This compound (VS-4718) PND1186->FAK Src Src pY397->Src recruits Src->FAK Downstream Downstream Signaling (Migration, Survival) p130Cas->Downstream PI3K_MAPK_Pathway FAK FAK PI3K PI3K FAK->PI3K JNK_MAPK JNK/MAPK FAK->JNK_MAPK PND1186 This compound (VS-4718) PND1186->FAK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK Proliferation Cell Proliferation ERK->Proliferation JNK_MAPK->ERK Wnt_BetaCatenin_Pathway FAK FAK BetaCatenin β-catenin FAK->BetaCatenin phosphorylates at Y654 PND1186 This compound (VS-4718) PND1186->FAK pY654 pY654-β-catenin BetaCatenin->pY654 TCF_LEF TCF/LEF pY654->TCF_LEF activates TargetGenes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes CSC_SelfRenewal CSC Self-Renewal TargetGenes->CSC_SelfRenewal Soft_Agar_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_analysis Analysis BottomAgar Prepare bottom layer (0.6% agar) TopAgar Prepare top layer with cells (0.3% agar) BottomAgar->TopAgar AddMedia Add media with This compound or DMSO TopAgar->AddMedia Incubate Incubate for 10-14 days AddMedia->Incubate Stain Stain colonies Incubate->Stain Count Count and measure colonies Stain->Count

References

PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as growth, survival, and migration by associating with integrins.[1][4][5] Elevated expression and phosphorylation of FAK are linked to tumor progression, making it a key target for anti-cancer therapies.[1][6] this compound was identified through high-throughput kinase activity screening and subsequent medicinal chemistry efforts.[7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, detailing its inhibitory activity and pharmacokinetic parameters from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemMethodReference
IC50 (recombinant FAK)1.5 nMIn vitro kinase assayNot Specified[1][2][8]
IC50 (cellular FAK inhibition)~100 nMBreast Carcinoma CellsAnti-phospho-specific immunoblotting to FAK Tyr-397[1][2][4][8]

Table 2: In Vivo Efficacy and Dosing of this compound in Murine Models

Animal ModelDosing RegimenAdministration RouteKey FindingsReference
4T1 Breast Carcinoma (subcutaneous)30 mg/kg or 100 mg/kg, twice daily for 5 daysSubcutaneous (s.c.)100 mg/kg significantly reduced final tumor weight.[2][2][7]
4T1 Breast Carcinoma (orthotopic)150 mg/kg, twice dailyOral (p.o.)Significantly inhibited tumor growth and spontaneous lung metastasis.[9][10][9][10]
MDA-MB-231 Breast Carcinoma0.5 mg/ml in drinking waterOral (ad libitum)Prevented tumor growth and metastasis.[9][11][9][11]
ID8 Ovarian Carcinoma0.5 mg/ml in drinking waterOral (ad libitum)Inhibited ascites- and peritoneal membrane-associated tumor growth.[1][7][1][7]

Table 3: Pharmacokinetic Profile of this compound in Mice

Dose and RouteCmax (Plasma)Time to Cmax (Plasma)Key ObservationReference
100 mg/kg i.p.117 µM30 minutesInhibited tumor FAK Tyr-397 phosphorylation for 12 hours.[10][9][10][12]
150 mg/kg p.o.Not specifiedNot specifiedMore sustained pharmacokinetic profile compared to intraperitoneal injection.[9][10][9][10]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the FAK kinase domain.[5] By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a critical step in FAK activation.[1][7][9] Inhibition of FAK leads to the disruption of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration.[5]

Notably, this compound selectively induces apoptosis in tumor cells grown in three-dimensional (3D) environments, such as spheroids or in soft agar, but has limited effects on cells grown in traditional two-dimensional (2D) adherent cultures.[1][7][13] This suggests that FAK activity is particularly critical for tumor cell survival in an anchorage-independent manner, a hallmark of metastasis.[1][7] The pro-apoptotic effect of this compound is mediated through the activation of caspase-3.[1][4]

In 3D culture conditions, this compound not only inhibits FAK phosphorylation but also blocks the tyrosine phosphorylation of p130Cas, a key downstream effector in the FAK signaling pathway.[1][4][7] However, in adherent cells, this compound does not affect the tyrosine phosphorylation of c-Src or p130Cas.[1][7][13]

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrin Integrins FAK FAK Integrin->FAK Activation FAK->FAK Src Src FAK->Src Activation p130Cas p130Cas Downstream Downstream Signaling p130Cas->Downstream Src->p130Cas Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis Inhibition PND1186 This compound PND1186->FAK Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Recombinant FAK Kinase Assay (IC50) Cell_Culture Cell Culture (2D & 3D) Immunoblot Immunoblotting (pFAK, p130Cas) Cell_Culture->Immunoblot Apoptosis_Assay Apoptosis Assays (Caspase-3) Cell_Culture->Apoptosis_Assay Migration_Assay Cell Migration Assay Cell_Culture->Migration_Assay Soft_Agar Soft Agar Assay Cell_Culture->Soft_Agar Tumor_Model Orthotopic & Subcutaneous Mouse Tumor Models Dosing This compound Administration (p.o., s.c., i.p.) Tumor_Model->Dosing Tumor_Growth Tumor Growth & Metastasis Measurement Dosing->Tumor_Growth PK_Analysis Pharmacokinetic Analysis (Plasma & Tumor) Dosing->PK_Analysis IHC Immunohistochemistry (TUNEL, pFAK) Tumor_Growth->IHC

References

PND-1186: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the Focal Adhesion Kinase (FAK) inhibitor, PND-1186 (also known as VS-4718), and its multifaceted impact on the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immuno-oncology.

Executive Summary

This compound is a potent and highly specific reversible inhibitor of FAK with a profound impact on both tumor cells and the surrounding microenvironment.[1][2] By targeting FAK, a critical mediator of cell adhesion, migration, and survival signals, this compound disrupts key oncogenic processes.[1][3] Notably, its efficacy is particularly pronounced in three-dimensional (3D) tumor environments, where it selectively induces apoptosis in cancer cells, a phenomenon less observed in conventional 2D cell cultures.[1][3] Furthermore, emerging evidence indicates that this compound modulates the TME by reducing tumor-associated inflammation and leukocyte infiltration, suggesting a broader therapeutic potential that extends beyond direct cytotoxicity.[4][5][6]

Core Mechanism of Action: FAK Inhibition

This compound is a substituted pyridine-based reversible inhibitor of FAK.[3] It exhibits high potency with an in vitro IC50 of 1.5 nM against recombinant FAK and a cellular IC50 of approximately 100 nM for the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr-397) in breast carcinoma cells.[1][3]

Impact on Tumor Cell Survival and Motility

In adherent (2D) cell cultures, this compound demonstrates limited effects on cell proliferation.[1][3] However, it effectively inhibits breast carcinoma cell motility in a dose-dependent manner.[1][2] The most significant impact of this compound is observed in non-adherent or 3D culture conditions, such as spheroids or soft agar, which more closely mimic the in vivo tumor architecture. In these environments, this compound at concentrations as low as 0.1 µM effectively blocks FAK and p130Cas tyrosine phosphorylation, leading to the activation of caspase-3 and subsequent tumor cell apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and activity of this compound from preclinical studies.

Parameter Value Assay Condition Reference
IC50 (recombinant FAK)1.5 nMIn vitro kinase assay[1][3]
IC50 (cellular FAK inhibition)~100 nMAnti-phospho-FAK (Tyr-397) immunoblotting in breast carcinoma cells[1][3]
In Vivo Study Animal Model Tumor Type This compound Dose & Administration Key Findings Reference
Subcutaneous Tumor GrowthBALB/c mice4T1 breast carcinoma30 mg/kg or 100 mg/kg, s.c., twice daily for 5 days100 mg/kg dose significantly reduced final tumor weight by 2-fold.[1][1]
Orthotopic Tumor Growth & MetastasisBALB/c mice4T1 breast carcinoma150 mg/kg, p.o., twice dailySignificantly inhibited tumor growth and spontaneous lung metastasis.[4][6][4][6]
Ascites-Associated Tumor GrowthC57BL/6 miceID8 ovarian carcinomaIn drinking waterInhibited tumor burden.[1][1]

Modulation of the Tumor Microenvironment

This compound extends its anti-cancer activity beyond direct effects on tumor cells by modulating key components of the TME.

Reduction of Tumor-Associated Inflammation

In preclinical models of breast cancer, this compound treatment has been shown to significantly decrease the infiltration of CD45-positive leukocytes into the primary tumor.[4] This reduction in inflammatory cell presence is a critical aspect of its mechanism, as chronic inflammation is a known driver of tumor progression.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) triggered by Tumor Necrosis Factor-alpha (TNFα) in vitro.[4][6] This suggests that FAK inhibition can disrupt the cytokine signaling network that supports a pro-tumoral microenvironment.

Key Signaling Pathways Affected by this compound

The anti-tumor effects of this compound are mediated through the disruption of specific signaling pathways downstream of FAK.

The FAK-p130Cas Survival Pathway in 3D Environments

A critical finding is the selective inhibition of the FAK-p130Cas signaling axis by this compound in 3D culture conditions.[1] While FAK inhibition occurs in both 2D and 3D environments, the downstream inhibition of p130Cas phosphorylation is a key event that triggers apoptosis specifically in the 3D context.[1] This highlights the importance of anchorage-independent survival signals in tumor progression and the targeted disruption of this pathway by this compound.

FAK_p130Cas_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation p130Cas p130Cas FAK->p130Cas Phosphorylation (3D Environment) Caspase3 Caspase-3 p130Cas->Caspase3 Inhibition of Activation Apoptosis Apoptosis Caspase3->Apoptosis Induction PND1186 This compound PND1186->FAK Inhibition

FAK-p130Cas signaling pathway and this compound inhibition.

Detailed Experimental Protocols

This section provides a summary of the methodologies used in key experiments to evaluate the effects of this compound.

In Vitro Cell-Based Assays
  • Cell Lines: 4T1 (murine breast carcinoma), ID8 (murine ovarian carcinoma), MDA-MB-231 (human breast carcinoma).

  • 3D Spheroid Culture: Cells were cultured in non-adherent conditions to form spheroids, mimicking 3D tumor growth. This compound was added at varying concentrations (e.g., 0.1 µM to 1.0 µM) for specified durations (e.g., 72 hours).

  • Apoptosis Assays:

    • Immunoblotting for Cleaved Caspase-3: A primary indicator of apoptosis induction.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation in apoptotic cells within tumor sections.

  • Cell Motility Assays: Transwell migration assays were used to assess the effect of this compound on the migratory capacity of cancer cells.

  • Immunoblotting: Standard western blotting techniques were employed to measure the phosphorylation status of FAK (Tyr-397) and p130Cas.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis CellLines Cancer Cell Lines (4T1, ID8, MDA-MB-231) Culture 2D (Adherent) & 3D (Spheroid) Culture CellLines->Culture PND1186 This compound Treatment (Varying Concentrations) Culture->PND1186 Apoptosis Apoptosis Assays (Cleaved Caspase-3, TUNEL) PND1186->Apoptosis Motility Cell Motility Assay PND1186->Motility Signaling Immunoblotting (pFAK, p-p130Cas) PND1186->Signaling

Workflow for in vitro evaluation of this compound.
In Vivo Animal Studies

  • Animal Models: BALB/c and C57BL/6 mice.

  • Tumor Implantation:

    • Subcutaneous: 1 x 10^6 4T1 cells injected into the hind flank.

    • Orthotopic: 4T1 or MDA-MB-231 cells implanted into the mammary fat pad.

    • Intraperitoneal: ID8 cells injected to model ovarian cancer.

  • Drug Administration:

    • Intraperitoneal (i.p.): Doses such as 30 mg/kg or 100 mg/kg.

    • Oral (p.o.): Doses such as 150 mg/kg.

    • Ad libitum in drinking water.

  • Tumor Analysis:

    • Tumor growth was monitored by caliper measurements.

    • Metastasis was assessed by examining target organs (e.g., lungs) for tumor foci.

    • Immunohistochemistry was performed on tumor sections to detect markers of apoptosis (TUNEL) and immune cell infiltration (CD45).

In_Vivo_Workflow Start Tumor Cell Implantation (Subcutaneous, Orthotopic, IP) TumorGrowth Tumor Establishment Start->TumorGrowth Treatment This compound Administration (i.p., p.o., drinking water) TumorGrowth->Treatment Monitoring Tumor Growth Monitoring & Metastasis Assessment Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Apoptosis (TUNEL), Immune Infiltration (CD45) Monitoring->Endpoint

Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets both the tumor cells and the surrounding microenvironment. Its unique ability to induce apoptosis in a 3D context by disrupting the FAK-p130Cas survival pathway, coupled with its anti-inflammatory effects, positions it as a compelling candidate for further development. Future research should focus on elucidating the detailed molecular mechanisms underlying its immunomodulatory effects, including its impact on specific immune cell subsets such as macrophages and T cells. Furthermore, exploring combination therapies, for instance with immune checkpoint inhibitors, could unlock the full therapeutic potential of this compound in a broader range of solid tumors. The ongoing investigation into FAK inhibitors continues to provide valuable insights into the complex interplay between cancer cells and their microenvironment, paving the way for novel and more effective cancer treatments.

References

PND-1186: A Technical Guide to its Early-Stage Research Applications in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent and selective, reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, proliferation, survival, and migration.[3][4] Its overexpression and activation are frequently observed in various human cancers, correlating with malignant progression and metastasis.[3][5] This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its anti-cancer properties.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the competitive inhibition of ATP binding to the kinase domain of FAK.[5] This leads to a reduction in FAK autophosphorylation at Tyrosine 397 (Tyr-397), a critical event for the recruitment and activation of downstream signaling molecules, including Src family kinases and p130Cas.[4][6] The inhibition of this signaling cascade ultimately disrupts cell adhesion dynamics, inhibits cell migration, and promotes apoptosis, particularly in cancer cells cultured in a three-dimensional (3D) environment that mimics a tumor microenvironment.[4][7]

Signaling Pathway Inhibition

This compound specifically targets the FAK signaling pathway. Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr-397. This phosphosite serves as a docking site for Src homology 2 (SH2) domain-containing proteins, such as Src. The subsequent activation of Src leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins like p130Cas, activating downstream pathways that promote cell survival and motility. This compound effectively blocks this initial FAK autophosphorylation step.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Tumor Cell ECM ECM Integrin Integrin FAK FAK Integrin->FAK Activation pY397 FAK-pY397 FAK->pY397 Src Src pY397->Src Recruitment & Activation p130Cas p130Cas Src->p130Cas Phosphorylation Survival_Migration Cell Survival & Migration p130Cas->Survival_Migration PND1186 This compound PND1186->FAK Inhibition Apoptosis Apoptosis PND1186->Apoptosis

Caption: this compound Inhibition of the FAK Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (recombinant FAK)1.5 nMCell-free kinase assay[1][2][4]
IC50 (cellular FAK pY397)~100 nMBreast carcinoma cells[2][3][4]

Table 2: Preclinical Efficacy of this compound in Murine Tumor Models

Tumor ModelDosing RegimenKey FindingsReference
4T1 Murine Breast Carcinoma (Orthotopic)150 mg/kg, oral, twice dailySignificantly inhibited tumor growth and spontaneous lung metastasis.[6][8]
4T1 Murine Breast Carcinoma (Subcutaneous)100 mg/kg, subcutaneous, twice daily2-fold reduction in final tumor weight.[2][4]
MDA-MB-231 Human Breast Carcinoma (Orthotopic)0.5 mg/ml in drinking water (ad libitum)Prevented tumor growth and metastasis.[6][9]
ID8 Ovarian Carcinoma0.5 mg/ml in drinking water (ad libitum)Inhibited ascites-associated tumor burden.[4]

Key Experimental Protocols

Detailed methodologies for pivotal experiments are provided below to facilitate the replication and extension of these findings.

In Vitro FAK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on FAK enzymatic activity.

Methodology:

  • Recombinant GST-FAK is incubated with a poly(Glu:Tyr) (4:1) copolymer substrate immobilized on microtiter plates.[1]

  • The kinase reaction is initiated by the addition of ATP.

  • Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.

  • The plate is incubated to allow for substrate phosphorylation.

  • The extent of phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) followed by the addition of a chromogenic substrate.

  • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular FAK Autophosphorylation Assay

Objective: To assess the potency of this compound in inhibiting FAK activation within a cellular context.

Methodology:

  • Breast carcinoma cells (e.g., 4T1 or MDA-MB-231) are cultured to sub-confluency.

  • Cells are serum-starved and then treated with various concentrations of this compound or DMSO for a specified duration (e.g., 1 hour).

  • Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • Western blotting is performed using primary antibodies specific for phosphorylated FAK (pY397) and total FAK.

  • The band intensities are quantified, and the ratio of pFAK/total FAK is calculated to determine the extent of inhibition.[2][4]

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody (pFAK, Total FAK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for Cellular FAK Phosphorylation.
3D Spheroid Culture and Apoptosis Assay

Objective: To evaluate the effect of this compound on cancer cell survival in a 3D environment.

Methodology:

  • Single-cell suspensions of cancer cells (e.g., 4T1) are seeded into ultra-low attachment plates to promote spheroid formation.

  • After spheroids have formed, they are treated with varying concentrations of this compound.

  • Spheroid size and morphology are monitored over time using microscopy.

  • To assess apoptosis, spheroids are dissociated, and the resulting single cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide).

  • The percentage of apoptotic cells is quantified by flow cytometry.[4][10]

  • Alternatively, whole spheroids can be fixed, sectioned, and stained for cleaved caspase-3, an apoptosis marker, for immunohistochemical analysis.[4][7]

Orthotopic Murine Breast Cancer Model

Objective: To determine the in vivo efficacy of this compound on primary tumor growth and metastasis.

Methodology:

  • Female immunodeficient mice (for human cell lines) or syngeneic mice (for murine cell lines) are used.

  • A suspension of cancer cells (e.g., 4T1 or MDA-MB-231) is surgically implanted into the mammary fat pad.

  • Once tumors are palpable, mice are randomized into treatment and control groups.

  • This compound is administered orally or via intraperitoneal injection according to the specified dosing regimen. The control group receives a vehicle solution.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, primary tumors are excised and weighed. Lungs are harvested to assess metastatic burden, which can be quantified by counting metastatic nodules or by ex vivo imaging if fluorescently labeled cells were used.[6][8]

Orthotopic_Model_Workflow Cell_Implantation Orthotopic Implantation of Cancer Cells Tumor_Growth Tumor Establishment Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight & Metastasis Monitoring->Endpoint

Caption: Experimental Workflow for Orthotopic Tumor Model.

Conclusion and Future Directions

Early-stage research has positioned this compound as a promising anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit FAK, suppress tumor growth and metastasis in preclinical models of breast and ovarian cancer, and selectively induce apoptosis in a 3D context highlights its therapeutic potential.[4][6] Further research should focus on exploring this compound in other FAK-dependent malignancies, investigating potential mechanisms of resistance, and evaluating its efficacy in combination with other anti-cancer therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational studies.

References

PND-1184: A Technical Guide to its Selectivity and Potency as a FAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PND-1184, a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). PND-1184, also known as VS-4718, has emerged as a critical tool in cancer research, demonstrating significant effects on tumor cell survival, motility, and proliferation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The potency and selectivity of PND-1184 have been characterized through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase selectivity profile.

Target Assay Type IC50 Reference
Recombinant FAKIn vitro kinase assay1.5 nM[1][2][3][4][5]
FAK in breast carcinoma cellsAnti-phospho-specific immunoblotting (FAK Tyr-397)~100 nM (~0.1 µM)[1][2][4][5]
Kinase Concentration of PND-1184 Inhibition (%) Reference
FAK0.1 µMHigh[1]
Flt30.1 µMHigh[6]
c-SrcUp to 1.0 µMNo inhibition[1]
p130Cas (Tyrosine Phosphorylation)Up to 1.0 µMNo inhibition in adherent cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the selectivity and potency of PND-1184.

In Vitro FAK Kinase Assay

This assay determines the direct inhibitory effect of PND-1184 on the enzymatic activity of FAK.

  • Enzyme: Recombinant FAK kinase domain, often expressed as a glutathione-S-transferase (GST) fusion protein.

  • Substrate: A generic kinase substrate such as poly(Glu:Tyr) (4:1) copolymer is immobilized on microtiter plates.

  • Detection: The kinase reaction is initiated with the addition of ATP. The level of substrate phosphorylation is quantified using a specific antibody and a detection system, such as an enzyme-linked immunosorbent assay (K-LISA).

  • Procedure: A fixed concentration of the recombinant FAK enzyme is incubated with varying concentrations of PND-1184. The kinase reaction is then started by adding the substrate and ATP. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. The IC50 value is calculated as the concentration of PND-1184 that results in a 50% reduction in FAK kinase activity compared to a control with no inhibitor.

Cellular FAK Autophosphorylation Assay

This cell-based assay assesses the ability of PND-1184 to inhibit FAK activation within a cellular context.

  • Cell Lines: Various cancer cell lines, such as 4T1 breast carcinoma cells, are commonly used.[2]

  • Method: Anti-phospho-specific immunoblotting is used to detect the phosphorylation of FAK at tyrosine 397 (Tyr-397), a key marker of FAK activation.[1][4][5]

  • Procedure: Cells are cultured and then treated with a range of PND-1184 concentrations for a specific duration (e.g., 1 hour).[2][5] Following treatment, the cells are lysed, and the total protein is extracted. The levels of phosphorylated FAK (p-FAK Tyr-397) and total FAK are determined by Western blotting using specific antibodies. The IC50 is the concentration of PND-1184 that causes a 50% decrease in the ratio of p-FAK to total FAK.

Kinase Selectivity Profiling

To determine the specificity of PND-1184, its inhibitory activity is tested against a broad panel of other kinases.

  • Service: Commercially available services, such as the Millipore KinaseProfiler service, are often utilized.[1]

  • Methodology: These services typically employ in vitro kinase assays for a large number of different kinases. A fixed concentration of PND-1184 (e.g., 0.1 µM) is tested against each kinase in the panel.[1]

  • Data Analysis: The results are expressed as the percentage of inhibition of each kinase's activity by PND-1184. This allows for a broad overview of the inhibitor's selectivity.

Visualizations

The following diagrams illustrate the key signaling pathways affected by PND-1184 and a typical experimental workflow for its characterization.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Apoptosis Apoptosis FAK->Apoptosis Inhibits Src c-Src pY397->Src Recruitment & Activation CellMotility Cell Motility pY397->CellMotility Promotes p130Cas p130Cas Src->p130Cas Phosphorylation p130Cas->CellMotility Promotes PND1186 PND-1186 PND1186->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_selectivity Selectivity Profiling cluster_functional Functional Assays KinaseAssay Recombinant FAK Kinase Assay IC50_determination_invitro Determine In Vitro IC50 KinaseAssay->IC50_determination_invitro PND1186_treatment This compound Treatment IC50_determination_invitro->PND1186_treatment CellCulture Cancer Cell Culture CellCulture->PND1186_treatment WesternBlot Western Blot (p-FAK, Total FAK) PND1186_treatment->WesternBlot IC50_determination_cellular Determine Cellular IC50 WesternBlot->IC50_determination_cellular MotilityAssay Cell Motility/ Migration Assay IC50_determination_cellular->MotilityAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase-3 activation) IC50_determination_cellular->ApoptosisAssay SpheroidGrowth 3D Spheroid Growth Assay IC50_determination_cellular->SpheroidGrowth KinasePanel Kinase Panel Screening SelectivityProfile Assess Selectivity KinasePanel->SelectivityProfile FunctionalOutcomes Evaluate Functional Outcomes MotilityAssay->FunctionalOutcomes ApoptosisAssay->FunctionalOutcomes SpheroidGrowth->FunctionalOutcomes

References

PND-1186: A Potent Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of PND-1186, a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), and its significant effects on cancer cell migration and invasion. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-cancer therapeutics. We will explore the mechanism of action of this compound, present quantitative data on its efficacy, detail the experimental protocols used to evaluate its effects, and visualize the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a substituted pyridine, reversible inhibitor of FAK activity.[1] FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, controlling critical cellular processes such as cell adhesion, proliferation, survival, migration, and invasion.[1][2][3] In numerous cancer types, FAK is overexpressed and its increased activity is associated with tumor progression and metastasis.[1][2][3]

This compound exerts its anti-migratory and anti-invasive effects by directly inhibiting the autophosphorylation of FAK at tyrosine 397 (Tyr397).[2][4] This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment and activation of other signaling proteins, such as Src and p130Cas.[2] By blocking this initial step, this compound effectively disrupts the downstream signaling cascades that promote the cytoskeletal rearrangements and changes in cell adhesion necessary for cell motility and invasion.

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated across various cancer cell lines, primarily in breast and ovarian cancer models. The following tables summarize the key quantitative data from preclinical studies.

Parameter Value Context Source
IC501.5 nMRecombinant FAK (in vitro)[1][2][4][5]
IC50~100 nM (~0.1 µM)FAK in breast carcinoma cells (cell-based assay)[1][2][4][5][6]

Table 1: In Vitro and Cell-Based Potency of this compound

Cell Line Assay This compound Concentration Observed Effect Source
4T1 Murine Breast CarcinomaFAK Phosphorylation (pY397)0.1 to 1.0 µMDose-dependent inhibition of FAK Tyr-397 phosphorylation.[2][5]
4T1 Murine Breast CarcinomaCell Motility0.1 to 1.0 µMDose-dependent inhibition of cell movement.[7]
4T1 Murine Breast CarcinomaSpheroid Growth0.1 µMInhibition of spheroid growth and FAK-p130Cas phosphorylation in suspension.[5][6]
MDA-MB-231 Human Breast CarcinomaTumor Growth & Metastasis (in vivo)0.5 mg/ml in drinking waterPrevention of tumor growth and metastasis.[7]
ID8 Murine Ovarian CarcinomaApoptosis (in 3D culture)0.1 µMPromotion of apoptosis.[2]

Table 2: Effects of this compound on Cancer Cell Lines

Signaling Pathway of this compound Action

The inhibitory effect of this compound on FAK initiates a cascade of downstream events that ultimately impair cell migration and invasion. The following diagram illustrates this signaling pathway.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation PND1186 This compound PND1186->FAK Inhibition pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation p130Cas p130Cas Src->p130Cas Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p130Cas->Downstream Cytoskeleton Cytoskeletal Reorganization (Actin Dynamics) Downstream->Cytoskeleton MigrationInvasion Cell Migration & Invasion Cytoskeleton->MigrationInvasion

This compound inhibits FAK autophosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to assess the impact of this compound on cancer cell migration and invasion.

Transwell Migration and Invasion Assay

This assay is used to quantify the chemotactic motility of cancer cells. For invasion assays, a layer of extracellular matrix (Matrigel) is added to the transwell insert, requiring cells to degrade the matrix to migrate.

Materials:

  • 24-well plate with transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix (for invasion assay)

  • Serum-free cell culture medium

  • Cell culture medium with chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

Protocol:

  • Preparation of Inserts (for Invasion Assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.

    • Incubate at 37°C for at least 2-4 hours to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant to the lower wells of the 24-well plate.

    • Seed 1 x 10^5 to 5 x 10^5 cells in 200 µL of serum-free medium (with this compound or vehicle) into the upper chamber of the inserts.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.

  • Staining and Quantification:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with Crystal Violet for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

  • 6-well or 12-well plates

  • p200 pipette tip or a specialized wound healing insert

  • Cell culture medium

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

    • Measure the width of the scratch at different points for each time point and treatment condition.

    • Calculate the percentage of wound closure over time to quantify cell migration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell migration.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Conclusion CellCulture 1. Cancer Cell Culture (e.g., 4T1, MDA-MB-231) Treatment 2. Treatment with this compound (Varying Concentrations) CellCulture->Treatment MigrationAssay 3a. Transwell Migration Assay Treatment->MigrationAssay InvasionAssay 3b. Matrigel Invasion Assay Treatment->InvasionAssay WoundHealing 3c. Wound Healing Assay Treatment->WoundHealing WesternBlot 3d. Western Blot for p-FAK, FAK, etc. Treatment->WesternBlot Quantification 4. Quantification of Cell Migration/Invasion MigrationAssay->Quantification InvasionAssay->Quantification WoundHealing->Quantification Mechanism 5. Analysis of Protein Phosphorylation WesternBlot->Mechanism Conclusion 6. Conclusion on this compound Efficacy and Mechanism of Action Quantification->Conclusion Mechanism->Conclusion

References

Methodological & Application

Application Notes and Protocols for PND-1186 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186 (also known as VS-4718) is a potent and selective, reversible inhibitor of Focal Adhesion Kinase (FAK) with a 50% inhibitory concentration (IC50) of 1.5 nM in vitro.[1][2][3][4][5] In cellular assays, specifically in breast carcinoma cells, the IC50 for inhibition of FAK autophosphorylation at Tyr-397 is approximately 100 nM.[1][3][4][6][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways associated with cell adhesion, migration, proliferation, and survival.[8][9][10] Elevated FAK expression and activity are often correlated with tumor progression and metastasis.[7][9][11]

A significant characteristic of this compound is its enhanced efficacy in three-dimensional (3D) cell culture environments compared to traditional two-dimensional (2D) monolayers.[1][7] While having limited effects on the proliferation of adherent cells, this compound effectively induces apoptosis in cancer cells grown as spheroids or in soft agar.[1][7][12] This selective activity is attributed to the inhibition of a FAK-p130Cas survival signaling pathway that is specifically activated in 3D tumor microenvironments.[1] These properties make this compound a valuable tool for investigating cancer biology in more physiologically relevant 3D models and a promising candidate for anti-cancer therapy.[1][13]

These application notes provide detailed protocols for the use of this compound in 3D cell culture models, including spheroid formation, drug treatment, and various downstream assays to evaluate its therapeutic potential.

Data Presentation: Efficacy of this compound

ParameterValueCell Line/SystemReference
In Vitro IC50 1.5 nMRecombinant FAK[1][2][3][4][5]
Cellular IC50 (FAK pY397) ~100 nMBreast Carcinoma Cells[1][3][4][6][7]
Effective Apoptotic Concentration (3D) 0.1 µM4T1 Breast Carcinoma, ID8 Ovarian Carcinoma[1][7]
Effect on Spheroid Size (72h) ~3-fold reduction at 0.1 µM4T1 Breast Carcinoma Spheroids[1]
Maximal Spheroid Size Reduction 0.2 µM4T1 Breast Carcinoma Spheroids[1]
Effect on Cell Motility Dose-dependent inhibition (~60% at 0.4 µM)4T1 Breast Carcinoma Cells[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FAK signaling pathway targeted by this compound and a general experimental workflow for its application in 3D cell culture models.

Caption: FAK signaling pathway and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound in 3D Cell Culture CellCulture 1. 2D Cell Culture (e.g., Breast or Ovarian Cancer Cell Lines) SpheroidFormation 2. 3D Spheroid Formation (Hanging Drop or Ultra-Low Attachment Plate) CellCulture->SpheroidFormation DrugTreatment 3. This compound Treatment (0.1 - 1.0 µM) SpheroidFormation->DrugTreatment DownstreamAssays 4. Downstream Assays DrugTreatment->DownstreamAssays Viability Viability/Apoptosis Assay (e.g., Caspase-3, TUNEL) DownstreamAssays->Viability Invasion Invasion Assay (e.g., Matrigel) DownstreamAssays->Invasion Protein Protein Analysis (Immunoblotting for p-FAK, p-p130Cas) DownstreamAssays->Protein Imaging Imaging (Microscopy for Spheroid Size) DownstreamAssays->Imaging

Caption: A typical experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: 3D Spheroid Formation

This protocol describes two common methods for generating 3D tumor spheroids.

Method A: Hanging Drop Method

This method is cost-effective and results in uniformly sized spheroids.

Materials:

  • Cancer cell line of interest (e.g., 4T1, ID8)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 100 mm Petri dish

  • Micropipettes and sterile tips

Procedure:

  • Culture cells in a 2D monolayer to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and prepare a single-cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

  • Count the cells and adjust the concentration to 1.25 x 10^5 cells/mL.

  • Add 5-7 mL of sterile PBS to the bottom of a 100 mm Petri dish to create a hydration chamber.

  • Invert the lid of the Petri dish and carefully pipette 20 µL drops of the cell suspension onto the inner surface of the lid (this will yield approximately 2,500 cells per drop). Ensure drops are spaced sufficiently to prevent merging.

  • Carefully place the lid back onto the Petri dish.

  • Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until spheroids have formed.

Method B: Ultra-Low Attachment (ULA) Plates

This method is suitable for higher throughput applications.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 96-well or 384-well round-bottom ultra-low attachment plates

  • Multichannel pipette

Procedure:

  • Prepare a single-cell suspension as described in Method A, steps 1-4.

  • Count the cells and adjust the concentration to achieve the desired number of cells per well (e.g., 2,000 - 5,000 cells) in a volume of 100 µL for a 96-well plate.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the ULA plate.

  • Centrifuge the plate at 100-200 x g for 5-10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • This compound (VS-4718)

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Pre-formed 3D spheroids

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 0.2 µM, 0.5 µM, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • For ULA plates, carefully remove 50 µL of the existing medium from each well and add 50 µL of the medium containing this compound or vehicle control.

  • For hanging drops, spheroids can be carefully transferred to a ULA plate for treatment.

  • Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Downstream Assays for Spheroid Analysis

A. Spheroid Size and Morphology Assessment

Procedure:

  • At desired time points post-treatment, capture images of the spheroids using an inverted microscope with a camera.

  • Measure the diameter or area of the spheroids using image analysis software (e.g., ImageJ).

  • Calculate the average spheroid size for each treatment group and compare it to the vehicle control.

B. Cell Viability Assay (Resazurin-based)

Procedure:

  • Prepare a resazurin stock solution.

  • At the end of the treatment period, add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubate for 2-4 hours at 37°C.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells.

C. Apoptosis Assay (Caspase-3/7 Activity)

Procedure:

  • Use a commercially available Caspase-Glo® 3/7 3D Assay kit.

  • Allow the plate containing spheroids and the assay reagent to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.

  • Mix gently on a plate shaker for 5-10 minutes.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

D. 3D Invasion Assay

Materials:

  • Basement membrane extract (e.g., Matrigel®)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • 24-well plate with 8 µm pore size inserts

Procedure:

  • Thaw Matrigel® on ice overnight.

  • Coat the upper chamber of the inserts with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.

  • Treat pre-formed spheroids with this compound or vehicle control for a specified duration.

  • Place one treated spheroid into the upper chamber of each insert in serum-free medium.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Fix and stain the cells that have invaded through the Matrigel® and the membrane.

  • Image and quantify the number of invaded cells.

E. Immunoblotting

Procedure:

  • Collect spheroids from each treatment group (pooling may be necessary).

  • Wash with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors. Mechanical disruption (e.g., sonication or passing through a fine-gauge needle) may be required.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-FAK (Y397), total FAK, p-p130Cas, total p130Cas, and a loading control (e.g., β-actin).

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

By following these detailed protocols, researchers can effectively utilize this compound to investigate FAK signaling and its therapeutic potential in physiologically relevant 3D cell culture models.

References

PND-1186 In Vivo Mouse Model Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of PND-1186 (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in preclinical in vivo mouse models of cancer.[1][2] this compound is a reversible, ATP-competitive inhibitor with an IC50 of 1.5 nM for recombinant FAK.[1][2][3] By inhibiting FAK, this compound disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion.[4][5] The protocols outlined below are for the use of this compound in syngeneic and xenograft mouse models of breast and ovarian cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[4][5] FAK activation, marked by autophosphorylation at tyrosine 397 (Y397), creates a signaling hub that promotes cell survival, proliferation, and motility.[4][5] this compound competitively binds to the ATP-binding pocket of FAK, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates.[1][2] This leads to the induction of apoptosis, particularly in cells grown in three-dimensional environments, and a reduction in tumor growth and metastasis.[5][6]

FAK_Signaling_Pathway This compound Mechanism of Action cluster_ecm Extracellular Matrix cluster_cell Tumor Cell Integrins Integrins FAK FAK Integrins->FAK Activation pY397-FAK pY397-FAK FAK->pY397-FAK Autophosphorylation Apoptosis Apoptosis FAK->Apoptosis Induction Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pY397-FAK->Downstream_Signaling Activation Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Cell_Migration Cell Migration & Invasion Downstream_Signaling->Cell_Migration PND1186 This compound PND1186->FAK Inhibition

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various in vivo mouse models.

Table 1: this compound Efficacy in 4T1 Syngeneic Breast Cancer Model

Mouse StrainAdministration RouteDosageTreatment DurationPrimary OutcomeReference
BALB/cSubcutaneous (s.c.)30 mg/kg, b.i.d.5 daysSlight, non-significant reduction in final tumor weight.[2]
BALB/cSubcutaneous (s.c.)100 mg/kg, b.i.d.5 days2-fold reduction in final tumor weight.[2][2]
BALB/cIntraperitoneal (i.p.)100 mg/kgSingle doseInhibition of FAK Tyr-397 phosphorylation for 12 hours.[6]
BALB/cOral (p.o.), gavage150 mg/kg, b.i.d.16 daysSignificant inhibition of tumor growth and spontaneous lung metastasis.[6]

Table 2: this compound Efficacy in MDA-MB-231 Xenograft Breast Cancer Model

Mouse StrainAdministration RouteDosageTreatment DurationPrimary OutcomeReference
SCIDOral (p.o.), in drinking water0.5 mg/mLAd libitumPrevention of tumor growth and metastasis.[6]

Table 3: this compound Efficacy in ID8 Syngeneic Ovarian Cancer Model

Mouse StrainAdministration RouteDosageTreatment DurationPrimary OutcomeReference
C57BL/6Oral (p.o.), in drinking water0.5 mg/mLAd libitumInhibition of ascites-associated tumor growth.[5]

Experimental Protocols

This compound Formulation and Administration

1. Preparation of this compound for Subcutaneous and Intraperitoneal Injection:

  • Vehicle: A common vehicle for this compound is a solution of 50% PEG400 in PBS.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of the vehicle to achieve the desired final concentration for dosing.

    • Ensure the solution is clear and free of particulates before administration.

2. Preparation of this compound for Oral Gavage:

  • Vehicle: Water can be used as a vehicle for oral administration.

  • Preparation:

    • Suspend the required amount of this compound powder in water to the desired concentration.

    • Mix thoroughly before each administration to ensure a uniform suspension.

3. Preparation of this compound for Administration in Drinking Water:

  • Vehicle: 5% sucrose solution.

  • Preparation:

    • Dissolve this compound in a 5% sucrose in water solution to a final concentration of 0.5 mg/mL.

    • Provide this solution to the mice ad libitum in place of regular drinking water.

    • Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.

In Vivo Study Workflow

Experimental_Workflow General In Vivo Experimental Workflow for this compound Cell_Culture 1. Tumor Cell Culture (e.g., 4T1, MDA-MB-231, ID8) Implantation 2. Tumor Cell Implantation (Subcutaneous, Orthotopic, or Intraperitoneal) Cell_Culture->Implantation Tumor_Establishment 3. Tumor Establishment (Allow tumors to reach a palpable size) Implantation->Tumor_Establishment Randomization 4. Randomization (Group animals into treatment and control cohorts) Tumor_Establishment->Randomization Treatment 5. This compound Administration (Specified dose, route, and schedule) Randomization->Treatment Monitoring 6. Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint (Pre-defined tumor size or time point) Monitoring->Endpoint Analysis 8. Endpoint Analysis (Tumor weight, metastasis assessment, biomarker analysis) Endpoint->Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.

Protocol 1: Subcutaneous 4T1 Breast Cancer Model
  • Cell Culture: Culture 4T1 murine breast carcinoma cells in appropriate media.

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Tumor Cell Inoculation: Inject 1 x 10^6 4T1 cells suspended in 100 µL of sterile PBS subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution.

    • Treatment Groups: Administer this compound at the desired dose (e.g., 30 mg/kg or 100 mg/kg) subcutaneously twice daily (b.i.d.) for the specified duration (e.g., 5 days).[2]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight and the general health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Protocol 2: Orthotopic MDA-MB-231 Breast Cancer Model
  • Cell Culture: Culture MDA-MB-231 human breast cancer cells.

  • Animal Model: Use female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

  • Tumor Cell Inoculation: Inject 1-5 x 10^6 MDA-MB-231 cells in a mixture of PBS and Matrigel into the mammary fat pad.

  • Treatment Initiation: Begin treatment when tumors are established.

  • Treatment Administration:

    • Control Group: Provide drinking water containing 5% sucrose.

    • Treatment Group: Provide drinking water containing 0.5 mg/mL this compound in 5% sucrose ad libitum.[6]

  • Monitoring: Monitor tumor growth via caliper measurements or bioluminescence imaging if using luciferase-expressing cells. Monitor for signs of metastasis.

  • Endpoint Analysis: At the study endpoint, collect primary tumors and organs of interest (e.g., lungs) to assess for metastatic lesions.

Protocol 3: Intraperitoneal ID8 Ovarian Cancer Model
  • Cell Culture: Culture ID8 murine ovarian carcinoma cells.

  • Animal Model: Use female C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Inoculation: Inject 5-10 x 10^6 ID8 cells intraperitoneally.

  • Treatment Initiation: Allow for a period of tumor establishment (e.g., 10-14 days).

  • Treatment Administration:

    • Control Group: Provide drinking water with 5% sucrose.

    • Treatment Group: Administer 0.5 mg/mL this compound in 5% sucrose drinking water ad libitum.[5]

  • Monitoring: Monitor for the development of ascites and clinical signs of disease progression.

  • Endpoint Analysis: At the study endpoint, measure the volume of ascites fluid and collect peritoneal tumors for analysis.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Determining the optimal concentration of PND-1186 for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186 (also known as VS-4718) is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[1][2][3][4] FAK is frequently overexpressed in various cancer types, making it an attractive target for anti-cancer therapies.[2][3] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro assays, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of FAK.[1][5] It exerts its biological effects by binding to the kinase domain of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Tyr397). This initial autophosphorylation event is critical for the recruitment and activation of other signaling proteins, including Src family kinases. By inhibiting FAK phosphorylation, this compound effectively disrupts downstream signaling pathways that are essential for cell motility and survival, particularly in three-dimensional (3D) environments.[1][4][6]

Data Presentation: Efficacy of this compound in In Vitro Assays

The following tables summarize the effective concentrations of this compound in various in vitro assays, providing a clear reference for experimental design.

Table 1: this compound IC50 Values

Assay TypeTargetIC50 ValueCell Line/SystemReference
In Vitro Kinase AssayRecombinant FAK1.5 nMCell-free[1][7][8][9]
Cellular Phosphorylation AssayFAK (Tyr397)~100 nMBreast Carcinoma Cells[1][2][4][6][8][9][10]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Assay TypeEffectConcentration RangeCell Line(s)Reference
Cell Motility (Wound Healing)Inhibition of cell movement0.4 µM - 1.0 µM4T1 Breast Carcinoma[4]
Cell Motility (Transwell)~60% maximal inhibition0.4 µM4T1 Breast Carcinoma[4]
Apoptosis (Suspended/3D Culture)Induction of apoptosis0.1 µM - 0.4 µM4T1 Breast Carcinoma, ID8 Ovarian Carcinoma[1][11]
FAK Phosphorylation (Tyr397) InhibitionPotent inhibition0.1 µM - 1.0 µM4T1 Breast Carcinoma[2][3][8]
p130Cas Phosphorylation Inhibition (3D Culture)Inhibition0.1 µM4T1 Breast Carcinoma[1][4][6][10]
Soft Agar Colony FormationReduction in colony number and size0.1 µM4T1 Breast Carcinoma, ID8 Ovarian Carcinoma[1][7]
Spheroid GrowthReduction in spheroid size0.1 µM - 0.2 µM4T1 Breast Carcinoma[4][11]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrins Integrins FAK FAK Integrins->FAK Activation pY397 pFAK (Tyr397) FAK->pY397 Autophosphorylation PND1186 This compound PND1186->FAK Inhibition Src Src pY397->Src Recruitment & Activation p130Cas p130Cas Src->p130Cas Phosphorylation Downstream Downstream Signaling (Migration, Survival) p130Cas->Downstream

FAK Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-pFAK Tyr397) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G

Western Blotting Experimental Workflow.

Apoptosis_Assay_Workflow A 1. Treat cells with this compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by Flow Cytometry E->F

Apoptosis Assay (Annexin V Staining) Workflow.

Experimental Protocols

Western Blotting for FAK Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.

Materials:

  • Cells of interest (e.g., 4T1 breast carcinoma cells)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pFAK (Tyr397), anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1.0 µM) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pFAK Tyr397, diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FAK to normalize for protein loading.

Apoptosis Assay (Annexin V Staining)

This protocol measures the induction of apoptosis by this compound, particularly in non-adherent or 3D culture conditions.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: For suspension cultures, treat cells directly. For adherent cells, detach them to create a single-cell suspension before treatment. Treat with this compound at desired concentrations (e.g., 0.1 - 1.0 µM) for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Cell Motility (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Cells of interest

  • This compound

  • Culture plates

  • Pipette tips (e.g., p200)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh media containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Soft Agar Colony Formation Assay

This assay evaluates the effect of this compound on anchorage-independent growth, a hallmark of cancer cells.

Materials:

  • Cells of interest

  • This compound

  • Agar (e.g., Noble agar)

  • 2X cell culture medium

  • 6-well plates

Procedure:

  • Bottom Agar Layer: Prepare a 0.5-0.6% agar solution in 1X culture medium and pour it into the bottom of 6-well plates. Allow it to solidify.

  • Cell Suspension in Top Agar: Prepare a single-cell suspension and mix it with a 0.3-0.4% agar solution in 2X culture medium to achieve the desired cell density (e.g., 5,000 - 10,000 cells/well).

  • Plating: Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.

  • Treatment: After the top layer solidifies, add culture medium containing this compound on top. Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Incubation: Incubate the plates for 2-4 weeks until colonies are visible.

  • Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

Conclusion

The optimal concentration of this compound for in vitro assays is highly dependent on the specific cell type and the biological process being investigated. For inhibiting FAK phosphorylation in cellular contexts, concentrations around 100 nM are effective.[1][2][4][6][8][9][10] To observe effects on cell motility and to induce apoptosis, particularly in 3D culture models, concentrations ranging from 0.1 µM to 1.0 µM are recommended.[1][4][11] It is crucial for researchers to perform dose-response experiments to determine the most effective and specific concentration for their particular experimental system. The provided protocols offer a solid foundation for initiating these investigations.

References

Application Notes and Protocols for PND-1186 in Preclinical Breast Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PND-1186 (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in preclinical breast cancer research. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a reversible, substituted pyridine-based small molecule inhibitor of FAK, a non-receptor tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in tumor progression, metastasis, and angiogenesis.[1][2] FAK is a key mediator of signaling pathways downstream of integrins and growth factor receptors, influencing cell survival, proliferation, migration, and invasion.[2][3][4] this compound has demonstrated anti-tumor activity in various preclinical breast cancer models by inhibiting FAK phosphorylation, which in turn can induce tumor cell apoptosis, particularly in three-dimensional (3D) environments, and reduce tumor growth and metastasis.[3][5][6]

Mechanism of Action

This compound selectively inhibits the kinase activity of FAK. A key marker of FAK activation is its autophosphorylation at tyrosine 397 (Tyr-397).[5] this compound effectively blocks this phosphorylation event.[5][6] Inhibition of FAK signaling by this compound can lead to the downstream modulation of several cellular processes critical for cancer progression. Notably, in 3D culture conditions, this compound treatment has been shown to block the tyrosine phosphorylation of p130Cas, a substrate of FAK, which is associated with the promotion of caspase-3 activation and subsequent apoptosis.[5][7] This suggests that FAK activity is particularly crucial for tumor cell survival in an anchorage-independent manner.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in breast cancer cells.

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrins Integrins FAK FAK Integrins->FAK Activation pY397 p-FAK (Tyr397) FAK->pY397 Autophosphorylation p130Cas p130Cas pY397->p130Cas Phosphorylation AKT AKT pY397->AKT Apoptosis Apoptosis pY397->Apoptosis Suppression Migration Cell Migration p130Cas->Migration pAKT p-AKT AKT->pAKT Survival Cell Survival pAKT->Survival EMT EMT pAKT->EMT Metastasis Metastasis EMT->Metastasis PND1186 This compound PND1186->pY397 Inhibition

Caption: this compound inhibits FAK autophosphorylation, leading to apoptosis and reduced cell survival and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical breast cancer studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (recombinant FAK)1.5 nMIn vitro kinase assay[3][5]
IC50 (cellular FAK inhibition)~100 nMBreast carcinoma cells (e.g., 4T1)[3][5]
Effect on adherent cell proliferationLimited effect up to 1.0 µM4T1 breast carcinoma cells[3][5]
Apoptosis induction (non-adherent)0.1 µM4T1 breast carcinoma cells[3][5]

Table 2: In Vivo Efficacy of this compound

Breast Cancer ModelAdministration Route & DosageKey FindingsReference
4T1 subcutaneous30 or 100 mg/kg, subcutaneous, twice daily for 5 days100 mg/kg significantly reduced final tumor weight by 2-fold.[8]
4T1 orthotopic150 mg/kg, oral, twice dailySignificantly inhibited tumor growth and spontaneous lung metastasis.[4][6]
MDA-MB-231 orthotopic0.5 mg/ml in drinking water (ad libitum)Prevented tumor growth and metastasis.[4][6]
MDA-MB-231 lung metastasis model50 mg/kg, oral gavage, twice a day for 4 weeksBlocked lung metastasis.[1]

Experimental Protocols

Below are detailed protocols for key experiments involving this compound in preclinical breast cancer studies.

In Vitro Cell-Based Assays

1. Inhibition of FAK Phosphorylation in Adherent Cells

  • Cell Seeding: Plate breast cancer cells (e.g., 4T1, MDA-MB-231) in complete medium and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 1.0 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[2][7]

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

2. 3D Spheroid Formation and Apoptosis Assay

  • Spheroid Formation:

    • Coat plates with a non-adherent surface (e.g., poly-HEMA or use ultra-low attachment plates).

    • Seed a single-cell suspension of breast cancer cells.

    • Allow spheroids to form over several days.

  • Treatment: Add this compound (e.g., 0.1 µM) or vehicle control to the culture medium.[5]

  • Apoptosis Analysis:

    • Caspase-3 Activation: After treatment (e.g., 72 hours), harvest the spheroids, lyse, and perform a western blot for cleaved caspase-3.[5]

    • TUNEL Staining: Alternatively, fix the spheroids, embed in paraffin, section, and perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.

In Vivo Studies

Experimental Workflow for Orthotopic Breast Cancer Model

in_vivo_workflow start Start tumor_implant Orthotopic Implantation of Breast Cancer Cells (e.g., 4T1, MDA-MB-231) start->tumor_implant tumor_growth Allow Tumors to Establish and Grow tumor_implant->tumor_growth treatment Administer this compound (e.g., oral gavage, in drinking water) tumor_growth->treatment monitoring Monitor Tumor Growth (caliper measurements) and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis: - Weight - Immunohistochemistry (TUNEL) - Western Blot (p-FAK) endpoint->analysis metastasis_analysis Metastasis Analysis (e.g., lung colony counting) endpoint->metastasis_analysis end End analysis->end metastasis_analysis->end

Caption: Workflow for in vivo efficacy testing of this compound in an orthotopic breast cancer mouse model.

1. Orthotopic Murine Breast Cancer Model

  • Animal Models: Use appropriate mouse strains (e.g., BALB/c for syngeneic 4T1 tumors, or immunodeficient mice like NOD/SCID or BALB/c nude for human MDA-MB-231 xenografts).[1][6]

  • Cell Preparation: Harvest cultured breast cancer cells (e.g., 4T1 or MDA-MB-231) and resuspend in sterile PBS or Matrigel.

  • Implantation: Inject the cell suspension into the mammary fat pad of female mice.

  • Tumor Growth Monitoring: Allow tumors to become palpable. Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • This compound Administration:

    • Oral Gavage: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose/0.1% Tween 80). Administer the desired dose (e.g., 50-150 mg/kg) orally, typically twice daily.[1][6][9]

    • Drinking Water: Dissolve this compound in the drinking water at a specified concentration (e.g., 0.5 mg/ml).[4][6]

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Harvest relevant organs, such as the lungs, to assess metastasis.

  • Analysis:

    • Tumor Growth Inhibition: Compare the tumor volumes and final tumor weights between the this compound-treated and vehicle control groups.

    • Metastasis Assessment: Count metastatic nodules on the surface of the lungs or perform histological analysis.

    • Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen for western blot analysis of p-FAK levels, or fixed in formalin for immunohistochemical analysis (e.g., TUNEL staining for apoptosis).[5][6]

Conclusion

This compound is a valuable tool for preclinical breast cancer research, demonstrating significant efficacy in reducing tumor growth and metastasis through the targeted inhibition of FAK. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further investigate the therapeutic potential of FAK inhibition in breast cancer. Careful consideration of the experimental model, drug formulation, and administration route is crucial for obtaining reproducible and meaningful results.

References

Application Notes: Detection of FAK Phosphorylation Following PND-1186 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion.[1][2][3] Increased expression and phosphorylation of FAK are often associated with tumor progression, making it a compelling target for cancer therapy.[1][2][3] PND-1186 is a potent and highly specific, reversible small molecule inhibitor of FAK activity.[1][4][5] It has been shown to inhibit FAK autophosphorylation at Tyrosine-397 (Tyr-397), a key marker of FAK activation, thereby modulating downstream signaling events and inducing apoptosis in tumor cells, particularly in three-dimensional environments.[1][4]

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of FAK phosphorylation at Tyr-397 in cancer cell lines upon treatment with this compound.

FAK Signaling Pathway and this compound Inhibition

Integrin clustering at sites of extracellular matrix (ECM) adhesion recruits and activates FAK. This leads to autophosphorylation at the Tyr-397 residue, creating a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates other downstream targets, including p130Cas, leading to the activation of pathways that promote cell survival and migration. This compound acts by directly inhibiting the kinase activity of FAK, thereby preventing the initial autophosphorylation at Tyr-397 and blocking the subsequent downstream signaling cascade.

FAK_Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Recruitment & Activation ECM ECM ECM->Integrin Binding pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment p130Cas p130Cas Src->p130Cas Phosphorylation Downstream Downstream Signaling (Survival, Migration) p130Cas->Downstream PND1186 This compound PND1186->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on FAK.

ParameterValueCell Line/SystemReference
IC50 (in vitro)1.5 nMRecombinant FAK[1][3][4]
IC50 (cellular)~100 nMBreast Carcinoma Cells[1][2][3][4]

Experimental Protocols

Experimental Workflow Overview

The overall workflow for assessing the effect of this compound on FAK phosphorylation involves cell culture, treatment with the inhibitor, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of total and phosphorylated FAK.

Western_Blot_Workflow CellCulture 1. Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Western Blot Transfer SDSPAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking AntibodyIncubation 8. Antibody Incubation Blocking->AntibodyIncubation Detection 9. Signal Detection & Analysis AntibodyIncubation->Detection Logical_Relationship Hypothesis Hypothesis: This compound inhibits FAK phosphorylation Experiment Experiment: Treat cells with varying concentrations of this compound Hypothesis->Experiment Measurement Measurement: Western blot for pFAK (Y397) and Total FAK Experiment->Measurement Analysis Analysis: Quantify band intensities and normalize pFAK to Total FAK Measurement->Analysis Conclusion Conclusion: Determine the effect of this compound on FAK phosphorylation Analysis->Conclusion

References

Application Notes and Protocols for Utilizing PND-1186 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent and highly specific, reversible inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 1.5 nM for the recombinant enzyme and approximately 100 nM in cellular assays.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and adhesion.[3][4] Overexpression and activation of FAK are frequently observed in various cancers and are associated with poor prognosis and resistance to therapy.[4] this compound exerts its anti-tumor effects by inhibiting FAK autophosphorylation at Tyr-397, a key step in FAK activation, thereby disrupting downstream signaling pathways involving p130Cas, PI3K/Akt, and ERK.[1][5][6] Notably, this compound selectively induces apoptosis in cancer cells grown in three-dimensional (3D) environments or in vivo, while having minimal cytotoxic effects on cells in traditional 2D culture.[2] This unique property makes it an attractive agent for combination therapies, aiming to enhance the efficacy of conventional chemotherapy and targeted agents.

These application notes provide a summary of preclinical and clinical data on the use of this compound in combination with other anti-cancer agents, along with detailed protocols for experimental studies.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound in Combination Therapies
Combination AgentCancer TypeModelKey FindingsReference
Paclitaxel Triple-Negative Breast CancerPatient-Derived Xenograft (PDX)Combination of VS-4718 (50 mg/kg, p.o., weekdays) and Paclitaxel (7.5 mg/kg, i.p., weekly) reduced tumor growth and tumor-initiating capacity. VS-4718 prevented the enrichment of ALDH+ cancer stem cells induced by Paclitaxel.[7]
Gemcitabine + Nab-paclitaxel Advanced Pancreatic CancerClinical Trial (Phase I)Recommended Phase 2 Dose (RP2D) of VS-4718 to be determined in combination with nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) on Days 1, 8, and 15 of a 28-day cycle.[8][9]
Anti-PD-1 Antibody Hepatocellular CarcinomaMouse ModelCombination of VS-4718 and an anti-PD-1 antibody demonstrated superior anti-tumor efficacy compared to monotherapy. VS-4718 remodeled the tumor microenvironment by increasing CD8+ T cells and decreasing regulatory T cells and macrophages.[10]
Palbociclib Diffuse Gastric CancerOrganoids and XenograftsCombination of VS-4718 (50 mg/kg, p.o., twice daily) and Palbociclib (50 mg/kg, p.o., once daily) induced tumor regression in xenograft models. The combination inhibited proliferation and promoted apoptosis more effectively than monotherapy.[11]
Dasatinib Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)Cell linesVS-4718 and Dasatinib showed synergistic effects in reducing cell viability and adhesion of Ph+ ALL cells.[12]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway Inhibition by this compound

FAK_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation pY397 pY397 (Autophosphorylation) FAK->pY397 PI3K PI3K FAK->PI3K PND1186 This compound PND1186->FAK Inhibition Src Src pY397->Src Recruitment & Activation p130Cas p130Cas Src->p130Cas Phosphorylation ERK ERK Src->ERK Migration Migration p130Cas->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.

Experimental Workflow for In Vivo Combination Studies

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Implantation Tumor Cell Implantation (e.g., orthotopic, subcutaneous) Tumor_Establishment Tumor Establishment (palpable tumors) Tumor_Implantation->Tumor_Establishment Randomization Randomization of Animals into Treatment Groups Tumor_Establishment->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Monotherapy Randomization->Group2 Group3 Chemotherapy Agent Monotherapy Randomization->Group3 Group4 This compound + Chemotherapy Agent Randomization->Group4 Tumor_Measurement Tumor Volume Measurement (e.g., calipers) Group1->Tumor_Measurement Body_Weight Animal Body Weight Monitoring Group1->Body_Weight Group2->Tumor_Measurement Group2->Body_Weight Group3->Tumor_Measurement Group3->Body_Weight Group4->Tumor_Measurement Group4->Body_Weight Endpoint Endpoint Analysis (e.g., tumor weight, metastasis) Tumor_Measurement->Endpoint Body_Weight->Endpoint IHC Immunohistochemistry (e.g., Ki67, TUNEL) Endpoint->IHC

Caption: General workflow for in vivo evaluation of this compound combination therapy.

Experimental Protocols

Combination of this compound and Paclitaxel in a Triple-Negative Breast Cancer PDX Model

Objective: To evaluate the efficacy of this compound in combination with paclitaxel on tumor growth and cancer stem cell populations in a patient-derived xenograft (PDX) model of triple-negative breast cancer.[7]

Materials:

  • This compound (VS-4718)

  • Paclitaxel

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Vehicle for Paclitaxel (e.g., saline)

  • Female immunodeficient mice (e.g., NSG)

  • Triple-negative breast cancer PDX model

Procedure:

  • Tumor Implantation: Implant tumor fragments from the PDX model subcutaneously into the flank of female immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (50 mg/kg, orally, once daily on weekdays)

    • Group 3: Paclitaxel (7.5 mg/kg, intraperitoneally, once weekly)

    • Group 4: this compound + Paclitaxel (dosing as per individual arms)

  • Treatment and Monitoring: Administer treatments for a defined period (e.g., 28 days). Monitor tumor volume and animal body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.

  • Cancer Stem Cell Analysis: A portion of the tumor can be dissociated into a single-cell suspension for analysis of cancer stem cell markers, such as Aldefluor assay for ALDH activity, according to the manufacturer's protocol.

Clinical Protocol for this compound in Combination with Gemcitabine and Nab-paclitaxel

Objective: To determine the recommended Phase 2 dose (RP2D) and assess the safety and efficacy of this compound in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer (NCT02651727).[8][9]

Treatment Regimen (Part A - Dose Escalation):

  • Cycle Length: 28 days

  • Nab-paclitaxel: 125 mg/m² administered intravenously over 30 minutes on Days 1, 8, and 15.

  • Gemcitabine: 1000 mg/m² administered intravenously over 30 minutes on Days 1, 8, and 15.

  • This compound (VS-4718): Administered orally twice daily (BID) continuously, starting on Day 2 of Cycle 1. The starting dose for dose escalation is 200 mg BID.

Procedure:

  • Patient eligibility is confirmed based on inclusion/exclusion criteria.

  • Patients are enrolled in dose-escalating cohorts to determine the MTD and RP2D of this compound.

  • Treatment is administered according to the 28-day cycle.

  • Safety and tolerability are monitored throughout the study.

  • Tumor response is assessed at baseline and at regular intervals.

Combination of this compound and Anti-PD-1 Antibody in a Hepatocellular Carcinoma Mouse Model

Objective: To investigate the synergistic anti-tumor effect of this compound and anti-PD-1 immunotherapy and to characterize the changes in the tumor immune microenvironment.[10]

Materials:

  • This compound (VS-4718)

  • Anti-mouse PD-1 antibody

  • Isotype control antibody

  • Hepatocellular carcinoma (HCC) cell line (syngeneic to the mouse strain)

  • Immunocompetent mice (e.g., C57BL/6)

Procedure:

  • Tumor Induction: Induce HCC tumors in mice (e.g., by hydrodynamic tail vein injection of oncogenic plasmids).

  • Treatment: Once tumors are established, randomize mice into treatment groups:

    • Group 1: Vehicle + Isotype control

    • Group 2: this compound + Isotype control

    • Group 3: Vehicle + Anti-PD-1 antibody

    • Group 4: this compound + Anti-PD-1 antibody

    • Note: Specific doses and schedules for this compound and anti-PD-1 antibody should be optimized for the model.

  • Monitoring: Monitor tumor burden (e.g., by imaging) and animal survival.

  • Immunophenotyping: At the study endpoint, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages).

  • Immunohistochemistry: Analyze tumor sections by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).

Combination of this compound and Palbociclib in Diffuse Gastric Cancer Models

Objective: To assess the synergistic anti-tumor activity of this compound and the CDK4/6 inhibitor palbociclib in preclinical models of diffuse gastric cancer.[11]

In Vitro Protocol (Organoid Culture):

  • Organoid Culture: Culture diffuse gastric cancer organoids in Matrigel.

  • Drug Treatment: Treat organoids with this compound, palbociclib, or the combination at various concentrations.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), assess organoid viability using a cell viability reagent (e.g., CellTiter-Glo 3D).

  • Western Blot Analysis: Lyse treated organoids and perform western blotting to analyze the phosphorylation status of FAK, Rb, and downstream signaling proteins.

In Vivo Protocol (Xenograft Model):

  • Cell Line and Xenograft Establishment: Inject diffuse gastric cancer cells (e.g., NUGC4) subcutaneously into immunodeficient mice.

  • Treatment: When tumors reach approximately 100 mm³, randomize mice into treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (50 mg/kg, orally, twice daily)

    • Group 3: Palbociclib (50 mg/kg, orally, once daily)

    • Group 4: this compound + Palbociclib

  • Monitoring and Endpoint Analysis: Monitor tumor volume and body weight. At the end of the study, excise tumors for weight measurement and immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL).

Combination of this compound and Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Objective: To evaluate the synergistic effect of this compound and the ABL kinase inhibitor dasatinib on the viability and adhesion of Ph+ ALL cells.[12]

In Vitro Protocol:

  • Cell Culture: Culture Ph+ ALL cell lines (e.g., Arf-/- BCR-ABL1 pre-B cells).

  • Viability Assay: Seed cells in 96-well plates and treat with a dose matrix of this compound and dasatinib for a specified time (e.g., 72 hours). Determine cell viability using a suitable assay (e.g., CellTiter-Glo). Calculate the Combination Index (CI) to assess synergy.

  • Adhesion Assay: Coat plates with an adhesive substrate (e.g., RetroNectin). Seed cells and treat with this compound, dasatinib, or the combination. After incubation, wash away non-adherent cells and quantify the remaining adherent cells.

  • Western Blot Analysis: Lyse adherent cells and perform western blotting to assess the phosphorylation of FAK downstream targets, such as p130Cas.

Conclusion

This compound, as a potent FAK inhibitor, demonstrates significant promise in combination with a variety of chemotherapy and targeted agents across different cancer types. Its ability to modulate the tumor microenvironment, target cancer stem cells, and sensitize tumors to other therapies provides a strong rationale for its continued investigation in combination regimens. The protocols outlined above provide a framework for researchers to further explore and validate the therapeutic potential of this compound in combination settings.

References

PND-1186: A Powerful Research Tool for Investigating Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, PND-1186 emerges as a critical pharmacological tool for dissecting the molecular underpinnings of cancer cell resistance. As a potent and selective inhibitor of Focal Adhesion Kinase (FAK), this compound allows for the targeted investigation of FAK-mediated signaling pathways, which are frequently implicated in tumor progression, metastasis, and the development of resistance to conventional therapies. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols to facilitate its use in preclinical research.

Introduction to this compound

This compound is a substituted pyridine-based, reversible small molecule inhibitor of FAK activity.[1] FAK, a non-receptor tyrosine kinase, is a central signaling molecule that integrates signals from integrins and growth factor receptors to regulate essential cellular processes such as survival, proliferation, migration, and invasion.[1][2] Dysregulation of FAK expression and activity is a common feature in a multitude of cancers, correlating with poor prognosis and metastatic disease.[1][3] this compound provides a means to probe the specific contributions of FAK to these malignant phenotypes and to explore its role in therapeutic resistance.

A key finding is that this compound selectively induces apoptosis in tumor cells grown in three-dimensional (3D) environments, mimicking the conditions of a solid tumor, while having limited effects on cells grown in traditional 2D monolayer cultures.[1][4] This unique characteristic makes this compound an invaluable tool for studying anchorage-independent growth, a hallmark of cancer and a critical aspect of metastasis and drug resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay ConditionIC50 ValueReference
Recombinant FAKIn vitro kinase assay1.5 nM[1][4]
FAK in Breast Carcinoma CellsAnti-phospho-specific immunoblotting (FAK Tyr-397)~100 nM[1][4]

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Cell LineAssayConcentrationEffectReference
4T1 Breast CarcinomaCell MotilityDose-dependentInhibition of cell movement[4]
4T1 Breast CarcinomaAnchorage-independent growth (Soft Agar)0.1 µMPromotion of apoptosis, inhibition of FAK and p130Cas phosphorylation[1][4]
ID8 Ovarian CarcinomaAnchorage-independent growth (Spheroid)0.1 µMPromotion of apoptosis, inhibition of FAK and p130Cas phosphorylation[4]

Table 3: In Vivo Efficacy of this compound in Mouse Models

Tumor ModelAdministration Route & DoseOutcomeReference
4T1 Breast Carcinoma (subcutaneous)30 mg/kg and 100 mg/kg (b.i.d.)Significant increase in tumor cell apoptosis (TUNEL staining)[4]
4T1 Breast Carcinoma (subcutaneous)100 mg/kg (b.i.d.)2-fold reduction in final tumor weight[4]
Ascites-associated Ovarian CarcinomaIn drinking waterInhibition of tumor growth and FAK tyrosine phosphorylation[4]
4T1 Orthotopic Breast Carcinoma150 mg/kg (oral, b.i.d.)Significant inhibition of tumor growth and spontaneous lung metastasis[5]
MDA-MB-231 Orthotopic Breast Carcinoma0.5 mg/ml in drinking waterPrevention of tumor growth and metastasis[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and a typical experimental workflow, the following diagrams have been generated.

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix Integrins Integrins Extracellular_Matrix->Integrins Binds FAK FAK Integrins->FAK Activates pY397 pY397-FAK (Autophosphorylation) FAK->pY397 Autophosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylates PND1186 This compound PND1186->FAK Inhibits Apoptosis Apoptosis PND1186->Apoptosis Induces in 3D culture Src Src pY397->Src Recruits & Activates Src->FAK Phosphorylates Downstream_Signaling Downstream Signaling (e.g., AKT) Src->Downstream_Signaling p130Cas->Downstream_Signaling Survival Cell Survival Downstream_Signaling->Survival Proliferation Proliferation Downstream_Signaling->Proliferation Migration Migration Downstream_Signaling->Migration

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cancer Cell Line treatment Treatment with this compound (vs. Vehicle Control) start->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Studies (Mouse Model) treatment->in_vivo western_blot Western Blot (p-FAK, Caspase-3) in_vitro->western_blot soft_agar Soft Agar Assay (Anchorage-independent growth) in_vitro->soft_agar migration_assay Transwell Migration Assay in_vitro->migration_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis soft_agar->data_analysis migration_assay->data_analysis tumor_growth Tumor Growth Measurement in_vivo->tumor_growth metastasis_analysis Metastasis Analysis (e.g., Lung Nodules) in_vivo->metastasis_analysis tumor_growth->data_analysis metastasis_analysis->data_analysis

Caption: A typical experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Western Blotting for FAK Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on FAK autophosphorylation at Tyrosine 397 (Tyr-397).

Materials:

  • Cancer cell line of interest (e.g., 4T1, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr-397), anti-total FAK, anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) or DMSO for a specified time (e.g., 1 hour).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FAK (Tyr-397) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control (actin or tubulin).

Protocol 2: Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a key characteristic of transformed cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound and DMSO

  • Agar (e.g., Noble agar)

  • 2X complete medium

  • 6-well plates

  • Crystal violet stain

Procedure:

  • Prepare Base Agar Layer:

    • Prepare a 1% agar solution in sterile water and autoclave. Cool to 42°C in a water bath.

    • Prepare a 2X complete medium and warm to 42°C.

    • Mix equal volumes of the 1% agar and 2X medium to get a 0.5% agar base.

    • Add 1.5 mL of the base agar mixture to each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare Top Agar/Cell Layer:

    • Prepare a 0.7% agar solution and cool to 42°C.

    • Trypsinize and count the cells. Prepare a single-cell suspension.

    • In a sterile tube, mix the cells (e.g., 5,000 cells/well) with the 2X complete medium containing the desired concentration of this compound or DMSO.

    • Add an equal volume of the 0.7% agar to the cell suspension to achieve a final agar concentration of 0.35%.

  • Plating: Immediately layer 1.5 mL of the top agar/cell mixture onto the solidified base agar in each well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible. Add a small amount of complete medium with this compound or DMSO to the top of the agar every 2-3 days to prevent drying.

  • Staining and Counting:

    • Stain the colonies by adding 0.5 mL of 0.005% crystal violet to each well and incubating for 1 hour.

    • Wash the wells gently with water.

    • Count the number of colonies in each well using a microscope.

Protocol 3: In Vivo Tumor Growth and Metastasis Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., 4T1, MDA-MB-231)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulation for oral gavage or intraperitoneal injection

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia and surgical tools (if required)

Procedure:

  • Cell Implantation:

    • For a subcutaneous model, inject a suspension of cancer cells (e.g., 1 x 10^6 cells) in PBS or a mixture with Matrigel into the flank of each mouse.

    • For an orthotopic model (e.g., breast cancer), inject the cells into the mammary fat pad.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (width² x length)/2).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or vehicle control at the desired dose and schedule (e.g., 100 mg/kg, oral gavage, twice daily). Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the primary tumors and weigh them. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., TUNEL staining for apoptosis) or snap-frozen for Western blot analysis.

    • To assess metastasis, carefully dissect organs such as the lungs and liver. Fix the tissues in Bouin's solution or formalin to visualize and count metastatic nodules on the surface. Histological analysis can be performed for micrometastases.

  • Data Analysis: Compare the tumor growth rates, final tumor weights, and the number of metastatic lesions between the this compound-treated and control groups using appropriate statistical methods.

These protocols provide a foundation for utilizing this compound to investigate FAK-driven resistance mechanisms. Researchers should optimize these protocols for their specific cell lines and experimental conditions. By employing this compound in these assays, valuable insights can be gained into the role of FAK in cancer progression and the potential of FAK inhibition as a therapeutic strategy.

References

Application of PND-1186 in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent and highly specific, reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in integrating signals from integrins and growth factor receptors to control cell survival, proliferation, migration, and invasion.[1][3][4] Elevated expression and activity of FAK are associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[1][3][4] this compound was identified through high-throughput kinase activity screens and has demonstrated efficacy in preclinical models by selectively promoting apoptosis in tumor cells, particularly in three-dimensional (3D) environments, and inhibiting tumor growth and metastasis.[1][3]

These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in high-throughput screening (HTS) assays to identify novel anti-cancer agents that target pathways regulated by FAK. The assays described focus on key cellular processes modulated by FAK: cell migration, invasion, and apoptosis.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting the kinase activity of FAK. Specifically, it inhibits the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[1] This autophosphorylation event is a critical step in FAK activation, creating a binding site for Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other downstream substrates, including p130Cas, which is involved in cell migration and survival signaling.[1] By blocking the initial autophosphorylation, this compound effectively shuts down these downstream signaling cascades.

Quantitative Data for this compound

The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for this compound from various studies.

Target Assay Type IC50 Reference
Recombinant FAKIn vitro kinase assay1.5 nM[1][3]
FAK in breast carcinoma cellsAnti-phospho-specific immunoblotting (Tyr-397)~100 nM[1][3]
Cellular Process Cell Line Assay Effective Concentration Reference
Cell Motility4T1 breast carcinomaMillicell motility assay~60% maximal inhibition at 0.4 µM[1]
Apoptosis (in 3D culture)4T1 breast carcinoma, ID8 ovarian carcinomaSpheroid/soft-agar culture0.1 µM sufficient to promote apoptosis[1]
Spheroid Size Reduction4T1 breast carcinoma3D spheroid culture~3-fold reduction at 0.1 µM[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Activation FAK FAK Integrin->FAK Recruitment & Autophosphorylation (Y397) Src Src FAK->Src Recruitment p130Cas p130Cas FAK->p130Cas Phosphorylation PND1186 This compound PND1186->FAK Src->FAK Phosphorylation Downstream Downstream Signaling (Migration, Survival, Proliferation) p130Cas->Downstream

FAK Signaling Pathway Inhibition by this compound.

Experimental Protocols for High-Throughput Screening

The following protocols are designed for a 96-well or 384-well plate format and can be adapted for automated liquid handling systems.

High-Throughput Cell Migration Assay (Transwell-based)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. This compound can be used as a positive control for migration inhibition.

Materials:

  • 96-well Transwell plates (e.g., Corning® FluoroBlok™)

  • Cancer cell line of interest (e.g., 4T1, MDA-MB-231)

  • Cell culture medium (serum-free for starvation, and with chemoattractant, e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • Calcein AM fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Starve cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 150 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 96-well plate.

    • Prepare a serial dilution of this compound and test compounds in serum-free medium.

    • In a separate plate, mix 50 µL of the cell suspension with 50 µL of the compound dilutions (including this compound as a positive control and DMSO as a vehicle control).

    • Carefully add 100 µL of the cell/compound mixture to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours (optimize incubation time for the specific cell line).

  • Detection:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Add 100 µL of Calcein AM solution (e.g., 4 µg/mL in PBS) to the lower chamber and incubate for 30-60 minutes at 37°C.

    • Read the fluorescence from the bottom of the plate using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm). The light-blocking membrane of the FluoroBlok™ system prevents the signal from non-migrated cells in the upper chamber from being detected.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each compound relative to the vehicle control.

    • Plot a dose-response curve for this compound and determine its IC50 for migration inhibition.

HTS_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Starve Starve Cells Harvest Harvest & Resuspend Cells Starve->Harvest Mix Mix Cells with Compounds Harvest->Mix Chemo Add Chemoattractant to Lower Wells Seed Seed Mixture into Transwell Inserts Chemo->Seed Compounds Prepare Compound Dilutions (inc. This compound) Compounds->Mix Mix->Seed Incubate Incubate (4-24h) Seed->Incubate Label Label Migrated Cells with Calcein AM Incubate->Label Read Read Fluorescence Label->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot

High-Throughput Cell Migration Assay Workflow.
High-Throughput 3D Cell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane extract (BME) barrier, mimicking in vivo invasion.

Materials:

  • 96-well plates with a tool to create a central pit for spheroid formation

  • Type I collagen

  • Cancer cell line of interest

  • This compound and test compounds

  • Hoechst 33342 and Propidium Iodide (PI) stains

  • Automated fluorescence microscope/high-content imager

Protocol:

  • Spheroid Formation:

    • Mix a single-cell suspension with neutralized type I collagen.

    • Dispense a small volume (e.g., 4 µL) of the cell-collagen mixture into the central pit of each well in a 96-well plate to form a spheroid.

    • Allow the cell-collagen dots to solidify at 37°C.

  • Embedding and Treatment:

    • Cover the spheroids with a layer of neutralized type I collagen and allow it to solidify.

    • Add cell culture medium containing serial dilutions of this compound, test compounds, or DMSO (vehicle control) to each well.

  • Incubation:

    • Incubate the plate for 24-72 hours to allow for cell invasion from the spheroid into the surrounding collagen matrix.

  • Staining and Imaging:

    • Stain the cells with Hoechst 33342 (to label all nuclei) and PI (to label dead cells).

    • Acquire images of each well using an automated fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the area of cell invasion around the initial spheroid.

    • Calculate the percentage of invasion inhibition for each treatment compared to the vehicle control.

    • Determine the IC50 for invasion inhibition for this compound and test compounds.

High-Throughput Apoptosis Assay in 3D Spheroids

This assay quantifies apoptosis in 3D tumor spheroids, a model system where this compound shows selective activity.[1]

Materials:

  • Ultra-low attachment 96-well round-bottom plates

  • Cancer cell line of interest

  • This compound and test compounds

  • Caspase-3/7 activity detection reagent (e.g., Caspase-Glo® 3/7 Assay)

  • Luminescence plate reader

Protocol:

  • Spheroid Formation:

    • Seed cells in ultra-low attachment 96-well plates at a density that promotes the formation of a single spheroid per well (e.g., 1000-5000 cells/well).

    • Centrifuge the plates at a low speed to facilitate cell aggregation.

    • Incubate for 48-72 hours to allow for compact spheroid formation.

  • Treatment:

    • Add this compound, test compounds, or DMSO to the wells containing the spheroids.

  • Incubation:

    • Incubate for 24-72 hours.

  • Detection:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to a cell viability assay performed in parallel (e.g., CellTiter-Glo®) to account for differences in cell number.

    • Calculate the fold-change in caspase activity for each treatment relative to the vehicle control.

HTS_Apoptosis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in Ultra-Low Attachment Plates Form Form Spheroids (48-72h) Seed->Form Treat Treat Spheroids with Compounds (inc. This compound) Form->Treat Incubate Incubate (24-72h) Treat->Incubate AddReagent Add Caspase-Glo® 3/7 Reagent Incubate->AddReagent Read Read Luminescence AddReagent->Read Normalize Normalize to Viability Read->Normalize Calculate Calculate Fold-Change in Caspase Activity Normalize->Calculate

High-Throughput 3D Apoptosis Assay Workflow.

Conclusion

This compound is a valuable tool for studying FAK signaling and for the discovery of new anti-cancer drugs. The high-throughput screening protocols described here provide robust and reproducible methods for identifying and characterizing compounds that modulate cell migration, invasion, and apoptosis. The use of this compound as a reference FAK inhibitor in these assays will aid in the validation of new therapeutic targets and the development of novel cancer therapies.

References

PND-1186: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the solubility and preparation of PND-1186 (also known as VS-4718), a potent and highly specific reversible inhibitor of Focal Adhesion Kinase (FAK), for use in cell culture experiments. The provided protocols and data are intended to ensure accurate and reproducible results in preclinical cancer research.

Introduction to this compound

This compound is a small molecule inhibitor of FAK with an IC50 of 1.5 nM for the recombinant enzyme and approximately 100 nM in breast carcinoma cells.[1][2][3][4] By targeting FAK, a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, survival, and migration, this compound has been shown to selectively induce apoptosis in tumor cells, particularly in three-dimensional (3D) culture environments.[2][3][4][5] It inhibits FAK autophosphorylation at Tyr-397, a key step in the activation of downstream signaling pathways.[1][5][6]

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock and working solutions for cell-based assays. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (185.89 mM)[6]Ultrasonic treatment may be required to achieve this concentration. Use freshly opened DMSO as it is hygroscopic.[6] Other sources report solubility up to 100 mM and >25.1 mg/mL.[7]
Water 22 mg/mL[3][5] (as HCl salt)Ultrasonic treatment may be needed.[6]

Preparation of this compound for Cell Culture Experiments

This protocol outlines the steps for preparing this compound stock and working solutions for treating cells in culture.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile cell culture medium appropriate for the cell line

  • Vortex mixer

  • Ultrasonic bath (optional)

Preparation of Stock Solution (10 mM in DMSO)
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 501.51 g/mol .

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.015 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[6]

Preparation of Working Solution
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically between 0.1% and 0.2%, as higher concentrations can be toxic to cells.[5] Ensure the vehicle control (medium with the same final concentration of DMSO without this compound) is included in all experiments.

  • Application to Cells: Add the prepared working solution to the cell cultures and incubate for the desired experimental duration.

This compound Signaling Pathway

This compound exerts its effects by inhibiting the FAK signaling pathway. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr-397. This creates a binding site for Src family kinases, leading to the phosphorylation of other downstream targets like p130Cas, which is involved in cell migration and survival. By inhibiting FAK, this compound blocks these downstream events, ultimately leading to the activation of caspase-3 and apoptosis, particularly in cells grown in 3D environments.[2][3][5]

PND1186_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation GF_Receptor Growth Factor Receptors GF_Receptor->FAK Activation pY397 pY397-FAK FAK->pY397 Autophosphorylation PND1186 This compound PND1186->pY397 Src Src pY397->Src Recruitment & Activation Caspase3 Caspase-3 Activation p130Cas p130Cas Src->p130Cas Phosphorylation Survival_Migration Cell Survival & Migration p130Cas->Survival_Migration Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for this compound Treatment

The following diagram illustrates a typical workflow for treating cultured cells with this compound.

PND1186_Experimental_Workflow start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock store_stock Aliquot and Store Stock at -80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Culture Medium store_stock->prepare_working cell_seeding Seed Cells in Culture Plates treat_cells Treat Cells with this compound (and Vehicle Control) cell_seeding->treat_cells prepare_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation analysis Perform Downstream Analysis (e.g., Apoptosis Assay, Western Blot) incubation->analysis end End analysis->end

Caption: A standard workflow for preparing and using this compound in cell culture experiments.

References

Application Note: Analysis of PND-1186 Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PND-1186 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and migration.[1][2][3] Elevated FAK expression and activity are often associated with tumor progression and metastasis, making it a promising target for cancer therapy.[1][2] this compound has been shown to induce apoptosis in various cancer cell lines, particularly under conditions of anchorage-independent growth, highlighting its potential as an anti-cancer agent.[1][2] This application note provides a detailed protocol for the analysis of this compound induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action

This compound functions as a reversible inhibitor of FAK with a high degree of specificity.[1][4] It targets the ATP-binding pocket of the FAK kinase domain, preventing autophosphorylation at Tyrosine 397 (Tyr397).[1] This inhibition disrupts downstream signaling pathways that promote cell survival. Specifically, this compound has been demonstrated to block the tyrosine phosphorylation of both FAK and p130Cas, a key downstream effector.[1][4] The inhibition of this FAK/p130Cas signaling axis ultimately leads to the activation of caspase-3, a critical executioner caspase, thereby triggering the apoptotic cascade.[1][4]

Data Presentation

The following table summarizes the quantitative analysis of apoptosis in 4T1 breast carcinoma cells treated with this compound for 24 hours. Data was obtained by flow cytometry analysis of Annexin V staining.

Cell Culture ConditionThis compound Concentration (µM)% Annexin V Positive Cells (Mean ± SD)
Adherent0 (DMSO)~5%
0.1~5%
0.2~6%
0.4~7%
1.0~8%
Suspended0 (DMSO)~20%
0.1~55%
0.2~60%
0.4~58%
1.0~50%

*Data extracted from Tanjoni et al., Cancer Biol Ther, 2010.[5] The study noted a significant increase in Annexin V positive cells in suspended cultures upon this compound treatment.

Experimental Protocols

Cell Treatment with this compound
  • Cell Seeding: Seed tumor cells (e.g., 4T1 breast carcinoma cells) in appropriate culture vessels. For adherent cultures, use standard tissue culture-treated plates. For suspension cultures, use plates coated with poly-HEMA to prevent cell attachment.[5]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 1.0 µM).[5]

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is adapted from standard Annexin V/PI staining procedures.[6][7][8][9]

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Collect the cells directly into a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Flow Cytometry Analysis:

  • Controls:

    • Unstained cells: to set the baseline fluorescence.

    • Cells stained with only Annexin V-FITC: for compensation.

    • Cells stained with only PI: for compensation.

  • Gating:

    • Gate on the cell population of interest based on forward and side scatter to exclude debris.

    • Create a quadrant plot for Annexin V-FITC (x-axis) and PI (y-axis).

  • Interpretation:

    • Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells.

Mandatory Visualization

PND1186_Signaling_Pathway PND1186 This compound FAK FAK PND1186->FAK Inhibits (prevents Tyr397 autophosphorylation) p130Cas p130Cas FAK->p130Cas Inhibits (prevents phosphorylation) Caspase3 Caspase-3 Activation p130Cas->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Apoptosis_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis CellSeeding Seed Cells (Adherent or Suspension) Treatment Treat with this compound (and vehicle control) CellSeeding->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain IncubateStain Incubate (15 min, RT, dark) Stain->IncubateStain Acquire Acquire on Flow Cytometer IncubateStain->Acquire Analyze Analyze Data (Quadrant Gating) Acquire->Analyze

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Troubleshooting PND-1186 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PND-1186, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The solubility of this compound can vary depending on the specific form of the compound (e.g., free base vs. hydrochloride salt) and the solvent used. It is highly soluble in DMSO, with concentrations up to 100 mM being reported[1]. For aqueous solutions, there are conflicting reports. Some studies have found it to be water-soluble at concentrations of 20-22 mg/mL[2][3][4], while other sources state it is insoluble in water[1]. The hydrochloride salt of this compound is reported to be soluble in water at 20 mg/mL with the aid of ultrasonication[5].

Q2: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue?

A2: Insolubility in aqueous buffers is a common issue. Several factors could be contributing to this:

  • Compound Form: You may be using the free base form of this compound, which can have lower aqueous solubility compared to a salt form like this compound hydrochloride.

  • pH of the Solution: The pH of your aqueous buffer can significantly impact the solubility of this compound.

  • Purity of the Compound: Impurities in the compound can affect its solubility.

  • Dissolution Method: The method used to dissolve the compound, such as temperature and agitation, can influence the outcome.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[1]. A stock solution of up to 100 mM in DMSO can be prepared.

Q4: Can I use this compound in cell-based assays? How do I prepare the working solution?

A4: Yes, this compound is a potent FAK inhibitor used in cell-based assays[2][6]. To prepare a working solution for cell culture, first, create a high-concentration stock solution in DMSO. Then, dilute this stock solution into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound orally bioavailable for in vivo studies?

A5: Yes, this compound is reported to be orally bioavailable[4]. For in vivo administration, it has been dissolved in water[2], and also administered to mice in their drinking water with 5% sucrose[4].

Troubleshooting Guide: this compound Insolubility

This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound in aqueous solutions.

Problem: this compound precipitate is observed in my aqueous solution.

dot

start Start: this compound Precipitation in Aqueous Solution check_form 1. Verify Compound Form (Free Base vs. Salt) start->check_form use_salt Consider using this compound HCl check_form->use_salt If using free base check_solvent 2. Review Solvent Choice check_form->check_solvent prepare_dmso_stock Prepare a concentrated stock in 100% DMSO check_solvent->prepare_dmso_stock serial_dilution 3. Perform Serial Dilution prepare_dmso_stock->serial_dilution adjust_ph 4. Adjust pH of Aqueous Buffer serial_dilution->adjust_ph sonicate 5. Apply Sonication adjust_ph->sonicate warm 6. Gentle Warming sonicate->warm solution_clear Solution is Clear warm->solution_clear still_precipitate Precipitation Persists warm->still_precipitate contact_support Contact Technical Support still_precipitate->contact_support

Caption: Troubleshooting workflow for this compound insolubility.

Data Summary

Table 1: Solubility of this compound in Various Solvents
SolventReported SolubilityCitation(s)
DMSOup to 100 mM,[1]
Water20-22 mg/mL or Insoluble[2],[1],[3],[4]
Water (this compound HCl form)20 mg/mL (with sonication)[5]
DMF10 mg/mL[7]
Ethanol30 mg/mL or Insoluble[7],[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated micropipettes

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). The molecular weight of this compound is 501.51 g/mol .

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Materials:

    • This compound stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, cell culture medium)

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Perform a serial dilution of the DMSO stock into the aqueous buffer to reach the final desired concentration. Important: Add the DMSO stock to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.

    • Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.1%) to minimize solvent effects in biological assays.

    • If precipitation occurs, consider using a co-solvent or adjusting the pH of the buffer. Sonication can also aid in dissolution.

This compound Signaling Pathway

This compound is a potent inhibitor of Focal Adhesion Kinase (FAK)[2][6]. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The diagram below illustrates a simplified FAK signaling pathway that is inhibited by this compound.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Survival ERK->Gene_Expression Proliferation, Migration PND1186 This compound PND1186->FAK Inhibition

Caption: Simplified FAK signaling pathway inhibited by this compound.

References

Optimizing PND-1186 dosage for minimal off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PND-1186 (also known as VS-4718), a potent and reversible inhibitor of Focal Adhesion Kinase (FAK). The information provided is intended to help optimize experimental design and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly specific, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK)[1][2]. FAK is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, migration, and angiogenesis[3]. By inhibiting FAK, this compound blocks the autophosphorylation of FAK at Tyr-397, which is a critical step in FAK activation and downstream signaling[1][3][4]. This disruption of FAK signaling can lead to the induction of apoptosis in tumor cells, particularly under non-adherent or three-dimensional culture conditions[1][4][5].

Q2: What is the in vitro potency of this compound?

This compound exhibits high potency against recombinant FAK with a reported IC50 of 1.5 nM[1][2][6][7]. In cell-based assays, the IC50 for inhibiting FAK phosphorylation (pY397) in breast carcinoma cells is approximately 100 nM[1][6][8][9].

Q3: What are the recommended in vitro concentrations for this compound?

For in vitro experiments, concentrations ranging from 0.1 µM to 1.0 µM are commonly used to effectively inhibit FAK phosphorylation and observe biological effects[1][8]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Is this compound selective for FAK?

This compound is a highly selective FAK inhibitor. Kinase profiling has shown that at a concentration of 0.1 µM, this compound exhibits high specificity for FAK[1]. However, as with any kinase inhibitor, the potential for off-target effects increases with higher concentrations.

Q5: What are the known off-target effects of this compound?

While highly selective, at higher concentrations, this compound may exhibit off-target activity. A KinaseProfiler analysis showed that at 0.1 µM, this compound demonstrated significant inhibition of FAK and Flt3[1]. At 1.0 µM, a broader range of kinases may be affected[1]. It is crucial to use the lowest effective concentration to minimize off-target effects.

Q6: What are the recommended in vivo dosages for this compound?

In preclinical mouse models, this compound has been administered through various routes, including subcutaneous injection, oral gavage, and in drinking water.

  • Subcutaneous: Doses of 30 mg/kg and 100 mg/kg administered twice daily have been shown to inhibit tumor growth[1][9].

  • Oral: A dose of 50 mg/kg administered twice daily was well-tolerated in pediatric tumor models[5]. Another study in a breast cancer model used an oral dose of 150 mg/kg twice daily[10].

  • Drinking Water: Administration of 0.5 mg/mL in drinking water has also been shown to be effective in inhibiting tumor growth[2][11].

Q7: What is the oral bioavailability of this compound?

This compound is orally bioavailable[6][7]. Studies in mice have shown that oral administration can achieve plasma concentrations sufficient to inhibit FAK phosphorylation in tumors[10][11].

Q8: Have there been clinical trials with this compound (VS-4718)?

Yes, this compound (VS-4718) has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors[2][12]. A starting dose of 200 mg twice daily was used in a combination therapy trial[11]. These trials have indicated that VS-4718 is generally well-tolerated, with manageable on-target effects[12].

Troubleshooting Guide

Issue Potential Cause Recommended Action
No inhibition of FAK phosphorylation Insufficient drug concentration.Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Poor cell permeability.Ensure proper solubilization of this compound. Consider increasing incubation time.
Degraded compound.Ensure proper storage of this compound at -20°C[7]. Use a fresh stock solution.
High cell toxicity in 2D culture Off-target effects at high concentrations.This compound has limited effects on cell proliferation in 2D culture at concentrations up to 1.0 µM[1][4]. If toxicity is observed, reduce the concentration.
Cell line sensitivity.Some cell lines may be more sensitive. Perform a viability assay to determine the cytotoxic concentration for your specific cells.
Variability in experimental results Inconsistent drug preparation.Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock is fully dissolved.
Differences in cell culture conditions.Maintain consistent cell density, passage number, and media composition between experiments.
Unexpected biological effects Off-target kinase inhibition.Use the lowest effective concentration of this compound to maintain FAK selectivity. At 0.1 µM, this compound is highly selective for FAK[1]. Consider using a structurally different FAK inhibitor as a control.
FAK-independent signaling pathways.The observed phenotype may be regulated by pathways independent of FAK. Investigate alternative signaling cascades.

Data Summary Tables

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Reference
Recombinant FAKKinase Assay1.5 nM[1][2][6][7]
FAK (pY397)Breast Carcinoma Cells~100 nM[1][6][8][9]

Table 2: Preclinical In Vivo Dosages of this compound

Animal Model Route of Administration Dosage Frequency Observed Effect Reference
4T1 Breast Cancer (Mouse)Subcutaneous30 mg/kgTwice dailySlight reduction in tumor weight[1][9]
4T1 Breast Cancer (Mouse)Subcutaneous100 mg/kgTwice dailySignificant reduction in tumor weight[1][9]
4T1 Breast Cancer (Mouse)Oral150 mg/kgTwice dailyInhibition of tumor growth and metastasis[10][11]
ID8 Ovarian Cancer (Mouse)Drinking Water0.5 mg/mLAd libitumInhibition of tumor growth[2]
Pediatric Xenografts (Mouse)Oral50 mg/kgTwice dailyWell-tolerated, limited single-agent activity[5]

Experimental Protocols

Protocol 1: Western Blot for FAK Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound (e.g., 0.01, 0.1, 1.0 µM) or vehicle control (DMSO) for the desired time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phospho-FAK signal to the total FAK signal.

Mandatory Visualizations

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK Activation pY397_FAK FAK (pY397) FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment & Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pY397_FAK->Downstream_Signaling Activation Src->pY397_FAK Phosphorylation Survival Survival Downstream_Signaling->Survival Proliferation Proliferation Downstream_Signaling->Proliferation Migration Migration Downstream_Signaling->Migration PND_1186 This compound PND_1186->FAK Inhibition

Caption: this compound inhibits FAK autophosphorylation and downstream signaling.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., 2D monolayer, 3D spheroids) Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Treatment Phospho_FAK_Analysis 3. FAK Phosphorylation Analysis (Western Blot) Treatment->Phospho_FAK_Analysis Biological_Assays 4. Biological Assays (Apoptosis, Migration, Proliferation) Treatment->Biological_Assays Tumor_Implantation 1. Tumor Implantation (e.g., subcutaneous, orthotopic) PND_1186_Administration 2. This compound Administration (e.g., oral, s.c.) Tumor_Implantation->PND_1186_Administration Tumor_Measurement 3. Tumor Growth Monitoring PND_1186_Administration->Tumor_Measurement Endpoint_Analysis 4. Endpoint Analysis (Tumor weight, IHC for apoptosis) Tumor_Measurement->Endpoint_Analysis

Caption: General workflow for evaluating this compound efficacy.

logical_relationship Concentration This compound Concentration Low_Conc Low Concentration (≤ 0.1 µM) Concentration->Low_Conc High_Conc High Concentration (> 1.0 µM) Concentration->High_Conc FAK_Inhibition On-Target FAK Inhibition High_Specificity High Specificity FAK_Inhibition->High_Specificity Off_Target_Effects Potential Off-Target Effects Reduced_Specificity Reduced Specificity Off_Target_Effects->Reduced_Specificity Low_Conc->FAK_Inhibition Low_Conc->High_Specificity High_Conc->FAK_Inhibition High_Conc->Off_Target_Effects High_Conc->Reduced_Specificity

Caption: Relationship between this compound concentration and target specificity.

References

How to mitigate PND-1186 toxicity in primary cell cultures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PND-1186. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity when using the FAK inhibitor this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as VS-4718) is a potent, reversible, and highly specific small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is the inhibition of FAK autophosphorylation at Tyrosine-397 (Tyr-397), which is a critical step in FAK activation.[3][4] By preventing this phosphorylation, this compound disrupts downstream signaling pathways that are involved in cell survival, proliferation, migration, and invasion.[1][3][5][6]

Q2: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. Is this expected?

A2: High levels of cell death can be an expected outcome of FAK inhibition in primary cells, particularly under certain conditions. FAK is a crucial mediator of survival signals in anchorage-dependent cells like primary endothelial cells, fibroblasts, and epithelial cells.[7][8][9] Inhibition of FAK can lead to a form of apoptosis known as anoikis, which is triggered by the loss of cell adhesion to the extracellular matrix (ECM).[7] The toxicity of this compound has been noted to be context-dependent, with more pronounced effects observed in cells grown in 3D cultures (e.g., spheroids) compared to traditional 2D monolayers.[3][10]

Q3: What are the typical signs of this compound toxicity in primary cell cultures?

A3: Signs of toxicity can vary between primary cell types but often include:

  • Morphological Changes: Cells may appear rounded, shrunken, or show cytoplasmic vacuolization.

  • Reduced Adherence: A noticeable number of cells may detach from the culture surface and be found floating in the medium.

  • Decreased Cell Proliferation/Density: A significant reduction in the number of viable cells compared to vehicle-treated controls.

  • Increased Apoptosis: Observable through assays such as TUNEL staining or caspase activation.[7][11]

Q4: At what concentration should I start my experiments with this compound in primary cells?

A4: The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on published data in cancer cell lines, the cellular IC50 for inhibition of FAK phosphorylation is approximately 0.1 µM (100 nM).[2][3][4] For sensitive primary cells, it is advisable to start with a lower concentration range and carefully titrate upwards.

Q5: How can I be sure that the observed toxicity is due to FAK inhibition and not an off-target effect?

A5: While this compound is reported to be a highly specific FAK inhibitor, ruling out off-target effects is an important experimental control.[3] One approach is to use a structurally different FAK inhibitor to see if it recapitulates the same phenotype. Additionally, you can perform rescue experiments by expressing a constitutively active form of FAK to see if it alleviates the toxic effects of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Problem Possible Cause Suggested Solution
High levels of cytotoxicity observed at low concentrations. The primary cell type is highly dependent on FAK signaling for survival.- Perform a detailed dose-response curve starting from a very low concentration (e.g., 1-10 nM) to find a therapeutic window. - Reduce the treatment duration. A shorter exposure time may be sufficient to inhibit the target without causing widespread cell death. - Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1%, as some primary cells are sensitive to solvent toxicity.
Inconsistent results between experiments. - Variability in primary cell health, passage number, or seeding density. - Degradation of this compound in stock solutions or culture media.- Use primary cells at a consistent and low passage number. - Standardize cell seeding density and ensure cells are in a healthy, exponential growth phase before treatment. - Prepare fresh working dilutions of this compound for each experiment from a frozen stock. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours.
No significant effect observed at expected active concentrations. - Insufficient inhibitor concentration for the specific primary cell type. - The biological process being studied is not FAK-dependent in your cell model.- Extend the dose-response curve to higher concentrations, while carefully monitoring for solubility issues and non-specific toxicity. - Confirm FAK expression in your primary cells and its phosphorylation status at baseline and after treatment using Western blotting.
Cells detach from the culture plate after treatment. FAK is essential for maintaining focal adhesions and cell-matrix interactions. Inhibition by this compound can disrupt these adhesions.- Consider coating culture vessels with different extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell attachment. - Analyze cells at earlier time points before significant detachment occurs. - If studying signaling events, it may be possible to perform experiments on cells in suspension or in 3D culture systems where attachment is not required.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from published studies.

TargetAssay TypeCell Line/SystemIC50Reference
Recombinant FAKIn vitro kinase assayCell-free1.5 nM[2][3]
FAK (pY397)Cellular assay (Western blot)Breast carcinoma cells~100 nM[2][3][4]
FAK (pY397)Cellular assay (Western blot)4T1 murine breast carcinoma cells~100 nM[3]
Cell GrowthSoft agar colony formation4T1 murine breast carcinoma cellsMaximal inhibition at 200 nM[10]
Cell GrowthSpheroid formation4T1 murine breast carcinoma cellsMaximal inhibition at 200 nM[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in your cell culture medium, ranging from, for example, 1 µM down to 1 nM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell type and the experimental endpoint.

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Assessing FAK Phosphorylation by Western Blot

  • Cell Treatment: Plate primary cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FAK compared to total FAK.

Visualizations

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK activates Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) Growth_Factor_Receptors->FAK activates ECM Extracellular Matrix (e.g., Fibronectin) pY397 FAK (pY397) FAK->pY397 autophosphorylates Src Src pY397->Src recruits & activates PI3K_Akt PI3K/Akt Pathway pY397->PI3K_Akt activates PND_1186 This compound PND_1186->FAK inhibits p130Cas p130Cas Src->p130Cas phosphorylates MAPK_ERK MAPK/ERK Pathway p130Cas->MAPK_ERK activates Cell_Migration Cell Migration p130Cas->Cell_Migration Cell_Survival Cell Survival (Anoikis Resistance) PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: High Toxicity Observed q1 Is this the first time using this compound on this primary cell type? start->q1 a1_yes Perform Dose-Response and Time-Course Experiment q1->a1_yes Yes a1_no Review Experimental Parameters q1->a1_no No a3_yes Consider On-Target Toxicity Mitigation a1_yes->a3_yes q2 Are cell passage number and seeding density consistent? a1_no->q2 a2_no Standardize Cell Culture Conditions q2->a2_no No a2_yes Check Compound and Solvent q2->a2_yes Yes end Optimized Experiment a2_no->end q3 Is this compound stock fresh? Is DMSO concentration <0.1%? a2_yes->q3 a3_no Prepare Fresh Stock. Adjust Solvent Concentration. q3->a3_no No q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting workflow for this compound toxicity in primary cells.

References

PND-1186 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the FAK inhibitor, PND-1186 (also known as VS-4718).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, selective, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] It functions by targeting the kinase activity of FAK, which is a key mediator of cell adhesion, migration, proliferation, and survival signaling.[4][5][6] A primary indicator of FAK activation is its autophosphorylation at Tyrosine 397 (Tyr-397).[4][7] this compound directly inhibits this process.[4][8]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Stock solutions are typically prepared in DMSO, with solubility up to 100 mM.[2] To maintain the stability of stock solutions, it is recommended to aliquot and store them at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2][9] this compound hydrochloride is also soluble in water (up to 20 mg/mL).[7][10]

Q3: What are the typical effective concentrations of this compound?

The effective concentration of this compound is context-dependent. It has a very low IC50 for recombinant FAK in cell-free kinase assays, but a higher IC50 is observed in cellular assays.

Assay TypeTargetIC50
In Vitro Kinase AssayRecombinant FAK1.5 nM[1][2][3][4][6][9][11]
Cellular AssayFAK in breast carcinoma cells (inhibition of p-FAK Tyr-397)~100 nM[3][4][5][6][7][10][12]
In Vitro Cell Line PanelVarious pediatric tumor cell linesMedian relative IC50 of 1.22 µM[12]

Q4: At what concentrations might off-target effects be observed?

This compound is highly selective for FAK. However, at higher concentrations, some off-target kinase inhibition can occur. At 1.0 µM, kinases such as Aurora-A, CDK2/cyclin A, and the insulin receptor showed over 50% inhibition in a kinase profiler service.[4] It is advisable to perform experiments using the lowest effective concentration possible to minimize potential off-target effects.

Troubleshooting Guides for Unexpected Results

Issue 1: this compound shows minimal or no effect on cell proliferation in my 2D monolayer culture.

This is a commonly observed and expected result. This compound often has limited effects on the proliferation of adherent cells in standard 2D culture, even at concentrations well above its cellular IC50 for FAK inhibition.[4][5][7] The pro-apoptotic effects of this compound are most pronounced in anchorage-independent conditions.[4][5]

Troubleshooting Steps:

  • Confirm FAK Inhibition: First, verify that this compound is inhibiting its target in your 2D culture.

    • Experiment: Perform a Western blot for phosphorylated FAK at Tyr-397 (p-FAK Y397) on lysates from cells treated with this compound (e.g., 0.1 to 1.0 µM) for 1-4 hours.

    • Expected Outcome: You should see a dose-dependent decrease in p-FAK Y397 levels. Total FAK levels may appear elevated as the protein is no longer targeted for degradation.[1][3][6]

    • If p-FAK is not inhibited:

      • Check the age and storage of your this compound stock solution.

      • Verify the concentration of your working solution.

      • Ensure your Western blot protocol is optimized for detecting p-FAK.

  • Transition to a 3D Culture Model: To observe the cytotoxic effects of this compound, switch to an anchorage-independent growth assay.

    • Experiment: Culture your cells as spheroids, in a soft agar colony formation assay, or in suspension. Treat with a range of this compound concentrations (e.g., 0.1 - 1.0 µM).

    • Expected Outcome: In these 3D models, this compound should inhibit colony/spheroid growth and induce apoptosis.[4][5][13]

Experimental Workflow for Issue 1

G cluster_0 Start: No effect in 2D culture cluster_1 Step 1: Verify Target Engagement cluster_2 Step 2: Change Experimental Model cluster_3 Troubleshoot Compound/Protocol start Observe no change in cell proliferation wb Western Blot for p-FAK (Y397) start->wb check_wb p-FAK reduced? wb->check_wb assay_3d Perform 3D Culture Assay (Soft Agar / Spheroid) check_wb->assay_3d Yes troubleshoot Check this compound stock Verify concentration Optimize Western Blot check_wb->troubleshoot No observe_apoptosis Measure Apoptosis / Growth Inhibition assay_3d->observe_apoptosis

Caption: Troubleshooting workflow for lack of this compound effect in 2D culture.

Issue 2: Downstream signaling of FAK is not inhibited as expected.

The signaling cascade downstream of FAK can be complex and context-dependent. A common misconception is that inhibiting FAK should immediately block all associated signaling pathways.

Troubleshooting Steps:

  • Assess the correct downstream markers: In adherent cells, this compound potently inhibits FAK autophosphorylation (p-FAK Y397) but may not inhibit the phosphorylation of downstream targets like p130Cas or c-Src.[4][5] The inhibition of p130Cas phosphorylation by this compound is often observed only in cells grown in suspension or 3D cultures.[4][7]

    • Experiment: Compare the phosphorylation status of FAK (Y397), p130Cas (e.g., Y249 or Y410), and Src (Y416) in both adherent (2D) and suspension/spheroid (3D) cultures treated with this compound.

    • Expected Outcome:

      • 2D Culture: p-FAK (Y397) is inhibited. p-p130Cas and p-Src may show little to no change.[4]

      • 3D/Suspension Culture: Both p-FAK (Y397) and p-p130Cas are inhibited.[4]

  • Consider the timeline of inhibition: The inhibition of FAK autophosphorylation is rapid and can be observed within 1 hour of treatment.[1][3][6] Downstream effects may take longer to manifest.

    • Experiment: Perform a time-course experiment, treating cells with this compound and harvesting lysates at various time points (e.g., 1, 4, 12, 24 hours).

    • Expected Outcome: You should see rapid inhibition of p-FAK, followed by changes in downstream markers at later time points, depending on the specific pathway and cellular context.

Signaling Pathway Differences: 2D vs. 3D Culture

G cluster_2D 2D Adherent Culture cluster_3D 3D Suspension/Spheroid Culture Integrin_2D Integrins FAK_2D FAK Integrin_2D->FAK_2D pFAK_2D p-FAK (Y397) FAK_2D->pFAK_2D Autophosphorylation PND_2D This compound PND_2D->FAK_2D Src_2D Src pFAK_2D->Src_2D pSrc_2D p-Src Src_2D->pSrc_2D p130Cas_2D p130Cas Src_2D->p130Cas_2D Survival_2D Survival / Proliferation (Unaffected) p130Cas_2D->Survival_2D Integrin_3D Integrins FAK_3D FAK Integrin_3D->FAK_3D pFAK_3D p-FAK (Y397) FAK_3D->pFAK_3D PND_3D This compound PND_3D->FAK_3D p130Cas_3D p130Cas PND_3D->p130Cas_3D pFAK_3D->p130Cas_3D FAK-p130Cas Survival Pathway Apoptosis_3D Apoptosis p130Cas_3D->Apoptosis_3D

Caption: Differential impact of this compound on FAK signaling in 2D vs. 3D culture.

Experimental Protocols

Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth and is ideal for observing the pro-apoptotic effects of this compound.

Methodology:

  • Prepare Base Layer: Coat the wells of a 48-well plate with a bottom layer of 0.5-0.6% agar mixed with growth media. Allow it to solidify.

  • Prepare Cell Layer: Resuspend cells (e.g., 5 x 10^4 cells/well) in a mixture of growth media and 0.3-0.4% agar (top layer).

  • Plate Cells: Carefully layer the cell suspension on top of the solidified base layer.

  • Add Treatment: After the top layer solidifies, add growth media containing the desired concentration of this compound or DMSO vehicle control to each well.

  • Incubate: Incubate the plates for 10-21 days, replacing the media with fresh treatment every 2-3 days.

  • Analyze: Image the colonies using a microscope. Quantify the number and size of colonies using software like ImageJ.[2]

Western Blot for Phospho-FAK (Tyr-397)

This protocol verifies the target engagement of this compound in your cell line.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0, 50, 100, 250, 1000 nM) for a specified time (e.g., 1-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-FAK (Y397) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for Total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

PND-1186 stability and storage best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper handling of PND-1186 (also known as VS-4718). It includes troubleshooting guides and frequently asked questions to ensure the successful application of this potent FAK inhibitor in your experiments.

Stability and Storage

Proper storage and handling of this compound are critical to maintain its stability and activity. Adherence to these guidelines will ensure reliable and reproducible experimental outcomes.

Storage Recommendations
FormStorage TemperatureShelf LifeSpecial Instructions
Powder (Crystalline Solid) -20°C≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°C1 year[2]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -20°C1 month[2]For short-term storage. Aliquot to avoid repeated freeze-thaw cycles.
Solution Stability

This compound exhibits good stability in DMSO. For aqueous solutions, it is recommended to prepare them fresh for each experiment. The hydrochloride salt of this compound is reported to be water-soluble at 22 mg/mL; however, the free base is generally insoluble in water[2].

Solubility Data

The solubility of this compound can vary depending on the solvent and the specific salt form of the compound.

SolventSolubilityConcentration (at MW = 501.5 g/mol )
DMSO Up to 100 mg/mL[2]~199.4 mM[2]
Ethanol 30 mg/mL[1]~59.8 mM
DMF 10 mg/mL[1]~19.9 mM
Water Insoluble (free base)[2]-
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]~1.0 mM

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Compound Precipitation in Cell Culture Media
  • Question: I observed precipitation after adding my this compound DMSO stock solution to my aqueous cell culture medium. What should I do?

  • Answer: this compound has low aqueous solubility. To avoid precipitation, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%). You can try to pre-dilute the stock solution in a small volume of media before adding it to the final culture volume, while vortexing gently. If precipitation persists, consider using a solubilizing agent or preparing the hydrochloride salt form if available, which has higher water solubility.

Issue 2: Inconsistent or Lack of Inhibitory Activity
  • Question: My experimental results show inconsistent or no inhibition of FAK phosphorylation. What could be the cause?

  • Answer: Several factors could contribute to this:

    • Improper Storage: Ensure the compound has been stored correctly according to the recommendations to prevent degradation. Avoid multiple freeze-thaw cycles of stock solutions[2].

    • Incorrect Concentration: Verify the calculations for your working dilutions. The IC50 for this compound against recombinant FAK is 1.5 nM, while in cell-based assays for FAK Tyr-397 phosphorylation, it is around 100 nM[3][4].

    • Cell Type and Density: The cellular context can influence the efficacy of the inhibitor. Ensure your cell density and experimental conditions are consistent.

    • Reversibility of Inhibition: this compound is a reversible inhibitor. Its effects may diminish over time, so consider the timing of your endpoint measurements relative to the treatment.

Issue 3: Discrepancy in Efficacy Between 2D and 3D Cell Cultures
  • Question: Why is this compound more effective at inducing apoptosis in my 3D spheroid cultures compared to my 2D monolayer cultures?

  • Answer: This is a known characteristic of this compound. Tumor cells grown in 3D environments are more reliant on FAK-mediated survival signals to prevent anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix). This compound inhibits the FAK-p130Cas survival pathway, which is critical for anchorage-independent growth, thus selectively promoting apoptosis in 3D cultures[3]. In contrast, cells in 2D culture have strong attachments to the substrate and may be less dependent on this specific survival pathway[3].

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a potent and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). It specifically targets the kinase domain of FAK, preventing its autophosphorylation at Tyrosine-397 (Tyr-397) and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, and migration[3][5].

  • Q2: How should I prepare a stock solution of this compound?

    • A2: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to the desired concentration (e.g., 10 mM or 100 mM). Gently warm the solution (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath to aid dissolution if needed. Store the stock solution in aliquots at -80°C for long-term storage.

  • Q3: Can I use this compound in animal studies?

    • A3: Yes, this compound is orally bioavailable and has been used in in vivo studies. For in vivo applications, it can be dissolved in vehicles such as a solution of 50% PEG400 in PBS for intraperitoneal injections or in water (as the HCl salt) for oral administration[6]. It is recommended to prepare the dosing solutions fresh on the day of use.

  • Q4: What are the expected downstream effects of FAK inhibition by this compound?

    • A4: Inhibition of FAK by this compound leads to the suppression of the FAK-p130Cas signaling pathway. This results in the induction of apoptosis, particularly in cells grown in anchorage-independent conditions[3]. It can also inhibit cell motility and invasion.

Experimental Protocols

In Vitro FAK Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant FAK.

  • Prepare Reagents:

    • Recombinant FAK enzyme

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution (at a concentration near the Km for FAK)

    • FAK substrate (e.g., a synthetic peptide)

    • This compound serial dilutions

  • Assay Procedure:

    • Add kinase assay buffer to the wells of a microplate.

    • Add the this compound dilutions to the wells.

    • Add the FAK enzyme and incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphospecific antibody-based detection or ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based FAK Autophosphorylation Assay

This protocol describes how to measure the inhibition of FAK autophosphorylation in a cellular context.

  • Cell Culture:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated FAK (pY397).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total FAK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pFAK (Y397) and total FAK.

    • Normalize the pFAK signal to the total FAK signal for each treatment condition.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC50.

Visualizations

This compound Mechanism of Action: FAK Signaling Pathway

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds PND1186 This compound PND1186->FAK Apoptosis Apoptosis PND1186->Apoptosis pY397 pFAK (Y397) FAK->pY397 autophosphorylation Src Src pY397->Src recruits & activates p130Cas p130Cas Src->p130Cas phosphorylates Survival Cell Survival (in 3D environment) p130Cas->Survival Survival->Apoptosis

Caption: this compound inhibits FAK autophosphorylation, disrupting downstream signaling and promoting apoptosis.

Experimental Workflow: Cellular Assay with this compound

Experimental_Workflow Start Start: Prepare Cells Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Dilute Prepare Working Dilutions Prepare_Stock->Dilute Treat Treat Cells with this compound and Controls Dilute->Treat Incubate Incubate for Specified Duration Treat->Incubate Endpoint Perform Endpoint Assay (e.g., Western Blot, Apoptosis Assay) Incubate->Endpoint Analyze Analyze Data Endpoint->Analyze

Caption: A typical workflow for conducting a cell-based experiment using this compound.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic Problem Problem: Inconsistent/No Activity Check_Storage Check Storage Conditions (-20°C powder, -80°C stock) Problem->Check_Storage Check_Solubility Check for Precipitation (Final DMSO %) Problem->Check_Solubility Check_Concentration Verify Dilution Calculations (Cellular IC50 ~100 nM) Problem->Check_Concentration Check_Assay Review Assay Protocol (Timing, Controls) Problem->Check_Assay Solution1 Solution: Use fresh compound/aliquot Check_Storage->Solution1 Solution2 Solution: Lower final DMSO %, pre-dilute in media Check_Solubility->Solution2 Solution3 Solution: Recalculate and reprepare working solutions Check_Concentration->Solution3 Solution4 Solution: Optimize incubation time and ensure proper controls Check_Assay->Solution4

Caption: A logical guide to troubleshooting common issues with this compound experiments.

References

Overcoming resistance to PND-1186 in cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PND-1186, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This guide focuses on understanding and overcoming resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a reversible, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] Its primary mechanism is the inhibition of FAK autophosphorylation at Tyrosine-397 (Tyr-397).[1][3][4] This phosphorylation event is a critical step in FAK activation, which subsequently leads to the recruitment and activation of other signaling proteins, such as Src-family kinases. By blocking this initial step, this compound effectively disrupts downstream signaling pathways that are crucial for cell survival, proliferation, migration, and invasion.[1][5]

Q2: What are the expected effects of this compound on cancer cells in vitro?

The effects of this compound can vary depending on the cell culture conditions.

  • In 2D (adherent) cultures: this compound typically has limited effects on cell proliferation. However, it effectively inhibits cell motility and migration in a dose-dependent manner.[3]

  • In 3D (suspension/spheroid) cultures: this compound shows more potent anti-cancer effects. It can block FAK and p130Cas tyrosine phosphorylation, leading to the activation of caspase-3 and subsequent apoptosis.[3][6] This suggests that FAK activity is particularly critical for cell survival in anchorage-independent conditions, which mimics aspects of tumor growth in vivo.[3][6]

Q3: What is the typical IC50 for this compound?

The 50% inhibitory concentration (IC50) of this compound is context-dependent:

  • Recombinant FAK (in vitro kinase assay): ~1.5 nM[1][7][8]

  • Cellular FAK inhibition (in breast carcinoma cells, measured by Tyr-397 phosphorylation): ~100 nM (0.1 µM)[1][3][6][7]

It is important to note that the concentration required to inhibit biological functions like cell migration or to induce apoptosis in 3D culture may differ from the cellular IC50 for FAK phosphorylation.

Troubleshooting Guide: Overcoming this compound Resistance

Issue: My cancer cell line shows reduced sensitivity or acquired resistance to this compound.

Cancer cells can develop resistance to targeted therapies like this compound through various mechanisms. Below are potential causes and experimental steps to investigate and potentially overcome this resistance.

Potential Cause 1: Upregulation of Bypass Signaling Pathways

Cells may compensate for FAK inhibition by activating alternative survival pathways. A key identified mechanism of resistance to FAK inhibitors is the activation of the STAT3 signaling pathway.[8][9][10][11]

Troubleshooting Steps:

  • Assess STAT3 Activation:

    • Experiment: Perform Western blot analysis on lysates from both this compound-sensitive and resistant cells (treated with this compound).

    • Primary Antibodies: Use antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Expected Outcome: An increase in the p-STAT3/total STAT3 ratio in resistant cells compared to sensitive cells would suggest the activation of this bypass pathway.

  • Test Combination Therapy:

    • Strategy: If STAT3 is activated, co-treatment with a STAT3 inhibitor may restore sensitivity to this compound.

    • Experiment: Treat resistant cells with this compound, a STAT3 inhibitor, and the combination of both. Use a cell viability assay (e.g., MTS or CellTiter-Glo) to determine if the combination treatment synergistically reduces cell viability.

Potential Cause 2: Alterations in the FAK Signaling Axis

While less documented for this compound specifically, resistance to kinase inhibitors can arise from mutations in the target protein or alterations in interacting partners.

Troubleshooting Steps:

  • Sequence the FAK Gene (PTK2):

    • Experiment: Isolate genomic DNA from resistant cells and sequence the coding region of the PTK2 gene.

    • Expected Outcome: Look for mutations in the ATP-binding pocket or other functionally important domains that could prevent this compound binding.

  • Evaluate Downstream Effectors:

    • Experiment: Use Western blotting to analyze the phosphorylation status of key FAK downstream targets other than Tyr-397, such as p130Cas and paxillin, in both sensitive and resistant cells after this compound treatment.

    • Expected Outcome: Resistant cells might maintain phosphorylation of these downstream molecules despite FAK inhibition, suggesting activation by other kinases.

Potential Cause 3: Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its effective intracellular concentration.

Troubleshooting Steps:

  • Assess ABC Transporter Expression:

    • Experiment: Perform qPCR or Western blot analysis to compare the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) between sensitive and resistant cell lines.

    • Expected Outcome: Increased expression of one or more transporters in the resistant line.

  • Use an Efflux Pump Inhibitor:

    • Experiment: Treat resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).

    • Expected Outcome: Restoration of this compound sensitivity in the presence of the inhibitor would indicate that drug efflux is a resistance mechanism.

Data Presentation

Table 1: IC50 Values for this compound

Target/SystemIC50 ValueMethod
Recombinant FAK (in vitro)~1.5 nMKinase Assay
Cellular FAK (Breast Carcinoma)~100 nM (0.1 µM)Immunoblotting for p-FAK (Tyr-397)

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineCulture ConditionThis compound ConcentrationObserved Effect
4T1 (Murine Breast Carcinoma)2D Adherent0.1 - 1.0 µMInhibition of cell motility, limited effect on proliferation.
4T1 (Murine Breast Carcinoma)3D Spheroid/Suspension0.1 µMInhibition of FAK & p130Cas phosphorylation, caspase-3 activation, apoptosis.[3]
ID8 (Murine Ovarian Carcinoma)3D Suspension0.1 µMApoptosis.[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-FAK (Tyr-397) Inhibition
  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-FAK signal to the total FAK signal.

Protocol 2: Cell Migration (Wound Healing) Assay
  • Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.

  • Treatment: Gently wash with PBS to remove detached cells and replace with fresh media containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 image.

Visualizations

Signaling Pathways

PND1186_Pathway Integrin Integrins FAK FAK Integrin->FAK activates ECM Extracellular Matrix ECM->Integrin binds PND1186 This compound PND1186->FAK inhibits pY397 p-FAK (Y397) FAK->pY397 autophosphorylates Src Src pY397->Src recruits & activates p130Cas p130Cas Src->p130Cas phosphorylates Downstream Downstream Signaling (Migration, Survival, Proliferation) p130Cas->Downstream activates

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Cell line shows resistance to this compound Hypo1 Hypothesis 1: Bypass Pathway Activation Start->Hypo1 Hypo2 Hypothesis 2: Target Alteration Start->Hypo2 Hypo3 Hypothesis 3: Drug Efflux Start->Hypo3 Exp1 Western Blot for p-STAT3 Hypo1->Exp1 Exp2 Sequence PTK2 (FAK) Gene Hypo2->Exp2 Exp3 qPCR for ABC Transporters Hypo3->Exp3 Result1 p-STAT3 Increased? Exp1->Result1 Result2 Mutation Found? Exp2->Result2 Result3 Transporters Upregulated? Exp3->Result3 Action1 Test Combination Therapy (FAK-i + STAT3-i) Result1->Action1 Yes End Resistance Mechanism Identified Result1->End No Action2 Consider alternative FAK inhibitors Result2->Action2 Yes Result2->End No Action3 Co-treat with Efflux Pump Inhibitor Result3->Action3 Yes Result3->End No Action1->End Action2->End Action3->End

Caption: Workflow for troubleshooting resistance to the FAK inhibitor this compound.

References

Improving the oral bioavailability of PND-1186 in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PND-1186 in animal studies, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dose of this compound in mice?

A twice-daily oral gavage of 150 mg/kg this compound has been shown to achieve therapeutic plasma concentrations and significant anti-tumor efficacy in orthotopic breast carcinoma mouse models.[1][2][3] This dosing regimen resulted in a maximal plasma level of approximately 14 µM within 4 hours and sustained plasma levels above 3 µM for 12 hours.[1][3]

Q2: What is a suitable vehicle for oral administration of this compound?

This compound is water-soluble and can be dissolved in water for oral administration.[4][5] For intraperitoneal injections, a vehicle of 50% PEG400 in PBS has been used.[1]

Q3: What is the mechanism of action of this compound?

This compound is a potent and reversible inhibitor of Focal Adhesion Kinase (FAK).[6][7] It functions by blocking the tyrosine phosphorylation of FAK at Tyr-397, which in turn inhibits downstream signaling pathways involving substrates like p130Cas.[1][8] This inhibition can lead to reduced cell survival, migration, and invasion, and can promote apoptosis in tumor cells, particularly under three-dimensional growth conditions.[1][4][8]

Q4: What are the expected pharmacokinetic parameters of this compound in mice?

Following a single 150 mg/kg oral dose, this compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of about 14 µM at 4 hours.[1][3] The oral administration provides a more sustained pharmacokinetic profile compared to intraperitoneal injection.[1][2] After intravenous injection, this compound exhibits a terminal half-life of 1.72 hours.[1]

Troubleshooting Guide

Issue 1: Lower than expected plasma concentrations of this compound after oral administration.

  • Possible Cause 1: Formulation Issues.

    • Troubleshooting Step: Ensure complete dissolution of this compound in the vehicle. This compound is water-soluble (up to 22 mg/ml).[5] If using a suspension, ensure it is homogenous before and during administration.

  • Possible Cause 2: Gavage Technique.

    • Troubleshooting Step: Improper oral gavage technique can lead to incomplete dosing. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.

  • Possible Cause 3: Animal-to-Animal Variability.

    • Troubleshooting Step: Biological variability is inherent in animal studies. Increase the number of animals per group to obtain a more robust pharmacokinetic profile.

Issue 2: Lack of anti-tumor efficacy despite oral administration.

  • Possible Cause 1: Insufficient Plasma Concentration.

    • Troubleshooting Step: Verify plasma concentrations of this compound using HPLC and mass spectroscopy to ensure they are at or above the therapeutic threshold of 1 µM required for FAK inhibition in tumors.[1][3]

  • Possible Cause 2: Tumor Model Resistance.

    • Troubleshooting Step: The specific tumor model may have intrinsic resistance to FAK inhibition. Confirm the expression and activation of FAK in your tumor model.

  • Possible Cause 3: Dosing Regimen.

    • Troubleshooting Step: A twice-daily dosing schedule of 150 mg/kg has been shown to be effective.[1][2][3] Consider if your dosing frequency is sufficient to maintain therapeutic plasma levels.

Issue 3: Observed toxicity or adverse effects in animals.

  • Possible Cause 1: High Dose.

    • Troubleshooting Step: While high-level oral administration has been reported to be non-toxic in mice, individual sensitivities can vary.[4] Monitor animals for weight loss or other signs of morbidity. If toxicity is observed, consider reducing the dose.

  • Possible Cause 2: Vehicle Toxicity.

    • Troubleshooting Step: If using a vehicle other than water, ensure it is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to assess any vehicle-related toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDoseCmax (µM)Tmax (hours)Terminal Half-life (t1/2) (hours)
Intravenous (i.v.)---1.72
Intraperitoneal (i.p.)30 mg/kg350.25-
Oral (p.o.)150 mg/kg~144-
Ad libitum in water0.5 mg/ml---

Data compiled from Walsh et al., 2010.[1][3]

Table 2: In Vivo Efficacy of this compound in Orthotopic Breast Cancer Models

Tumor ModelTreatmentDoseOutcome
4T1This compound (p.o., b.i.d.)150 mg/kg3-fold reduction in final tumor volume
MDA-MB-231This compound (ad libitum in water)0.5 mg/mlInhibition of tumor growth and metastasis

Data compiled from Walsh et al., 2010.[1][2]

Experimental Protocols

Protocol 1: Oral Administration of this compound by Gavage

  • Preparation of Dosing Solution:

    • Dissolve this compound (as HCl salt) in sterile water to the desired concentration (e.g., for a 150 mg/kg dose in a 20g mouse, a 15 mg/ml solution would require a 0.2 ml gavage volume).

    • Ensure the solution is clear and free of particulates.

  • Animal Handling:

    • Gently restrain the mouse.

  • Gavage Procedure:

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal briefly after administration to ensure no adverse reactions.

  • Dosing Schedule:

    • For sustained plasma levels, administer the dose twice daily (b.i.d.).[1][2][3]

Protocol 2: Pharmacokinetic Analysis of this compound

  • Sample Collection:

    • At predetermined time points after this compound administration, collect blood samples from the animals (e.g., via tail vein or cardiac puncture).

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using high-performance liquid chromatography (HPLC) coupled with mass spectroscopy.[1][9]

Visualizations

PND1186_Signaling_Pathway cluster_cell Tumor Cell Integrin Integrins FAK FAK Integrin->FAK Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Apoptosis Apoptosis FAK->Apoptosis Downstream Downstream Signaling (Survival, Migration, Invasion) p130Cas->Downstream PND1186 This compound PND1186->FAK Inhibition of Tyr-397 Phosphorylation

Caption: this compound inhibits FAK phosphorylation, blocking downstream signaling and promoting apoptosis.

Experimental_Workflow_Oral_Bioavailability cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetics Formulation Prepare this compound in Water Dosing Oral Gavage (150 mg/kg) Formulation->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation HPLC_MS Analyze this compound Levels (HPLC-MS) Plasma_Separation->HPLC_MS PK_Profile Determine Pharmacokinetic Profile HPLC_MS->PK_Profile

Caption: Workflow for determining the oral bioavailability of this compound in animal models.

References

Technical Support Center: PND-1186 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PND-1186 in cell viability assays.

Troubleshooting Guide

Q1: I am not observing a significant decrease in cell viability with this compound treatment in my standard 2D cell culture. Is the compound not working?

A1: This is a common and expected observation with this compound. The efficacy of this compound is highly dependent on the cell culture format.

  • Mechanism of Action: this compound is a potent inhibitor of Focal Adhesion Kinase (FAK). FAK plays a crucial role in cell survival signals that are dependent on anchorage to the extracellular matrix.[1][2]

  • 2D vs. 3D Culture: In standard two-dimensional (2D) monolayer cultures, where cells are adhered to a flat surface, FAK signaling is not always essential for survival. Consequently, this compound often shows limited effects on cell proliferation and viability in this format.[1][2]

  • Anchorage-Independent Conditions: The cytotoxic and pro-apoptotic effects of this compound are most prominent in three-dimensional (3D) cultures (e.g., spheroids, soft agar) or under anchorage-independent (suspension) conditions.[1][2] In these environments, cancer cells are more reliant on FAK-mediated survival pathways.

  • Recommendation: To accurately assess the efficacy of this compound, it is recommended to use anchorage-independent growth assays, such as the soft agar colony formation assay or spheroid cultures.

Q2: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show an unexpected increase in signal at higher concentrations of this compound.

A2: This can be due to several factors, including interference of the compound with the assay chemistry or artifacts related to high concentrations.

  • Compound Interference: Some chemical compounds can directly reduce tetrazolium salts (like MTT, XTT) to formazan, leading to a false-positive signal that is independent of cellular metabolic activity.[3] Thiol-containing compounds are known to cause such interference.[3] While the structure of this compound does not contain a free thiol, it is good practice to test for direct chemical reduction.

    • Troubleshooting Step: Set up a control plate with your highest concentration of this compound in cell-free media and add the viability assay reagent. If you observe a color change, this indicates direct chemical interference.

  • Compound Precipitation: At high concentrations, this compound, like many small molecules, may precipitate out of the solution. These precipitates can scatter light and lead to artificially high absorbance readings.

    • Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before adding the viability reagent. If precipitation is observed, consider using a lower concentration range or a different solvent for your stock solution.

  • Metabolic Alterations: Kinase inhibitors can sometimes induce metabolic shifts in cells, such as a switch between glycolysis and mitochondrial respiration.[4][5] Tetrazolium-based assays measure metabolic activity, so a change in metabolism could lead to a change in the assay signal that does not directly correlate with cell number.

    • Troubleshooting Step: Consider using a cell viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay for direct cell counting or a CyQUANT Direct Cell Proliferation Assay that measures DNA content.

Q3: I am having trouble with my soft agar colony formation assay. The colonies are not forming, or the layers are detaching.

A3: The soft agar assay can be technically challenging. Here are some common issues and solutions:

  • Poor Colony Formation:

    • Agar Temperature: The top layer of agar containing the cells may have been too hot, leading to cell death. Ensure the agar has cooled to approximately 37-40°C before mixing with the cells.[6]

    • Cell Seeding Density: The number of cells seeded may be too low. It is important to perform a titration to determine the optimal seeding density for your cell line.[6]

    • Agar Concentration: The agar concentration may be too high, inhibiting cell proliferation. Typical concentrations are 0.6-0.7% for the bottom layer and 0.3-0.4% for the top layer.[7]

  • Agar Layer Detachment:

    • Handling: Gentle handling of the plates is crucial. When adding fresh media, pipette it slowly against the side of the well to avoid disturbing the top agar layer.[7]

    • Hydration: Ensure the top of the agar does not dry out by adding a small amount of fresh media 1-2 times per week.[2]

    • Agar Quality: Using a high-quality agar, such as Noble agar, can improve the stability of the layers.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a potent and selective, reversible inhibitor of Focal Adhesion Kinase (FAK).[1] It primarily targets the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step in FAK activation and the recruitment of other signaling proteins like Src.[1][2] By inhibiting FAK, this compound disrupts downstream signaling pathways that are involved in cell survival, proliferation, migration, and invasion, particularly under anchorage-independent conditions.[8][9][10]

Q: What are the typical effective concentrations of this compound? A: The effective concentration of this compound can vary depending on the cell line and the assay conditions.

  • In vitro kinase assay: The IC50 for recombinant FAK is approximately 1.5 nM.[1]

  • Cell-based assays (inhibition of FAK phosphorylation): The IC50 in breast carcinoma cells is around 100 nM.[1]

  • Anchorage-independent growth assays (e.g., soft agar, spheroids): Significant effects on apoptosis and growth inhibition are typically observed in the range of 0.1 to 1.0 µM.[1][2]

Q: How should I prepare and store this compound? A: this compound is typically soluble in DMSO to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent toxicity. Stock solutions should be stored at -20°C or -80°C.

Q: Are there alternative cell viability assays I can use with this compound? A: Yes, if you suspect interference with tetrazolium-based assays or want to confirm your results with a different method, consider the following:

  • Trypan Blue Exclusion Assay: A simple method for direct counting of viable and non-viable cells.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

  • ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of ATP in cells, which is an indicator of metabolic activity and cell viability.[11]

  • Real-time Live/Dead Cell Imaging: Utilizes fluorescent probes to distinguish between live and dead cells over time.

Data Presentation

Table 1: this compound Inhibitory Concentrations

Assay TypeTargetCell LineIC50 / Effective ConcentrationReference(s)
In vitro Kinase AssayRecombinant FAKN/A~1.5 nM[1]
FAK Phosphorylation (pY397)FAKBreast Carcinoma Cells~100 nM[1]
Anchorage-Independent GrowthApoptosis/Growth Inhibition4T1 Breast Carcinoma, ID8 Ovarian Carcinoma0.1 - 1.0 µM[1][2]
Anchorage-Independent GrowthG0-G1 arrest and cell deathHEY, OVCAR8 Ovarian Carcinoma0.1 µM[12]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

CCK-8 Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Soft Agar Colony Formation Assay
  • Bottom Agar Layer: Prepare a 0.6% agar solution in complete culture medium. Pipette 1-2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

  • Top Agar Layer with Cells: Prepare a 0.3% agar solution in complete culture medium and cool it to 37-40°C. Mix your cells (at a predetermined optimal density) with this agar solution.

  • Plating: Gently pipette 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.

  • Incubation: Allow the top layer to solidify at room temperature, then move the plate to a 37°C incubator.

  • Feeding: Add 100-200 µL of complete culture medium to the top of the agar twice a week to prevent drying.

  • Colony Staining and Counting: After 2-3 weeks, stain the colonies with a solution of crystal violet and count them using a microscope or imaging software.

Mandatory Visualization

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin Binding FAK_inactive FAK (inactive) Integrin->FAK_inactive Activation FAK_active p-FAK (Y397) (active) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruitment & Activation p130Cas p130Cas FAK_active->p130Cas Phosphorylation Src->FAK_active Further Phosphorylation Survival Anchorage-Independent Survival & Proliferation p130Cas->Survival PND1186 This compound PND1186->FAK_inactive Inhibition Apoptosis Apoptosis PND1186->Apoptosis

Caption: this compound inhibits FAK autophosphorylation, blocking downstream survival signals.

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Assay Results Check_Culture Is the assay performed in 2D or 3D/suspension culture? Start->Check_Culture Culture_2D 2D Culture: Limited efficacy is expected. Consider using a 3D assay. Check_Culture->Culture_2D 2D Culture_3D 3D/Suspension Culture Check_Culture->Culture_3D 3D/Suspension Check_Interference Is there evidence of compound interference? Culture_3D->Check_Interference Interference_Yes Yes: - Perform cell-free control. - Use alternative assay. Check_Interference->Interference_Yes Yes Interference_No No Check_Interference->Interference_No No Check_Precipitation Is there compound precipitation at high concentrations? Interference_No->Check_Precipitation Precipitation_Yes Yes: - Visually inspect wells. - Adjust concentration range. Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Check_Precipitation->Precipitation_No No Review_Protocol Review Assay Protocol: - Cell density - Reagent preparation - Incubation times Precipitation_No->Review_Protocol End Consult Further Technical Support Review_Protocol->End

Caption: A workflow to troubleshoot this compound cell viability assay issues.

References

PND-1186 off-target effects and how to control for them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the off-target effects of PND-1186, a potent FAK inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

Q2: What are the known off-target effects of this compound?

A2: Kinase selectivity profiling has shown that this compound is a highly selective inhibitor at concentrations close to its cellular IC50. At a concentration of 0.1 µM, FMS-like tyrosine kinase 3 (Flt3) is the only other kinase significantly inhibited (>50%) besides FAK. However, at a higher concentration of 1.0 µM, several other kinases are also inhibited, including ACK1, Aurora-A, CDK2/cyclin A, Insulin Receptor (IR), Lck, and TrkA.

Q3: How can I control for the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to control for off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect (inhibition of FAK phosphorylation) without engaging off-targets.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down FAK expression.[5] If the phenotype observed with this compound is recapitulated by FAK knockdown, it provides strong evidence that the effect is on-target.

  • Rescue Experiments: In cells where this compound has an effect, expressing a drug-resistant mutant of FAK should reverse the on-target effects. Off-target effects would remain unaffected.

  • Cellular Target Engagement Assays: Employ techniques like the NanoBRET assay to confirm that this compound is binding to FAK at the concentrations used in your experiments.[6][7]

Data Presentation

Table 1: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against a panel of kinases at two different concentrations, as determined by Millipore KinaseProfiler services. Values represent the percentage of remaining kinase activity, with values less than 50% (highlighted) indicating significant inhibition.

Kinase Target% Activity at 0.1 µM this compound% Activity at 1.0 µM this compound
FAK <10% <10%
Flt3 <50% <10%
ACK1>50%<50%
Aurora-A>50%<50%
CDK2/cyclin A>50%<50%
Insulin Receptor (IR)>50%<50%
Lck>50%<50%
TrkA>50%<50%

Experimental Protocols

Protocol 1: Cellular Phosphorylation Assay by Western Blot to Assess On-Target and Off-Target Activity

This protocol describes how to assess the phosphorylation status of FAK (on-target) and potential off-target kinases (e.g., downstream effectors of Flt3) in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound (VS-4718)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-STAT5 (downstream of Flt3), anti-total STAT5, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

    • Compare the treated samples to the vehicle control to determine the effect of this compound on protein phosphorylation.

Protocol 2: siRNA-Mediated Knockdown of FAK to Validate On-Target Effects

This protocol provides a general workflow for using siRNA to confirm that the cellular effects of this compound are due to the inhibition of FAK.

Materials:

  • Cell line of interest

  • FAK-targeting siRNA (at least two independent sequences)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • This compound

  • Reagents for downstream assay (e.g., cell viability assay, migration assay, or Western blot)

Methodology:

  • siRNA Transfection:

    • Plate cells so they will be 30-50% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest a subset of cells to confirm FAK knockdown by Western blot or qRT-PCR.

  • Phenotypic Assay:

    • In parallel, treat the FAK-knockdown cells, non-targeting control cells, and non-transfected cells with this compound or vehicle.

    • Perform the desired phenotypic assay (e.g., cell viability, migration).

  • Data Analysis:

    • Compare the phenotype of FAK-knockdown cells to that of cells treated with this compound. A similar phenotype suggests the effect of the inhibitor is on-target.

    • The non-targeting siRNA control is crucial to ensure that the observed effects are not due to the transfection process itself.

Mandatory Visualizations

G cluster_PND1186_Action This compound Mechanism and Off-Target Profile PND_1186 This compound FAK FAK PND_1186->FAK Inhibits (0.1 µM) Flt3 Flt3 PND_1186->Flt3 Inhibits (0.1 µM) Other_Kinases Other Kinases (ACK1, Aurora-A, etc.) PND_1186->Other_Kinases Inhibits (1.0 µM)

Caption: this compound primary and off-target kinases at different concentrations.

G cluster_Workflow Experimental Workflow for Off-Target Validation Start Observe Phenotype with this compound Dose_Response Dose-Response Curve (Cellular Phosphorylation Assay) Start->Dose_Response siRNA_KD FAK siRNA Knockdown (Phenotypic Assay) Start->siRNA_KD Off_Target_Assay Assess Off-Target Phosphorylation (e.g., p-STAT5) Dose_Response->Off_Target_Assay Conclusion Determine if Phenotype is On-Target or Off-Target siRNA_KD->Conclusion Off_Target_Assay->Conclusion

Caption: Workflow to distinguish on-target vs. off-target effects of this compound.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Western Blot Results for Phosphorylated Proteins

ObservationPotential CauseRecommended Next Steps
No change in p-FAK (Tyr397) after this compound treatment.- this compound is not cell-permeable or has degraded.- The concentration of this compound is too low.- FAK is not active in the chosen cell line.- Confirm the integrity and solubility of your this compound stock.- Perform a dose-response experiment with a wider concentration range.- Verify the expression and basal phosphorylation of FAK in your cell line.
Phosphorylation of a downstream component in a parallel pathway is affected.This compound has an off-target in that parallel pathway.- Consult the kinase profiling data to identify potential off-targets.- Use a specific inhibitor for the suspected off-target to see if it phenocopies the effect of this compound.
Increased phosphorylation of an upstream kinase in the same pathway.Disruption of a negative feedback loop.- Research known feedback mechanisms in the FAK signaling pathway.- Perform a time-course experiment to observe the dynamics of pathway activation and potential feedback.

Issue 2: Discrepancy Between this compound Phenotype and FAK Knockdown Phenotype

ObservationPotential CauseRecommended Next Steps
This compound induces a stronger phenotype than FAK siRNA.- Incomplete knockdown of FAK by siRNA.- Off-target effects of this compound contribute to the phenotype.- Validate FAK knockdown efficiency at the protein level.- Test at least two different siRNAs targeting FAK.- Investigate potential off-target effects by assessing the phosphorylation of known off-targets like Flt3.
FAK siRNA causes a phenotype, but this compound does not.- this compound may not be potent enough at the concentrations used.- The phenotype observed with siRNA is an off-target effect of the siRNA itself.- Increase the concentration of this compound in a dose-response experiment.- Use a second, independent siRNA to confirm the phenotype.- Perform a rescue experiment by re-expressing FAK in the siRNA-treated cells.

References

Ensuring consistent PND-1186 activity across different experimental batches.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of PND-1186 across different experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as VS-4718, is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is to reversibly bind to FAK and inhibit its kinase activity, thereby blocking downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[5][6] For long-term storage, the lyophilized powder should be stored at -20°C.[6] Reconstituted stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[7]

Q3: I am observing significant variability in the IC50 value of this compound between different experimental batches. What could be the potential causes?

A3: Variability in IC50 values can arise from several factors:

  • Cell-based vs. In vitro assays: The IC50 of this compound is significantly different in cell-free in vitro kinase assays (around 1.5 nM) compared to cell-based assays (around 100 nM).[4][5][8][9] Ensure you are comparing values from similar assay formats.

  • Cell line differences: Different cell lines can exhibit varying sensitivity to this compound due to differences in FAK expression levels, activation status, or the presence of compensatory signaling pathways.

  • Experimental conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence drug response.[1][4]

  • Compound integrity: Improper storage or handling of this compound can lead to its degradation. Ensure the compound is stored correctly and minimize freeze-thaw cycles of the stock solution.[7]

  • Lot-to-lot variability: Although reputable suppliers strive for consistency, minor variations between different manufacturing lots of this compound can occur. It is advisable to perform a lot validation experiment when a new batch is received.

Troubleshooting Guide

Issue 1: Decreased or inconsistent inhibition of FAK phosphorylation.

  • Possible Cause 1: this compound degradation.

    • Troubleshooting Step: Prepare a fresh dilution of this compound from a stock aliquot that has undergone minimal freeze-thaw cycles. If the problem persists, use a new vial of the compound. For optimal stability, it is recommended to use freshly prepared stock solutions.[7]

  • Possible Cause 2: Suboptimal cell confluence.

    • Troubleshooting Step: Cell density can significantly impact cellular signaling and drug response.[1] Standardize the cell seeding density and ensure that cells are in the exponential growth phase (typically 50-70% confluency) at the time of treatment. Avoid using cells that are overly confluent or have been in culture for an extended period.

  • Possible Cause 3: Variability in incubation time.

    • Troubleshooting Step: Inhibition of FAK phosphorylation by this compound can be observed as early as 1 hour after treatment.[2][4] Ensure that the incubation time is consistent across all experiments.

Issue 2: Inconsistent effects on cell viability or apoptosis.

  • Possible Cause 1: Differences in cell culture conditions.

    • Troubleshooting Step: this compound's effect on apoptosis is more pronounced in 3D culture models (spheroids, soft agar) compared to 2D monolayer cultures.[3][6][8][9] Ensure that the culture conditions are appropriate for the intended assay and are kept consistent between experiments.

  • Possible Cause 2: Cell passage number.

    • Troubleshooting Step: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to drugs. Use cells with a low and consistent passage number for all experiments.

  • Possible Cause 3: Mycoplasma contamination.

    • Troubleshooting Step: Mycoplasma contamination can alter cellular physiology and drug response. Regularly test your cell cultures for mycoplasma contamination.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
IC50 (in vitro) 1.5 nMRecombinant FAK kinase assay[1][2][3][4][5][8][9]
IC50 (cellular) ~100 nMInhibition of FAK Tyr-397 phosphorylation in breast carcinoma cells[4][5][8][9]
Effective Concentration 0.1 - 1.0 µMInhibition of FAK phosphorylation in various cancer cell lines[2][4]
Apoptosis Induction 0.1 µMIn 3D spheroid cultures of 4T1 breast carcinoma and ID8 ovarian carcinoma cells[3][8][9]

Experimental Protocols

Protocol 1: In Vitro FAK Kinase Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against FAK.

  • Reagents and Materials:

    • Recombinant active FAK enzyme

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • FAK substrate (e.g., a peptide containing the FAK phosphorylation site)

    • This compound stock solution (in DMSO)

    • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare a master mix containing the FAK enzyme and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the enzyme/substrate master mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by following the instructions of the kinase activity detection kit.

    • Read the luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blotting for Phospho-FAK

This protocol describes how to assess the inhibitory effect of this compound on FAK phosphorylation in cultured cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to attach and grow to the desired confluency (e.g., 50-70%).

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or DMSO as a vehicle control for the desired time (e.g., 1, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

PND1186_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K PND1186 This compound PND1186->FAK Ras Ras Src->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Survival, Proliferation, Migration) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: this compound inhibits the FAK signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Activity Check_Compound Verify this compound Integrity (Fresh Aliquot, New Lot) Start->Check_Compound Check_Cells Standardize Cell Culture (Passage #, Confluency, Mycoplasma) Check_Compound->Check_Cells If compound is OK Inconsistent_Results Variability Persists Check_Compound->Inconsistent_Results If compound is degraded Check_Protocol Review Experimental Protocol (Incubation Time, Concentrations) Check_Cells->Check_Protocol If cells are OK Check_Cells->Inconsistent_Results If cell culture varies Consistent_Results Consistent Activity Achieved Check_Protocol->Consistent_Results If protocol is consistent Check_Protocol->Inconsistent_Results If protocol is inconsistent Contact_Support Contact Technical Support Inconsistent_Results->Contact_Support

Caption: Troubleshooting workflow for inconsistent this compound activity.

Experimental_Variables cluster_factors Experimental Factors PND1186_Activity This compound Activity Compound_Integrity Compound Integrity (Storage, Handling) Compound_Integrity->PND1186_Activity Cell_Line Cell Line Properties (FAK expression, etc.) Cell_Line->PND1186_Activity Culture_Conditions Culture Conditions (2D vs. 3D, Serum %) Culture_Conditions->PND1186_Activity Assay_Parameters Assay Parameters (Cell Density, Incubation Time) Assay_Parameters->PND1186_Activity

Caption: Key experimental variables influencing this compound activity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of PND-1186 and Other FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion. Its overexpression and activation are correlated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of PND-1186 (also known as VS-4718), a potent FAK inhibitor, with other notable FAK inhibitors in development, supported by preclinical experimental data.

Overview of FAK Inhibitors

This comparison focuses on this compound and four other prominent FAK inhibitors: Defactinib (VS-6063), GSK2256098, BI 853520, and the first-generation inhibitor PF-562,271. These molecules are all ATP-competitive inhibitors that target the kinase domain of FAK, preventing its autophosphorylation at Tyrosine-397 (Y397), a key step in its activation.

Data Presentation: A Head-to-Head Comparison

The efficacy of these inhibitors has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data to facilitate a direct comparison.

Table 1: Biochemical and Cellular Potency of FAK Inhibitors
InhibitorAliasBiochemical Potency (IC50/Ki)Cellular Potency (IC50)Target Specificity
This compound VS-4718IC50: 1.5 nM (recombinant FAK)[1][2][3][4][5][6]~100 nM (FAK pY397, breast carcinoma cells)[1][2][3][4][5][6]Highly specific for FAK[4]
Defactinib VS-6063IC50: 0.6 nM[7][8]Not specifiedDual FAK/Pyk2 inhibitor[7][8]
GSK2256098 -Ki: 0.4 nM; IC50: 0.8-1.5 nM[9][10][11]8.5 - 15 nM (various cell lines)[10]~1000-fold more selective for FAK over Pyk2[11]
BI 853520 IfebemtinibIC50: 1 nM (recombinant FAK)[12][13][14][15]1 nM (FAK pY397, prostate cancer cells)[13][15]Highly selective for FAK over Pyk2 (>50,000-fold)[14]
PF-562,271 VS-6062IC50: 1.5 nM (FAK); 13-14 nM (Pyk2)[16][17][18]5 nM (phospho-FAK)[16][18][19]Dual FAK/Pyk2 inhibitor[16][17][19]
Table 2: Preclinical Efficacy Summary
InhibitorKey In Vitro EffectsKey In Vivo EffectsClinical Status
This compound Inhibits cell motility; selectively promotes apoptosis in 3D cultures with limited effect on 2D proliferation[1][4][20][21].Reduces tumor growth and spontaneous metastasis (breast, ovarian cancer models)[1][21].Phase 1
Defactinib Suppresses malignant phenotypes and blocks the PI3K/AKT pathway[22].Suppresses tumor growth and metastasis (esophageal cancer models)[22].Phase 2[9]
GSK2256098 Inhibits cell growth, motility, and survival; induces apoptosis (pancreatic cancer cells)[10][23][24].Shows target engagement and clinical activity in mesothelioma[25].Phase 2
BI 853520 Represses tumor cell proliferation and invasion, particularly in 3D cultures[12][15].Significantly suppresses primary tumor growth[12].Phase 1[14]
PF-562,271 Impairs cell viability, blocks angiogenesis, and inhibits cell invasion[19][26].Induces tumor growth inhibition and regression in multiple xenograft models[18][26].Phase 1[19]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the methods used for evaluation is crucial for understanding the comparative efficacy.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation GF_Receptor Growth Factor Receptor GF_Receptor->FAK FAK->FAK Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK pY576/577 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK ERK->Gene_Expression Inhibitors FAK Inhibitors (this compound, etc.) Inhibitors->FAK Inhibition

Caption: FAK signaling pathway and point of inhibition.

The diagram above illustrates how integrin engagement activates FAK, leading to its autophosphorylation at Y397. This creates a docking site for Src kinase, which further phosphorylates FAK and activates downstream pro-survival and pro-proliferative pathways like PI3K/Akt and Ras/ERK. FAK inhibitors like this compound block the initial ATP-dependent autophosphorylation step, thereby inhibiting the entire downstream cascade.

In_Vivo_Efficacy_Workflow start Cancer Cell Culture implantation Orthotopic/Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Establishment implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - FAK Inhibitor randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Repeated endpoint Study Endpoint (e.g., 21-28 days) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (e.g., pFAK Western Blot) endpoint->analysis

Caption: A typical workflow for preclinical in vivo efficacy studies.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to assess the efficacy of kinase inhibitors.

In Vitro FAK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of FAK.

  • Principle: Recombinant FAK kinase domain is incubated with a generic substrate (e.g., poly(Glu:Tyr)) and ATP in a kinase buffer. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is measured, often using luminescence-based methods like ADP-Glo™, which quantifies ADP produced during the kinase reaction.

  • Procedure:

    • Recombinant FAK is diluted in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA)[27].

    • The test inhibitor (e.g., this compound) is serially diluted and added to the wells of a microtiter plate.

    • The kinase and substrate solution is added to the wells.

    • The reaction is initiated by adding a solution containing ATP (at a concentration near its Km value).

    • After incubation (e.g., 60 minutes at room temperature), the reaction is stopped, and the amount of product (ADP or phosphorylated substrate) is quantified[27].

    • IC50 values are calculated from the dose-response curve.

Cellular FAK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block FAK activity within intact cells.

  • Principle: Cancer cells with active FAK signaling are treated with the inhibitor. The level of FAK autophosphorylation at Tyr-397 is then measured as a direct biomarker of target engagement.

  • Procedure:

    • Adherent cancer cells (e.g., 4T1 breast carcinoma, U87MG glioblastoma) are cultured in plates[4][10].

    • Cells are treated with the FAK inhibitor at various concentrations for a defined period (e.g., 1-2 hours).

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is normalized across samples.

    • Western blotting or ELISA is performed using a primary antibody specific for phospho-FAK (Tyr397). A separate blot for total FAK is used as a loading control.

    • The band intensity is quantified to determine the concentration-dependent inhibition of FAK phosphorylation and calculate the cellular IC50[28].

Cell Migration and Invasion Assays

These assays assess the functional impact of FAK inhibition on cell motility.

  • Principle: A Transwell chamber with a porous membrane is used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

  • Procedure:

    • Cells are pre-treated with the FAK inhibitor or vehicle control.

    • The treated cells are seeded into the upper chamber of the Transwell insert in serum-free media.

    • The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

    • After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated or invaded to the lower surface are fixed, stained, and counted.

    • The percentage of inhibition is calculated relative to the vehicle control.

In Vivo Tumor Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of the inhibitor.

  • Principle: Human or murine cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FAK inhibitor, and tumor growth is monitored over time.

  • Procedure:

    • Cancer cells (e.g., 1x10^6 4T1 cells) are injected subcutaneously or into the orthotopic site (e.g., mammary fat pad) of mice[6].

    • Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

    • Mice are randomized into control and treatment groups.

    • The FAK inhibitor is administered, typically via oral gavage or intraperitoneal injection, on a defined schedule (e.g., 50 mg/kg, twice daily)[29].

    • Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measuring pFAK levels) to confirm target engagement in vivo[21].

Conclusion

This compound demonstrates high potency against recombinant FAK, with an IC50 of 1.5 nM, which is comparable to other leading inhibitors like PF-562,271 and BI 853520, and more potent than some estimates for GSK2256098. Its cellular potency for inhibiting FAK autophosphorylation (~100 nM) is a critical measure of its ability to engage the target in a biological context[1][2][3][4].

A distinguishing feature of this compound is its demonstrated ability to selectively induce apoptosis in cancer cells grown in 3D environments (spheroids, soft agar) while having minimal effects on the proliferation of cells in traditional 2D monolayer cultures[1][4][20][21]. This suggests that this compound is particularly effective at targeting the survival signals that FAK provides during anchorage-independent growth—a critical step in metastasis. In contrast, other inhibitors like GSK2256098 and Defactinib have shown broader effects on cell proliferation and survival in various contexts[10][22].

In preclinical in vivo models, oral administration of this compound has been shown to effectively reduce both primary tumor growth and spontaneous metastasis, highlighting its potential as a therapeutic agent[21]. While all the compared inhibitors show promise, the specific efficacy profile of this compound against anchorage-independent survival makes it a particularly interesting candidate for preventing metastatic dissemination. Further clinical investigation is necessary to determine its therapeutic window and efficacy relative to other FAK inhibitors in human patients.

References

PND-1186 Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – New research findings validate the significant anti-tumor and anti-metastatic efficacy of PND-1186, a potent and selective Focal Adhesion Kinase (FAK) inhibitor, in preclinical xenograft models of breast and ovarian cancer. This guide provides a comprehensive comparison of this compound with other FAK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound (also known as VS-4718) is a reversible, small-molecule inhibitor of FAK, a non-receptor tyrosine kinase that plays a critical role in cell survival, proliferation, migration, and invasion—hallmarks of cancer progression. Elevated FAK expression is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.

Comparative Efficacy of FAK Inhibitors

This compound has demonstrated significant activity in reducing tumor growth and metastasis in multiple xenograft models. A direct comparison with other FAK inhibitors highlights its potent anti-cancer properties.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound exhibits high potency against the FAK enzyme and in cellular assays.

CompoundTarget(s)In Vitro IC50 (Enzymatic Assay)Cellular IC50 (FAK Tyr-397 Phosphorylation)
This compound (VS-4718) FAK1.5 nM[1][2]~100 nM (in breast carcinoma cells)[1][2]
PF-562,271 (VS-6063) FAK, Pyk21.5 nM[3]Not explicitly stated in the same format
TAE226 FAK, IGF-1R5.5 nM[4]Not explicitly stated in the same format
In Vivo Anti-Tumor Activity in Xenograft Models

Preclinical studies in mouse xenograft models provide crucial evidence of a compound's therapeutic potential. This compound has been shown to effectively inhibit tumor growth and metastasis.

A key study directly compared the efficacy of this compound (VS-4718) and another FAK inhibitor, VS-6063 (PF-562,271), in delaying tumor regrowth following chemotherapy in a triple-negative breast cancer (TNBC) xenograft model (CAL-51).[5]

Treatment Group (following Paclitaxel)DosageOutcome
Vehicle Control-Progressive tumor regrowth
This compound (VS-4718) 50 mg/kg, twice dailySubstantial delay in tumor regrowth [5]
VS-6063 (PF-562,271) 50 mg/kg, twice dailySubstantial delay in tumor regrowth [5]

In a separate study using a 4T1 breast cancer subcutaneous xenograft model, this compound demonstrated a dose-dependent reduction in tumor weight.

Treatment GroupDosageOutcome
Vehicle Control--
This compound 30 mg/kg, twice dailySlight, non-significant reduction in final tumor weight[2]
This compound 100 mg/kg, twice dailySignificant 2-fold reduction in final tumor weight [2]

Furthermore, oral administration of this compound at 150 mg/kg twice daily in a 4T1 orthotopic breast cancer model resulted in a 3-fold reduction in final tumor volume .[6]

Mechanism of Action: FAK Signaling Inhibition

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Tyr-397), a critical step in FAK activation. This prevents the recruitment and activation of downstream signaling molecules, such as Src and p130Cas, which are involved in cell survival and migration.[1][7] Notably, the inhibitory effect of this compound on p130Cas phosphorylation is more pronounced in three-dimensional (3D) cell culture environments, which more closely mimic solid tumors.[1][7] This leads to the induction of apoptosis, as evidenced by increased caspase-3 activation.[1][7]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ECM Fibronectin, Collagen, etc. Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation pFAK pFAK (Tyr-397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation p130Cas p130Cas pFAK->p130Cas Phosphorylation PI3K PI3K pFAK->PI3K Caspase3 Caspase-3 pFAK->Caspase3 Inhibition of Apoptosis Src->p130Cas Phosphorylation Migration Cell Migration p130Cas->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis PND1186 This compound PND1186->pFAK Inhibition PND1186->Caspase3 Promotes Activation

FAK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a generalized protocol for assessing the anti-tumor effects of FAK inhibitors in a xenograft model.

Cell Lines and Culture
  • 4T1 Murine Breast Carcinoma Cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MDA-MB-231 Human Breast Carcinoma Cells: Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • All cells are maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Tumor Model

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Tumor Cell Culture Harvest 2. Cell Harvesting & Resuspension CellCulture->Harvest Injection 4. Orthotopic Injection (Mammary Fat Pad) Harvest->Injection AnimalModel 3. Immunocompromised Mice (e.g., BALB/c nude) AnimalModel->Injection TumorGrowth 5. Tumor Growth Monitoring Injection->TumorGrowth Randomization 6. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 7. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Measurement 8. Tumor Volume Measurement Dosing->Measurement Harvesting 9. Tumor & Organ Harvesting Measurement->Harvesting At study endpoint Analysis 10. Histology (TUNEL) & Metastasis Quantification Harvesting->Analysis

General Workflow for Xenograft Model Studies.

  • Animal Models: Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used.

  • Tumor Cell Implantation:

    • For orthotopic models, 1 x 10^6 4T1 or MDA-MB-231 cells are resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel.

    • The cell suspension is injected into the mammary fat pad of anesthetized mice.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • This compound is administered via oral gavage or intraperitoneal injection at specified doses (e.g., 50-150 mg/kg) and schedules (e.g., twice daily).

    • The vehicle control group receives the same volume of the drug carrier solution.

  • Tumor Growth and Metastasis Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

    • At the end of the study, mice are euthanized, and primary tumors are excised and weighed.

    • Lungs and other organs are harvested to quantify metastatic nodules.

  • Immunohistochemistry:

    • Tumor tissues are fixed, sectioned, and stained to assess apoptosis (e.g., TUNEL assay) and cell proliferation (e.g., Ki-67 staining).

Conclusion

This compound is a potent FAK inhibitor with significant anti-tumor and anti-metastatic activity in preclinical xenograft models. Its efficacy is comparable to or exceeds that of other FAK inhibitors in certain contexts. The data presented in this guide underscore the therapeutic potential of this compound and provide a strong rationale for its continued investigation in clinical settings for the treatment of solid tumors.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and has not been approved for clinical use.

References

A Comparative Analysis of FAK Inhibitors: PND-1186 vs. PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical signaling node involved in cell survival, proliferation, migration, and invasion. The development of small molecule inhibitors against FAK holds significant promise for oncological treatments. This guide provides a detailed comparative analysis of two prominent FAK inhibitors, PND-1186 (also known as VS-4718) and PF-573228, with a focus on their performance, supported by experimental data.

Mechanism of Action and Target Specificity

Both this compound and PF-573228 are potent, ATP-competitive inhibitors of FAK. They exert their effects by binding to the kinase domain of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Tyr397), a critical step for FAK activation and the subsequent recruitment of other signaling proteins like Src-family kinases.

This compound is a reversible inhibitor of FAK with high specificity.[1][2][3][4] At a concentration of 0.1 µM, it shows significant inhibition of FAK and FMS-like tyrosine kinase 3 (Flt3), while at 1 µM, its inhibitory activity extends to other kinases.[3] In contrast, PF-573228 is highly selective for FAK and the related Proline-rich tyrosine kinase 2 (Pyk2), exhibiting 50- to 250-fold greater selectivity for FAK over other kinases.[5][6][7]

In Vitro Efficacy

The in vitro potency of these inhibitors has been evaluated in both cell-free and cell-based assays.

ParameterThis compoundPF-573228
IC50 (Cell-Free Recombinant FAK) 1.5 nM[1][2][3][4][8][9][10][11][12][13]4 nM[5][6][7][14][15][16][17]
IC50 (FAK Tyr397 Phosphorylation in Cells) ~100 nM (in breast carcinoma cells)[1][3][4][8][9][11][12]30-100 nM (in various cell lines)[5][14][15][16]

While both compounds exhibit low nanomolar potency in cell-free assays, their cellular efficacy for inhibiting FAK phosphorylation is comparable, falling within the nanomolar range.

A key differentiator in their in vitro profiles is their effect on cell survival. This compound has been shown to selectively promote apoptosis in tumor cells grown in three-dimensional (3D) environments, such as spheroids or soft agar, with minimal effects on cell proliferation in traditional two-dimensional (2D) monolayer cultures.[3][4][11][12] This suggests that FAK activity is more critical for cell survival under anchorage-independent conditions, a hallmark of metastatic cancer cells.[3][4][11][12] In contrast, PF-573228, while effectively inhibiting cell migration and focal adhesion turnover, does not typically induce apoptosis or inhibit cell growth at concentrations that significantly block FAK phosphorylation.[5][16][18]

In Vivo Performance

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of both inhibitors.

This compound:

  • In mouse models of breast cancer, subcutaneous administration of this compound (30 mg/kg or 100 mg/kg) inhibited tumor growth by inducing apoptosis.[1][3]

  • Oral administration of this compound was also effective in reducing tumor growth and spontaneous lung metastasis in orthotopic breast cancer models.[9][19]

  • Furthermore, this compound administered in the drinking water of mice with ovarian carcinoma led to the inhibition of tumor growth.[3][4][11][12]

PF-573228:

  • In a mouse model of mammary tumorigenesis, inhibition of FAK by PF-573228 resulted in a significant suppression of both tumor development and lung metastasis.[5]

  • Studies in pancreatic cancer and malignant pleural mesothelioma models have shown that PF-573228 can induce apoptosis and cell cycle arrest.[20]

Signaling Pathways and Experimental Workflows

The inhibition of FAK by this compound and PF-573228 disrupts a cascade of downstream signaling events crucial for cancer progression. A simplified representation of the FAK signaling pathway and a typical experimental workflow for evaluating these inhibitors are depicted below.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin Binding pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation Src Src pY397->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway pY397->PI3K_Akt Src->FAK MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Migration Cell Migration & Invasion p130Cas->Migration Paxillin->Migration Survival Cell Survival & Proliferation PI3K_Akt->Survival MAPK_ERK->Survival PND_1186 This compound PND_1186->FAK PF_573228 PF-573228 PF_573228->FAK

FAK Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (2D & 3D Culture) Treatment Treat with This compound or PF-573228 Cell_Culture->Treatment Western_Blot Western Blot (p-FAK, total FAK, etc.) Treatment->Western_Blot Proliferation_Assay Proliferation Assay (e.g., MTT, Cell Counting) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase-3) Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell, Wound Healing) Treatment->Migration_Assay Animal_Model Tumor Xenograft/ Orthotopic Model Drug_Administration Administer This compound or PF-573228 Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement IHC Immunohistochemistry (p-FAK, Ki-67, TUNEL) Tumor_Measurement->IHC Metastasis_Analysis Metastasis Quantification Tumor_Measurement->Metastasis_Analysis

Typical Experimental Workflow.

Experimental Protocols

In Vitro Kinase Assay

To determine the IC50 of the inhibitors against recombinant FAK, a common method is a kinase-linked immunosorbent assay (K-LISA).

  • Plate Coating: Microtiter plates are coated with a poly(Glu:Tyr) (4:1) copolymer as a substrate.

  • Kinase Reaction: Recombinant GST-FAK is incubated with ATP and varying concentrations of the inhibitor (this compound or PF-573228) in a kinase reaction buffer.

  • Detection: The level of substrate phosphorylation is detected using a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular FAK Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitors to block FAK autophosphorylation in a cellular context.

  • Cell Culture and Treatment: Cancer cells are cultured to sub-confluency and then treated with various concentrations of this compound or PF-573228 for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phospho-FAK (Tyr397) and total FAK. This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Visualization and Densitometry: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of phosphorylated FAK to total FAK.

3D Spheroid Apoptosis Assay

This protocol assesses the induction of apoptosis in a more physiologically relevant 3D culture model.

  • Spheroid Formation: Cancer cells are seeded into ultra-low attachment plates to promote the formation of multicellular spheroids.

  • Inhibitor Treatment: Once spheroids are formed, they are treated with different concentrations of this compound or PF-573228.

  • Apoptosis Detection: Apoptosis can be measured using several methods:

    • Caspase-3/7 Activity Assay: A luminogenic or fluorogenic substrate for activated caspase-3/7 is added to the spheroids, and the resulting signal is measured.

    • TUNEL Staining: Spheroids are fixed, paraffin-embedded, and sectioned. The sections are then stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.

    • Annexin V Staining: Spheroids can be dissociated into single cells and stained with Annexin V and a viability dye (like propidium iodide) for analysis by flow cytometry.

  • Data Analysis: The level of apoptosis is quantified and compared between treated and untreated spheroids.

Conclusion

Both this compound and PF-573228 are potent and selective inhibitors of FAK with demonstrated anti-tumor activity. While they share the same primary molecular target, their cellular effects exhibit notable differences. This compound appears to be particularly effective at inducing apoptosis in cancer cells under anchorage-independent conditions, highlighting its potential to target metastatic disease. PF-573228, on the other hand, is a powerful tool for inhibiting cell migration and serves as a foundational compound for the development of other FAK inhibitors. The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the desired biological outcome (e.g., cytostatic vs. cytotoxic), and the context of the tumor microenvironment. Further head-to-head clinical trials would be necessary to definitively establish the superior therapeutic agent.

References

Cross-Validation of PND-1186's Mechanism of Action in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the mechanism of action of PND-1186 (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), across various cancer types. It aims to offer researchers, scientists, and drug development professionals an objective comparison of this compound with alternative FAK inhibitors, supported by experimental data and detailed protocols.

This compound: Targeting a Key Player in Cancer Progression

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[1][2] Its overexpression and hyperactivity are frequently observed in a multitude of cancers, contributing to tumor progression and metastasis.[1] this compound is a reversible and highly specific small molecule inhibitor that targets the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Tyr-397), a critical step in its activation.[3][4] Inhibition of FAK by this compound disrupts downstream signaling pathways, leading to reduced cell motility and induction of apoptosis, particularly in cancer cells grown in three-dimensional (3D) environments that mimic in vivo tumor growth.[3][5]

FAK_Signaling_Pathway FAK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation pY397_FAK p-FAK (Tyr397) FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment & Activation p130Cas p130Cas pY397_FAK->p130Cas Phosphorylation PI3K_Akt PI3K/Akt Pathway pY397_FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pY397_FAK->MAPK_ERK Src->p130Cas Phosphorylation p_p130Cas p-p130Cas p130Cas->p_p130Cas Caspase3 Caspase-3 p_p130Cas->Caspase3 Inhibition of pro-survival signal Cell_Migration Cell Migration & Invasion p_p130Cas->Cell_Migration Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Apoptosis Apoptosis Caspase3->Apoptosis PND1186 This compound PND1186->FAK Inhibition

Figure 1: FAK signaling and this compound's point of inhibition.

Cross-Validation of this compound's Efficacy Across Cancer Types

The anti-cancer activity of this compound has been evaluated in a wide range of cancer cell lines, demonstrating a consistent mechanism of action. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed effects of this compound in various cancer models.

Cancer TypeCell Line(s)This compound (VS-4718) IC50Observed Effects
Breast Cancer 4T1 (murine)~100 nM (cellular, for p-FAK inhibition)[6]Inhibition of FAK Tyr-397 phosphorylation, induction of apoptosis in 3D culture, reduced tumor growth and metastasis.[7][6]
MDA-MB-231 (human)Not specifiedInhibition of tumor growth and metastasis.
Ovarian Cancer ID8 (murine)Not specifiedInhibition of FAK phosphorylation and tumor growth.[7]
HEY, OVCAR8 (human)Not specifiedPromotes G0-G1 cell-cycle arrest followed by cell death.
Pancreatic Cancer KPC mouse modelNot specified (in vivo study)Significantly limited tumor progression and doubled survival.[8]
Pancreatic cancer cell lines1.23 - 3.99 µMVaried response among different cell lines.[9]
Pediatric Tumors 23 cell lines (various)Median: 1.22 µMSignificant differences in event-free survival in 18 of 36 xenograft models.[10]
CHLA-9 (Ewing sarcoma)0.25 µMMost sensitive among the pediatric panel.[10]
COG-LL-317 (ALL)3.53 µMLeast sensitive among the pediatric panel.[10]
Mesothelioma H2052 (human)Not specifiedReduction in cancer stem cells.

Comparative Analysis with Alternative FAK Inhibitors

Several other FAK inhibitors have been developed and are at various stages of preclinical and clinical investigation. A direct comparison of their potency across different cancer cell lines provides valuable insights for researchers.

FAK InhibitorCancer TypeCell Line(s)IC50
This compound (VS-4718) Recombinant FAK-1.5 nM [7][6]
Breast Carcinoma4T1~100 nM [7][6]
Pediatric TumorsPanel Median1.22 µM [10]
Defactinib (VS-6063) Recombinant FAK & Pyk2-0.6 nM
Non-Small Cell Lung Cancer-Not specified
PF-562271 (VS-6062) Recombinant FAK & Pyk2-1.5 nM (FAK), 14 nM (Pyk2)
GSK2256098 Recombinant FAK-0.4 nM
TAE-226 Recombinant FAK-5.5 nM [11]
Pancreatic Cancer-Inhibits growth, but also targets IGF-1R.[12]
Y15 Pancreatic Cancer-More potent than PF-573228 in some studies.[12][13]

Studies directly comparing this compound (VS-4718) and Defactinib (VS-6063) in triple-negative breast cancer models have shown that both inhibitors can effectively target cancer stem cells.[14] While both are potent FAK inhibitors, their efficacy can vary between different cancer types and even between cell lines of the same cancer, suggesting that the genetic context of the tumor may influence its sensitivity to specific FAK inhibitors.

Key Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.

Experimental Workflow for FAK Inhibitor Evaluation

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Viability Assay (e.g., MTT) B Western Blot (p-FAK, Total FAK, Downstream targets) A->B Confirm target engagement C Apoptosis Assay (e.g., Annexin V) B->C Assess mechanism of cell death D Migration/Invasion Assay C->D Evaluate effect on metastatic potential E Xenograft/Orthotopic Tumor Models D->E Validate in a living system F Pharmacokinetic/ Pharmacodynamic Analysis E->F Determine drug exposure and target inhibition in vivo G Immunohistochemistry (p-FAK, Ki67, Apoptosis) F->G Analyze tumor tissue for efficacy End End G->End Conclude on Inhibitor Efficacy Start Select Cancer Cell Lines Start->A

Figure 2: A typical workflow for evaluating a FAK inhibitor.
A. Western Blotting for FAK Phosphorylation

This protocol is designed to detect the phosphorylation status of FAK at Tyr-397.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound or other inhibitors for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C.[16][17]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[17]

B. Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Preparation:

    • Seed and treat cells with the FAK inhibitor as required.

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS.[3]

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 1X Annexin V binding buffer.[1]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3][18]

    • Incubate for 15 minutes at room temperature in the dark.[3][19]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[3][18]

C. MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach overnight, then treat with a range of inhibitor concentrations for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.[20]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]

    • Measure the absorbance at 570 nm using a microplate reader.[20][21] The absorbance is directly proportional to the number of viable cells.

Logical Framework for Cross-Validation

The confidence in this compound's mechanism of action is strengthened by the convergence of evidence from multiple, independent lines of investigation.

logical_framework Logical Framework for Cross-Validation of this compound's Mechanism cluster_evidence Lines of Evidence A Biochemical Assay: This compound inhibits recombinant FAK B Cellular Assays: This compound inhibits p-FAK and induces apoptosis in various cancer cell lines A->B Translates to cellular context Conclusion High Confidence: This compound's anti-cancer effect is mediated through on-target FAK inhibition A->Conclusion C In Vivo Models: This compound reduces tumor growth and metastasis in animal models of different cancers B->C Predicts in vivo efficacy D Comparative Studies: Other selective FAK inhibitors (e.g., VS-6063) show similar effects in the same models B->D Confirms on-target effect B->Conclusion C->Conclusion D->Conclusion

Figure 3: Logical framework for validating this compound's mechanism.

References

A Head-to-Head Analysis of FAK Inhibitors PND-1186 and Defactinib in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for ovarian cancer, inhibitors of Focal Adhesion Kinase (FAK) have emerged as a promising strategy. This guide provides a head-to-head comparison of two notable FAK inhibitors, PND-1186 and defactinib, summarizing their performance based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While no direct comparative studies have been conducted, this analysis consolidates key findings to offer a parallel perspective on their potential in ovarian cancer treatment.

At a Glance: this compound vs. Defactinib

FeatureThis compoundDefactinib
Target(s) Focal Adhesion Kinase (FAK)[1][2]Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2)[3]
Development Stage Preclinical[1][4]Clinical (Phase 1, 2, and 3 trials)[5][6][7]
Ovarian Cancer Context Investigated in murine ovarian carcinoma models (ID8 cell line)[1]Investigated in various ovarian cancer cell lines and clinically in recurrent low-grade serous ovarian cancer (LGSOC)[6][8]
Key Findings Inhibits ovarian tumor growth and induces apoptosis in 3D culture environments[1][4].Demonstrates clinical activity, particularly in combination with RAF/MEK inhibitors, in LGSOC.[5][6][9]

In Vitro Efficacy: A Comparative Look

The in vitro potency of this compound and defactinib has been evaluated in various ovarian cancer cell lines, with a primary focus on their ability to inhibit FAK phosphorylation and impact cell viability.

ParameterThis compoundDefactinib
FAK Inhibition (IC50) ~1.5 nM (in vitro kinase assay)[2]; ~100 nM (cellular FAK pY397 inhibition in breast carcinoma cells)[1][2]0.6 nM (FAK and Pyk2)[3]
Cell Line Efficacy (IC50) Dose-dependent reduction in ID8 ovarian carcinoma cell number at 0.1 µM[1].SKOV3: 5 ± 1µM, OVCAR5: 4 ± 1µM, OVCAR8: 4 ± 2µM[8]
Mechanism of Action Blocks FAK and p130Cas tyrosine phosphorylation, leading to caspase-3 activation and apoptosis in 3D cultures[1].Inhibits FAK phosphorylation[10]. In combination with other agents, it decreases proliferation and increases apoptosis[10].

In Vivo Performance: From Murine Models to Clinical Trials

While this compound's in vivo evaluation remains in the preclinical stage, defactinib has advanced to clinical trials, providing a broader spectrum of data.

This compound: Preclinical In Vivo Data

In a murine model using ID8 ovarian carcinoma cells, oral administration of this compound demonstrated significant anti-tumor activity.

Animal ModelDosingKey OutcomesReference
C57BL/6 mice with ID8 ovarian ascites0.5 mg/ml in drinking water for 30 daysSignificantly reduced the number of ascites-associated cells; Almost complete inhibition of FAK pY397.[1]
Balb/c mice with 4T1 breast cancer (relevant for FAK inhibition mechanism)150 mg/kg twice daily by oral gavageSignificantly inhibited tumor growth and spontaneous lung metastasis.[11][12]
Defactinib: Clinical Trial Highlights in Ovarian Cancer

Defactinib has been prominently studied in combination with the RAF/MEK inhibitor avutometinib in patients with recurrent low-grade serous ovarian cancer (LGSOC).

TrialPhaseTreatment RegimenKey Efficacy Data (in combination with Avutometinib)Reference
RAMP 201 2Defactinib (200 mg BID) + Avutometinib (3.2 mg twice weekly) for 3 weeks on, 1 week off.Overall LGSOC: ORR: 31%, Median PFS: 12.9 months. KRAS-mutant LGSOC: ORR: 44%, Median PFS: 22.0 months.[6][9]
FRAME 1Defactinib (200 mg BID) + Avutometinib (3.2 mg twice weekly) for 3 weeks on, 1 week off.LGSOC: ORR: 42.3%, Median PFS: 20.1 months.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation p130Cas p130Cas FAK->p130Cas Src Src FAK->Src RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FAK->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Migration Migration p130Cas->Migration Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival PND_1186 This compound PND_1186->FAK Defactinib Defactinib Defactinib->FAK

Caption: FAK signaling pathway and points of inhibition.

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Ovarian Cancer Cell Lines (e.g., ID8, SKOV3) culture Culture in 2D (adherent) or 3D (spheroids) start->culture treatment Treat with this compound or Defactinib (various concentrations) viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3 activation) treatment->apoptosis western Western Blot (p-FAK, total FAK) treatment->western

Caption: General workflow for in vitro experiments.

In_Vivo_Workflow cluster_model Tumor Model Generation cluster_treatment Treatment Administration cluster_monitoring Monitoring and Analysis inject Inject Ovarian Cancer Cells (e.g., ID8) into mice treat Administer this compound or Defactinib (e.g., oral gavage, drinking water) inject->treat monitor Monitor Tumor Growth (e.g., ascites volume, imaging) treat->monitor analysis Post-mortem Analysis (Tumor weight, IHC for p-FAK) monitor->analysis

Caption: General workflow for in vivo preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells (e.g., SKOV3, OVCAR5, OVCAR8) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound or defactinib for a specified duration (e.g., 96 hours)[10].

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Tumor Growth Study (Murine Ascites Model)
  • Cell Preparation and Injection: Murine ovarian carcinoma cells (e.g., ID8) are cultured, harvested, and injected intraperitoneally into female C57BL/6 mice.

  • Treatment Administration: After a set period to allow for tumor establishment, treatment with this compound is initiated. For example, this compound can be administered ad libitum in the drinking water (e.g., 0.5 mg/ml)[1].

  • Monitoring: Mice are monitored regularly for signs of distress and changes in body weight. Tumor burden can be assessed by measuring abdominal circumference or by collecting and counting ascites-associated cells at the end of the study.

Clinical Trial Protocol (RAMP 201)
  • Patient Population: Eligible patients are adults with recurrent low-grade serous ovarian cancer who have received at least one prior systemic therapy, including a platinum-based regimen[6].

  • Study Design: This is a phase 2, open-label, multicenter, randomized study. Patients are stratified by KRAS mutation status[6].

  • Treatment Regimen: The go-forward regimen consists of oral avutometinib 3.2 mg twice weekly and oral defactinib 200 mg twice daily for the first 3 weeks of each 4-week cycle[6].

  • Efficacy Endpoints: The primary endpoint is the objective response rate (ORR) as assessed by a blinded independent central review according to RECIST v1.1. Secondary endpoints include duration of response (DOR) and progression-free survival (PFS)[6].

  • Safety Monitoring: Patients are monitored for adverse events, which are graded according to standard criteria.

Conclusion

Both this compound and defactinib demonstrate the potential to inhibit FAK signaling and exert anti-tumor effects in the context of ovarian cancer. This compound has shown promising preclinical activity, particularly in inducing apoptosis in 3D culture models and inhibiting tumor growth in vivo[1]. Defactinib has progressed further into clinical development, and in combination with a RAF/MEK inhibitor, has shown significant clinical benefit in patients with recurrent low-grade serous ovarian cancer, a population with high unmet medical need[6][9].

The available data suggests that FAK inhibition is a valid therapeutic strategy for ovarian cancer. The clinical success of defactinib in combination therapy highlights the importance of targeting multiple nodes in the complex signaling networks that drive cancer progression. Further investigation is warranted to determine the optimal clinical application of FAK inhibitors, either as single agents in specific patient populations or as part of combination regimens. Direct comparative studies of different FAK inhibitors would be valuable in elucidating their relative efficacy and safety profiles.

References

Replicating PND-1186's Anti-Metastatic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on PND-1186 (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), and its effects on cancer metastasis. By summarizing key experimental data and detailing methodologies, this document serves as a resource for researchers seeking to replicate or build upon these findings.

This compound has been shown to effectively decrease tumor growth and spontaneous metastasis in preclinical models of breast cancer.[1][2][3] Its mechanism of action centers on the inhibition of FAK, a non-receptor tyrosine kinase that plays a critical role in cell survival, migration, and invasion—hallmarks of metastatic progression.[1][4]

Mechanism of Action: Inhibition of the FAK Signaling Pathway

This compound is a highly specific and reversible inhibitor of FAK with an in vitro IC50 of 1.5 nM.[5][6][7] In cancer cells, it inhibits FAK autophosphorylation at Tyrosine 397 (Tyr-397), a key step in FAK activation.[1][5][6][7][8] This disruption of FAK signaling subsequently impacts downstream pathways, including the phosphorylation of p130Cas and the activation of AKT, which are crucial for cell motility and survival.[7][8][9] Studies have shown that this compound can inhibit FAK phosphorylation in breast carcinoma cells with an IC50 of approximately 100 nM.[4][5][6][7]

Below is a diagram illustrating the targeted signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation pY397_FAK p-FAK (Y397) FAK->pY397_FAK Autophosphorylation p130Cas p130Cas pY397_FAK->p130Cas Phosphorylation AKT AKT pY397_FAK->AKT Activation p_p130Cas p-p130Cas p130Cas->p_p130Cas p_AKT p-AKT AKT->p_AKT Gene_Expression Gene Expression (Migration, Invasion, Survival) p_AKT->Gene_Expression This compound This compound This compound->FAK Inhibition

This compound inhibits FAK autophosphorylation, disrupting downstream signaling.

In Vitro Efficacy: Inhibition of Cell Migration and Invasion

This compound has demonstrated a dose-dependent inhibition of breast cancer cell motility.[7][8] Key experiments, such as the Transwell migration and invasion assays, have been used to quantify this effect.

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
MDA-MB-231 (shIGSF9)MigrationNot specifiedAbolished migration induced by IGSF9 knockdown[9]
MDA-MB-231 (shIGSF9)InvasionNot specifiedAbolished invasion induced by IGSF9 knockdown[9]
4T1Motility0.1 - 1.0 µMDose-dependent inhibition[8]

In Vivo Efficacy: Reduction of Tumor Growth and Metastasis

Oral administration of this compound has been shown to significantly inhibit tumor growth and spontaneous lung metastasis in preclinical mouse models of breast cancer.[1][2][3]

Animal ModelCancer Cell LineThis compound DosageAdministration RouteKey FindingsReference
BALB/c nude miceMDA-MB-231 (shIGSF9)50 mg/kg, twice daily for 4 weeksOral gavageBlocked lung metastasis promoted by IGSF9 knockdown.[9]
BALB/c mice4T1 (syngeneic)150 mg/kg, twice dailyOral gavageSignificantly inhibited tumor growth and spontaneous lung metastasis.[1][3]
MiceMDA-MB-231 (with oncogenic KRAS and BRAF)0.5 mg/ml in drinking waterAd libitumPrevented tumor growth and metastasis.[1][3]
BALB/c mice4T130 mg/kg or 100 mg/kg, twice daily for 5 daysSubcutaneous injection100 mg/kg significantly reduced final tumor weight. Both doses increased tumor apoptosis.[5][8]

The anti-tumor effects of this compound are associated with increased apoptosis within the tumor, as evidenced by increased TUNEL staining and caspase-3 activation.[1][6][7][8]

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols are provided below.

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells in vitro.

cluster_workflow Transwell Assay Workflow Cell_Culture 1. Culture breast cancer cells (e.g., MDA-MB-231, 4T1) Treatment 2. Treat cells with this compound or vehicle control Cell_Culture->Treatment Seeding 3. Seed cells in the upper chamber of a Transwell insert Treatment->Seeding Incubation 4. Incubate for a defined period (e.g., 24-48 hours) Seeding->Incubation Fix_Stain 5. Fix and stain migrated/invaded cells on the lower membrane Incubation->Fix_Stain Quantification 6. Quantify cells using microscopy and software (e.g., ImageJ) Fix_Stain->Quantification

Workflow for in vitro migration and invasion assays.

Methodology:

  • Cell Preparation: Breast cancer cells (e.g., MDA-MB-231 or 4T1) are cultured to sub-confluency.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Seeding: A suspension of treated cells in serum-free media is added to the upper chamber of a Transwell insert (with an 8 µm pore size membrane). For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains media with a chemoattractant, such as fetal bovine serum.

  • Incubation: The plates are incubated to allow for cell migration or invasion through the membrane.

  • Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed. Migrated or invaded cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated/invaded cells is counted in several random fields of view under a microscope.

In Vivo Orthotopic Breast Cancer Model

This model is used to evaluate the effect of this compound on primary tumor growth and spontaneous metastasis.

cluster_workflow In Vivo Metastasis Model Workflow Cell_Injection 1. Inject breast cancer cells (e.g., 4T1, MDA-MB-231) into the mammary fat pad of mice Tumor_Growth 2. Allow tumors to establish and grow to a palpable size Cell_Injection->Tumor_Growth Treatment_Initiation 3. Initiate treatment with this compound or vehicle control via oral gavage or in drinking water Tumor_Growth->Treatment_Initiation Monitoring 4. Monitor tumor growth and animal well-being regularly Treatment_Initiation->Monitoring Endpoint 5. At the experimental endpoint, excise primary tumor and lungs Monitoring->Endpoint Analysis 6. Analyze primary tumor weight and quantify metastatic nodules in the lungs (e.g., H&E staining) Endpoint->Analysis

Workflow for in vivo tumor growth and metastasis studies.

Methodology:

  • Cell Implantation: Murine (e.g., 4T1) or human (e.g., MDA-MB-231) breast cancer cells are injected into the mammary fat pad of appropriate mouse strains (e.g., BALB/c for syngeneic models, or immunodeficient mice for xenografts).[9]

  • Tumor Development: Tumors are allowed to grow to a predetermined size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally (e.g., via gavage or in drinking water) at specified doses and schedules.[1][3][9]

  • Monitoring: Tumor volume is measured regularly, and the health of the animals is monitored.

  • Metastasis Quantification: The number and size of metastatic lesions in the lungs are quantified, often through histological analysis of tissue sections stained with Hematoxylin and Eosin (H&E).[9]

Conclusion

The available data strongly support the role of this compound as an inhibitor of metastasis through the targeted inhibition of FAK. The provided experimental frameworks offer a basis for the replication and further investigation of its anti-cancer properties. Future studies could explore the efficacy of this compound in other cancer types, its potential in combination therapies, and the long-term outcomes of its administration. As a dual FAK/Pyk2 inhibitor, further research into its effects on Pyk2 may also yield valuable insights.[10]

References

PND-1186 in Preclinical Cancer Models: A Comparative Guide on Patient-Derived Organoids and Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the focal adhesion kinase (FAK) inhibitor, PND-1186 (also known as VS-4718), reveals a significant body of evidence supporting its anti-tumor activity in traditional cancer cell line models. However, a notable gap exists in the scientific literature regarding its evaluation in patient-derived organoids (PDOs), a more recent and arguably more clinically relevant preclinical model. This guide provides a detailed comparison of this compound's performance, drawing from extensive cell line data and offering insights into its potential in PDOs based on studies with other FAK inhibitors.

Executive Summary

This compound is a potent and selective inhibitor of FAK, a non-receptor tyrosine kinase implicated in tumor progression, metastasis, and survival.[1][2][3] Preclinical studies predominantly utilizing cancer cell lines have demonstrated that this compound effectively inhibits FAK signaling, leading to reduced cell motility, induction of apoptosis (particularly in three-dimensional cultures), and decreased tumor growth in vivo.[1][2][4][5] While no studies have directly compared the efficacy of this compound in PDOs versus cell lines, the broader investigation of FAK inhibitors in PDOs suggests that this model could provide a more accurate prediction of clinical response.

This compound Mechanism of Action and Signaling Pathway

This compound is a reversible and highly specific inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[6][7] It targets the kinase activity of FAK, preventing the autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[1][4] By inhibiting FAK, this compound disrupts these pathways, leading to anti-tumor effects. A key downstream effector impacted by this compound is p130Cas, whose phosphorylation is inhibited, particularly in 3D culture conditions, leading to apoptosis.[1][4]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell Integrins Integrins FAK FAK Integrins->FAK Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src Src FAK->Src pY397 Downstream Signaling Cell Motility, Survival, Proliferation p130Cas->Downstream Signaling Src->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis This compound This compound This compound->FAK Inhibition

FAK Signaling Pathway and this compound Inhibition.

Performance of this compound in Cancer Cell Lines

This compound has been evaluated in a variety of cancer cell lines, demonstrating a range of anti-cancer activities. A notable finding is its enhanced pro-apoptotic effect in three-dimensional (3D) culture systems, such as spheroids, compared to traditional two-dimensional (2D) monolayer cultures.[4][5] This suggests that the drug's efficacy is influenced by the tumor microenvironment and cell-cell interactions, which are better recapitulated in 3D models.

Quantitative Data Summary
Cell LineCancer TypeAssayThis compound ConcentrationObserved EffectReference
4T1Breast CarcinomaMotility0.1 - 1.0 µMDose-dependent inhibition of cell movement.[4]
4T1Breast CarcinomaApoptosis (suspended)0.1 µMPromotion of apoptosis.[4][6]
4T1Breast CarcinomaSoft Agar Colony Formation0.1 µMDecrease in colony number and size.[4][6]
MDA-MB-231Breast CarcinomaTumor Growth (in vivo)0.5 mg/ml in drinking waterPrevention of tumor growth and metastasis.[2][3]
HEYOvarian CarcinomaCell CycleNot specifiedG0-G1 cell-cycle arrest followed by cell death.[6]
OVCAR8Ovarian CarcinomaCell CycleNot specifiedG0-G1 cell-cycle arrest followed by cell death.[6]
ID8Ovarian CarcinomaApoptosis (suspended)0.1 µMPromotion of apoptosis.[4]
Pediatric TumorsVariousIn vitro cell panelMedian rIC50: 1.22 µMSignificant differences in EFS distribution in 18 of 36 solid tumor xenografts.[8]

Experimental Protocols for Cell Line-Based Assays

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are summarized from published studies on this compound.

Cell Culture and Drug Treatment

Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For in vitro assays, this compound was dissolved in DMSO and added to the culture medium at final concentrations typically ranging from 0.1 µM to 10 µM.[1][4][8]

Motility and Invasion Assays

Wound healing assays were performed by creating a scratch in a confluent cell monolayer and monitoring cell migration into the gap over time in the presence or absence of this compound.[4]

Apoptosis Assays

Apoptosis was assessed by measuring caspase-3 activation or by flow cytometry for Annexin V staining in cells grown in suspension or as spheroids.[2][4]

3D Culture (Spheroid and Soft Agar) Assays

For spheroid formation, cells were cultured in low-adherence plates. Soft agar assays involved seeding cells in a top layer of soft agar over a bottom layer of solidified agar. Colony formation and size were measured after a period of incubation with this compound.[4][6]

In Vivo Xenograft Studies

Tumor cells were implanted subcutaneously or orthotopically into immunocompromised mice. This compound was administered via oral gavage, intraperitoneal injection, or in drinking water.[2][3][6][8] Tumor growth was monitored, and at the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers of apoptosis and proliferation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (2D & 3D Culture) Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Endpoint_Assays Motility Assay Apoptosis Assay Colony Formation Assay Drug_Treatment->Endpoint_Assays Data_Analysis_InVitro Data Analysis Endpoint_Assays->Data_Analysis_InVitro Xenograft_Model Tumor Cell Implantation (Mice) Drug_Administration This compound Administration Xenograft_Model->Drug_Administration Tumor_Monitoring Tumor Growth Measurement Drug_Administration->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Tumor Analysis Tumor_Monitoring->Ex_Vivo_Analysis Data_Analysis_InVivo Data Analysis Ex_Vivo_Analysis->Data_Analysis_InVivo

General Experimental Workflow for this compound Evaluation.

Performance of FAK Inhibitors in Patient-Derived Organoids

While direct data for this compound in PDOs is unavailable, studies on other small molecule FAK inhibitors in neuroblastoma PDOs have demonstrated significant anti-tumor effects.[9] These studies have shown that FAK inhibition in PDOs leads to:

  • Decreased cell survival and proliferation.

  • Cell cycle arrest.

  • Reduced migration and invasion.

  • A decrease in the cancer stem cell-like population. [9]

These findings in a patient-derived model are significant as PDOs are known to better recapitulate the heterogeneity and microenvironment of the original tumor compared to cell lines.

The Case for Evaluating this compound in Patient-Derived Organoids

The use of PDOs in preclinical drug development is rapidly expanding due to their ability to more faithfully model human tumors.[10][11] Evaluating this compound in a panel of PDOs from different cancer types would provide several key advantages:

  • Improved Clinical Relevance: PDOs maintain the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate prediction of patient response.[10][11]

  • Personalized Medicine: Testing this compound on PDOs derived from individual patients could help identify biomarkers of response and resistance, paving the way for personalized treatment strategies.

  • Understanding the Tumor Microenvironment: The 3D structure of PDOs allows for the study of drug effects in a context that includes cell-cell and cell-matrix interactions, which are critical for FAK signaling.

Given that this compound shows preferential activity in 3D cell line cultures, it is highly probable that it would demonstrate significant efficacy in PDO models.

Conclusion and Future Directions

This compound is a promising FAK inhibitor with well-documented anti-tumor activity in a range of cancer cell lines. The existing data strongly supports its mechanism of action through the inhibition of the FAK signaling pathway. However, the lack of studies in patient-derived organoids represents a critical gap in its preclinical evaluation. Future research should prioritize the assessment of this compound in PDOs to validate its efficacy in a more clinically relevant setting and to explore its potential in personalized cancer therapy. Such studies will be instrumental in guiding the further clinical development of this compound.

References

PND-1186 in Combination with Immunotherapy: A Comparative Guide to Synergistic Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research, aiming to overcome resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of the Focal Adhesion Kinase (FAK) inhibitor, PND-1186 (also known as VS-4718), in synergistic combination with immune checkpoint inhibitors. By remodeling the tumor microenvironment, this compound has demonstrated the potential to sensitize historically unresponsive tumors to immunotherapeutic agents.

Mechanism of Synergy: Remodeling the Tumor Microenvironment

This compound, a potent and selective inhibitor of FAK, has been shown to exert its synergistic effects with immunotherapy primarily by altering the tumor microenvironment (TME).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[3][4] In the context of cancer, FAK activity is often upregulated and contributes to a TME that is fibrotic and immunosuppressive.[3][5]

This compound counters this by:

  • Reducing Fibrosis: FAK inhibition has been shown to decrease the deposition of collagen and other extracellular matrix components, which can act as a physical barrier to immune cell infiltration.[5]

  • Decreasing Immunosuppressive Cells: Treatment with this compound leads to a reduction in tumor-infiltrating immunosuppressive cells, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[5][6]

  • Enhancing Cytotoxic T Cell Infiltration and Function: By alleviating the immunosuppressive landscape, this compound facilitates the recruitment and activation of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor, which are essential for anti-tumor immunity.[5][6]

Preclinical Evidence of Synergy: Comparative Data

The synergistic potential of this compound with immunotherapy has been demonstrated in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC), two tumor types historically resistant to immunotherapy.

Pancreatic Ductal Adenocarcinoma (PDAC)

In a genetically engineered mouse model of PDAC (KPC mice), which is inherently resistant to immune checkpoint blockade, the combination of this compound with anti-PD-1 and anti-CTLA-4 antibodies resulted in a significant survival benefit compared to monotherapy.[5]

Treatment GroupMedian Survival (days)Hazard Ratio (vs. Combination)p-value (vs. Combination)
Vehicle2510.2<0.0001
This compound (VS-4718)523.50.001
αPD-1 + αCTLA-4288.9<0.0001
This compound + αPD-1 + αCTLA-4 >100 - -

Table 1: Survival outcomes in a KPC mouse model of pancreatic cancer treated with this compound and immune checkpoint inhibitors. Data adapted from Jiang et al., Nature Medicine, 2016.[5]

The improved survival in the combination therapy group was associated with a significant reduction in tumor-infiltrating immunosuppressive cells and an increase in the CD8+ T cell to Treg ratio.

Immune Cell PopulationVehicleThis compoundαPD-1 + αCTLA-4This compound + αPD-1 + αCTLA-4
CD8+ T cells (% of CD45+ cells)2.1 ± 0.54.5 ± 0.82.5 ± 0.68.2 ± 1.2
Foxp3+ Tregs (% of CD4+ T cells)25.1 ± 3.215.3 ± 2.123.8 ± 2.99.5 ± 1.8
Gr1+CD11b+ MDSCs (% of CD45+ cells)35.4 ± 4.120.1 ± 3.533.2 ± 3.812.3 ± 2.5
F4/80+ Macrophages (% of CD45+ cells)18.2 ± 2.510.5 ± 1.917.5 ± 2.27.8 ± 1.5

Table 2: Changes in tumor immune cell infiltration in the KPC mouse model. Data are presented as mean ± SEM. Adapted from Jiang et al., Nature Medicine, 2016.[5]

Hepatocellular Carcinoma (HCC)

In a murine model of HCC, the combination of this compound with an anti-PD-1 antibody demonstrated superior anti-tumor activity compared to either agent alone.[6]

Treatment GroupTumor Volume (mm³) at Day 21Tumor Weight (g) at Day 21
Control1580 ± 2101.6 ± 0.3
This compound (VS-4718)850 ± 1500.9 ± 0.2
Anti-PD-11050 ± 1801.1 ± 0.2
This compound + Anti-PD-1 320 ± 90 0.4 ± 0.1

Table 3: Anti-tumor efficacy in a hepatocellular carcinoma mouse model. Data are presented as mean ± SEM. Adapted from Wei et al., Frontiers in Pharmacology, 2022.[6]

The enhanced tumor control was correlated with increased tumor cell apoptosis and reduced proliferation, as well as a more favorable immune microenvironment.

ParameterControlThis compoundAnti-PD-1This compound + Anti-PD-1
TUNEL-positive cells (%)5.2 ± 1.112.8 ± 2.39.5 ± 1.825.6 ± 3.5
PCNA-positive cells (%)65.3 ± 5.840.1 ± 4.250.2 ± 4.920.7 ± 3.1
CD8+ T cells (% of CD45+ cells)3.5 ± 0.88.2 ± 1.56.1 ± 1.115.4 ± 2.2
Foxp3+ Tregs (% of CD4+ T cells)28.1 ± 3.516.5 ± 2.822.3 ± 3.110.2 ± 1.9
F4/80+ Macrophages (% of CD45+ cells)22.4 ± 2.912.1 ± 2.118.7 ± 2.58.5 ± 1.7

Table 4: Cellular and immune parameters in the hepatocellular carcinoma model. Data are presented as mean ± SEM. Adapted from Wei et al., Frontiers in Pharmacology, 2022.[6]

Experimental Protocols

In Vivo Murine Pancreatic Cancer Study (KPC Model)
  • Animal Model: Genetically engineered p48-Cre;LSL-KrasG12D;Trp53flox/+ (KPC) mice, which spontaneously develop PDAC.

  • This compound (VS-4718) Administration: 50 mg/kg, administered orally (p.o.) twice daily.[7]

  • Immunotherapy Administration: Anti-PD-1 (clone RMP1-14) and anti-CTLA-4 (clone 9H10) antibodies were administered intraperitoneally (i.p.) at a dose of 200 μg per mouse for the initial dose, followed by 100 μg per mouse every 3 days for a total of 4-5 doses.[5][8]

  • Treatment Schedule: Treatment was initiated when tumors were palpable.

  • Efficacy Endpoints: Overall survival and tumor burden were monitored.

  • Immunophenotyping: Tumors were harvested at the end of the study, and immune cell populations were analyzed by flow cytometry and immunohistochemistry.

In Vivo Murine Hepatocellular Carcinoma Study
  • Animal Model: C57BL/6 mice with orthotopically implanted murine HCC cells.

  • This compound (VS-4718) Administration: 50 mg/kg, administered orally (p.o.) once daily.[6]

  • Immunotherapy Administration: Anti-PD-1 antibody (clone RMP1-14) was administered intraperitoneally (i.p.) at a dose of 200 μg per mouse every 3 days.[6]

  • Treatment Schedule: Treatment was initiated 7 days after tumor cell implantation and continued for 14 days.

  • Efficacy Endpoints: Tumor volume and weight were measured at the end of the study.

  • Histological Analysis: Tumor tissues were analyzed for apoptosis (TUNEL assay) and proliferation (PCNA staining).

  • Immunophenotyping: Tumor-infiltrating immune cells were quantified by immunohistochemistry.

Visualizing the Synergy: Signaling Pathways and Experimental Design

This compound Mechanism of Action in the Tumor Microenvironment

PND1186_Mechanism cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell FAK FAK Tumor_Cell->FAK activates Fibroblasts Cancer-Associated Fibroblasts (CAFs) FAK->Fibroblasts promotes Immunosuppressive_Cells Immunosuppressive Cells (Tregs, MDSCs, M2 TAMs) FAK->Immunosuppressive_Cells recruits & activates PND1186 This compound PND1186->FAK inhibits Fibrosis Fibrosis (Collagen Deposition) Fibroblasts->Fibrosis leads to Immune_Suppression Immune Suppression Fibrosis->Immune_Suppression Immunosuppressive_Cells->Immune_Suppression CD8_T_Cell CD8+ T Cell CD8_T_Cell->Tumor_Cell kills Immune_Suppression->CD8_T_Cell inhibits Tumor_Growth Tumor Growth & Metastasis Immune_Suppression->Tumor_Growth

Caption: this compound inhibits FAK, reducing fibrosis and immunosuppressive cells, thereby enhancing CD8+ T cell-mediated anti-tumor immunity.

Experimental Workflow for Assessing this compound and Immunotherapy Synergy

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Establish Tumor Model (e.g., KPC or HCC mice) Grouping Randomize into Treatment Groups: 1. Vehicle 2. This compound 3. Immunotherapy (αPD-1/αCTLA-4) 4. Combination Animal_Model->Grouping PND1186_Admin Administer this compound (e.g., 50 mg/kg, p.o.) Grouping->PND1186_Admin IO_Admin Administer Immunotherapy (e.g., 200 µg, i.p.) Grouping->IO_Admin Monitoring Monitor Tumor Growth & Animal Health PND1186_Admin->Monitoring IO_Admin->Monitoring Efficacy Assess Anti-Tumor Efficacy: - Tumor Volume/Weight - Survival Analysis Monitoring->Efficacy TME_Analysis Analyze Tumor Microenvironment: - Immune Cell Infiltration (IHC/FACS) - Fibrosis (Staining) Monitoring->TME_Analysis Cellular_Analysis Cellular Analysis: - Apoptosis (TUNEL) - Proliferation (PCNA) Monitoring->Cellular_Analysis

Caption: Workflow for in vivo studies evaluating the synergistic effects of this compound and immunotherapy.

Conclusion and Future Directions

The preclinical data strongly support the synergistic potential of combining the FAK inhibitor this compound with immune checkpoint inhibitors. By targeting the tumor microenvironment, this compound can overcome key resistance mechanisms to immunotherapy, particularly in desmoplastic and immunosuppressive tumors like pancreatic and hepatocellular carcinoma. These findings provide a compelling rationale for the clinical investigation of this combination therapy. Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from this approach and to explore the efficacy of this combination in a broader range of solid tumors.

References

Validating the specificity of PND-1186 for FAK over other kinases.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor PND-1186, highlighting its specificity for Focal Adhesion Kinase (FAK) over other kinases, supported by experimental data.

This compound (also known as VS-4718) is a potent and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2][3] Overexpression and increased activity of FAK are associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[4] This guide details the specificity of this compound for FAK, presenting key quantitative data, experimental methodologies, and relevant signaling pathway information.

Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. This compound has been demonstrated to be a highly potent inhibitor of FAK with an in vitro IC50 value of 1.5 nM against the recombinant enzyme.[1][2][3] In cellular assays using breast carcinoma cells, this compound inhibits the autophosphorylation of FAK at Tyr-397 with an IC50 of approximately 100 nM.[3][4][5]

To assess its specificity, this compound was profiled against a panel of other kinases. The following table summarizes the inhibitory activity of this compound against FAK and other kinases at two different concentrations.

Kinase TargetThis compound Concentration% InhibitionReference
FAK 0.1 µM High [3]
Flt30.1 µMHigh[3]
FAK 1 µM >95% [3]
Flt31 µM>95%[3]
ACK11 µM>50%[3]
Aurora-A1 µM>50%[3]
CDK2/cyclin A1 µM>50%[3]
Insulin Receptor (IR)1 µM>50%[3]
Lck1 µM>50%[3]
TrkA1 µM>50%[3]

Table 1: Specificity of this compound against a panel of kinases. Data from Millipore KinaseProfiler Service.

As the data indicates, at a concentration of 0.1 µM, this compound demonstrates high specificity for FAK and FMS-like tyrosine kinase 3 (Flt3).[3] At a higher concentration of 1 µM, some off-target inhibition of other kinases is observed.[3] It is noteworthy that in adherent cells, this compound did not inhibit the tyrosine phosphorylation of c-Src or p130Cas, proteins that are part of the FAK signaling cascade.[3]

Experimental Methodologies

The data presented in this guide were generated using established biochemical and cellular assays to determine kinase inhibition.

Kinase Selectivity Profiling

The kinase selectivity of this compound was determined using a fee-for-service platform, the Millipore KinaseProfiler Service.[3] While the specific proprietary details of the assay are held by the service provider, such assays generally fall into two categories: activity assays or binding assays.[6]

  • Activity Assays: These assays measure the catalytic activity of the kinase in the presence of the inhibitor. A common method is the radiometric assay , which is considered the gold standard.[6] In this type of assay, the kinase, a substrate, cofactors, and radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) are incubated with the test compound.[6] The amount of radioactivity incorporated into the substrate is then measured, providing a direct quantification of kinase activity.[6]

  • Binding Assays: These assays measure the ability of the inhibitor to bind to the kinase, often by competing with a known ligand that binds to the ATP-binding site.[7]

The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.

Cellular FAK Autophosphorylation Assay

The cellular potency of this compound was determined by measuring the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr-397) in breast carcinoma cells.[3][4] The general workflow for this type of assay is as follows:

  • Cell Culture and Treatment: Breast carcinoma cells are cultured under standard conditions and then treated with varying concentrations of this compound for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Immunoblotting (Western Blotting): The protein lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of FAK at Tyr-397 (pFAK Y397). A separate blot or a stripped and re-probed blot is used to detect total FAK protein as a loading control.

  • Detection and Quantification: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody. The signal is then visualized and quantified using an imaging system. The ratio of pFAK to total FAK is calculated to determine the extent of inhibition at each this compound concentration.

  • IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the pFAK signal by 50%, is calculated from the dose-response curve.

Visualizing FAK Signaling and Experimental Workflow

To better understand the context of this compound's mechanism of action and the methods used to characterize it, the following diagrams are provided.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation FAK->FAK Src c-Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, Migration) FAK->Downstream Src->FAK Src->p130Cas p130Cas->Downstream PND1186 This compound PND1186->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Kinase Kinase Panel Incubation Incubation Kinase->Incubation Substrate Substrate + ³²P-ATP Substrate->Incubation Inhibitor This compound (Test Wells) DMSO (Control Wells) Inhibitor->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation Result Specificity Profile Calculation->Result

Caption: General workflow for a radiometric kinase inhibitor profiling assay.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PND-1186

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for PND-1186, a potent focal adhesion kinase (FAK) inhibitor used in laboratory research. Adherence to these procedures is vital for the safety of laboratory personnel and to ensure compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.

Hazard Identification and Classification:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).

Chemical and Physical Properties

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
Chemical Name 2-[[2-[[2-Methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methylbenzamide
Synonyms VS-4718, SR-2516
Molecular Formula C25H26F3N5O3
Molecular Weight 501.51 g/mol [2]
CAS Number 1061353-68-1[2]
Solubility Soluble to 100 mM in DMSO.[2]
Storage Store at -20°C.[2]

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Due to its chemical structure, which includes a halogenated pyridine ring, high-temperature incineration is the preferred final disposal method to prevent the formation of toxic byproducts.

Step-by-Step Waste Collection and Preparation for Disposal:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, contaminated glassware) in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Use a high-density polyethylene (HDPE) or other compatible container for waste collection. The container must be securely sealed.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" or "2-[[2-[[2-Methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methylbenzamide."

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date the waste was first added to the container.

  • Storage: Store the waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Disposal of Contaminated Labware and Empty Containers:

  • Disposable Labware: Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be considered hazardous waste and placed in the designated solid waste container.

  • Non-Disposable Glassware: Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The solvent rinsate must be collected as hazardous waste.

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste until it has been properly decontaminated (triple rinsed).

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Restrict access to the spill area and ensure it is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a respirator if necessary, before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect the absorbed material and contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all contaminated cleaning materials as hazardous waste.

Workflow for Proper Disposal of this compound

PND1186_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Process start Start: this compound Waste Generated segregate Segregate this compound Waste start->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs Ready for Disposal provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup end End: Compliant Disposal (High-Temperature Incineration) schedule_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling PND-1186

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and detailed procedural guidance for the handling, use, and disposal of PND-1186, a potent and reversible inhibitor of Focal Adhesion Kinase (FAK). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The required PPE is summarized in the table below, categorized by the level of protection needed for different handling scenarios.

PPE CategoryStandard Laboratory Handling (Solid or in Solution)Spill or Aerosol Generating Procedures
Eye/Face Safety glasses with side shieldsChemical safety goggles or face shield
Hand Chemical-resistant gloves (e.g., Nitrile)Double-gloving with chemical-resistant gloves
Body Laboratory coatChemical-resistant apron or coveralls
Respiratory Not generally required with adequate ventilationNIOSH-approved respirator (e.g., N95 or higher)

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause skin and eye irritation. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a designated area, away from ignition sources.

  • Use dedicated equipment (spatulas, weighing paper, etc.) to prevent cross-contamination.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in DMSO.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, it is recommended to keep the compound at -20°C.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of contaminated gloves, weighing paper, and other disposable materials as chemical waste.

Experimental Protocols

Immunoblotting for FAK and p130Cas Phosphorylation

This protocol is designed to detect the phosphorylation status of FAK at Tyr397 and p130Cas in response to this compound treatment.

Methodology:

  • Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse with modified RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-FAK (Tyr397), total FAK, phospho-p130Cas, and total p130Cas overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

In Vitro FAK Kinase Assay

This assay measures the enzymatic activity of FAK and the inhibitory effect of this compound.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant FAK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[4]

  • Detection: Measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit such as ADP-Glo™ Kinase Assay.[4] The luminescent signal is read using a microplate reader.

Soft Agar Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.

Methodology:

  • Prepare Base Agar Layer: In a 6-well plate, add a layer of 0.6% noble agar mixed with cell culture medium.[5] Allow it to solidify.

  • Prepare Cell-Agar Layer: Create a single-cell suspension of the desired cancer cells. Mix the cells with 0.3% noble agar in culture medium.

  • Plate Cells: Carefully layer the cell-agar mixture on top of the solidified base layer.

  • Treatment: Once the top layer has solidified, add culture medium containing this compound or a vehicle control to each well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the medium with the treatment every 2-3 days.

  • Staining and Counting: Stain the colonies with a solution like crystal violet or nitro blue tetrazolium chloride for visualization.[5] Count the number of colonies using a microscope or an imaging system.

This compound Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. The diagram below illustrates the FAK signaling pathway and the point of inhibition by this compound.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins Integrin Integrin Receptors ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Apoptosis Apoptosis FAK->Apoptosis Inhibition leads to Src Src pFAK->Src Recruitment & Activation p130Cas p130Cas pFAK->p130Cas Phosphorylation Src->pFAK Further Phosphorylation pp130Cas p-p130Cas p130Cas->pp130Cas Downstream Downstream Signaling (Survival, Proliferation, Migration) pp130Cas->Downstream PND1186 This compound PND1186->FAK Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PND-1186
Reactant of Route 2
Reactant of Route 2
PND-1186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.